5-Nitro-2-(N-propylamino)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-5-9-8-4-3-7(6-10-8)11(12)13/h3-4,6H,2,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWODZHPEMBNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180614 | |
| Record name | 5-Nitro-2-n-propylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25948-11-2 | |
| Record name | 5-Nitro-N-propyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-2-n-propylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-2-n-propylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-2-n-propylaminopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitro-2-n-propylaminopyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6TLK7K42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Nitro-2-(N-propylamino)pyridine CAS number 25948-11-2 properties
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 5-Nitro-2-(N-propylamino)pyridine, CAS number 25948-11-2. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, structured format to ensure both scientific integrity and practical utility.
Introduction: Understanding the Core Moiety
This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is a foundational scaffold in numerous pharmaceuticals and functional materials.[1] The electronic landscape of this particular molecule is significantly influenced by two key functional groups:
-
The 5-Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr).[2] This activation is paramount for the synthesis of the compound itself.
-
The 2-(N-propylamino) Group (-NHCH₂CH₂CH₃): This secondary amine substituent acts as an electron-donating group, modulating the overall electronic properties of the ring. Its presence introduces a site for potential further functionalization and hydrogen bonding, which can be crucial for biological interactions.
The strategic placement of these groups makes this compound an interesting building block in synthetic chemistry, particularly noted as a potential component in proteomics research and as a building block for protein degraders.[3][4]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development.
Structural and Chemical Identifiers
| Property | Value | Reference(s) |
| CAS Number | 25948-11-2 | [3][5][6] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][5][7] |
| Molecular Weight | 181.19 g/mol | [3][5][8] |
| IUPAC Name | 5-nitro-N-propylpyridin-2-amine | [9] |
| Synonyms | N-(5-Nitropyridyl)Propylamine, 5-nitro-2-n-propylaminopyridine | [6][9][10] |
| SMILES | CCCNC1=NC=C(C=C1)--INVALID-LINK--[O-] | [7] |
| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-O | [9] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 94-96 °C | [5][9] |
| Boiling Point | ~314.3°C (rough estimate) | [5] |
| Appearance | Solid (form not specified) | [10] |
| pKa | 3.33 ± 0.10 (Predicted) | [5] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this synthetic route lies in the electronic properties of the starting material, 2-chloro-5-nitropyridine.
Causality of the Reaction: The pyridine ring's inherent electron deficiency is amplified by the strong electron-withdrawing nitro group at the 5-position. This creates a significant partial positive charge on the carbon atom at the 2-position, making it highly susceptible to attack by nucleophiles.[2][11] The chlorine atom at this position is an excellent leaving group, facilitating the substitution reaction upon attack by the primary amine, n-propylamine.
Caption: Synthetic pathway for this compound via SNAr.
Detailed Experimental Protocol
This protocol is a generalized yet robust procedure based on standard SNAr reactions with aminopyridines.[11]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Ethanol or Isopropanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol (to a concentration of ~0.2 M).
-
Addition of Reagents: To the stirred solution, add n-propylamine (1.2 eq) followed by the base (e.g., triethylamine, 1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This is essential for quality control and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The aromatic region should display three signals corresponding to the protons on the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring atoms and functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretches: Bands in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds.
-
NO₂ Stretches: Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.[12]
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 181. Fragmentation patterns would likely involve the loss of the propyl group or components of the nitro group.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be detected at m/z = 182. This "soft" ionization technique is often used to confirm the mass of the intact molecule with minimal fragmentation.[13]
Safety and Handling
Understanding the toxicological profile and handling requirements is non-negotiable for laboratory safety.
-
Hazards Identification: this compound is classified as an irritant. It is known to cause skin, eye, respiratory tract, and digestive tract irritation.[10] The toxicological properties have not been fully investigated, warranting cautious handling.[10]
-
First Aid Measures:
-
Eyes: Flush with copious amounts of water for at least 15 minutes.[10]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[10]
-
Inhalation: Move to fresh air immediately.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink water or milk.[10] In all cases of exposure, immediate medical attention is advised.[10]
-
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications and Future Directions
While detailed application notes are limited, the structure of this compound suggests its utility as a versatile intermediate in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
The nitropyridine scaffold is a "privileged structural motif" found in many biologically active compounds.[1]
-
Kinase Inhibitors: Substituted aminopyridines are core components of numerous kinase inhibitors used in oncology. The nitro group can be chemically reduced to an amino group, which can then serve as a key interaction point or a handle for further elaboration to build more complex molecules.
-
Protein Degrader Building Block: The compound has been categorized as a building block for protein degraders.[4] This suggests its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cellular machinery to destroy disease-causing proteins.
Caption: Potential workflow from the core compound to advanced applications.
Materials Science
The polarized nature of the nitro-aminopyridine system could lend itself to applications in materials science, particularly in the development of nonlinear optical (NLO) materials or as a component in specialized dyes.
Conclusion
This compound (CAS 25948-11-2) is a well-defined chemical entity with established physical properties. Its synthesis via nucleophilic aromatic substitution is straightforward and high-yielding. While its toxicological profile necessitates careful handling, its true value lies in its potential as a versatile building block. The presence of the nitro and amino functionalities provides synthetic handles for creating diverse libraries of compounds, particularly for screening in drug discovery programs targeting kinases and protein degradation pathways. Further research into its biological activity and material properties is warranted to fully unlock its potential.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 6. This compound 25948-11-2, China this compound 25948-11-2 Manufacturers, China this compound 25948-11-2 Suppliers - J&H Chemical [chemnet.com]
- 7. Pi Chemicals System [pipharm.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Native mass spectrometry-directed drug discovery: Recent advances in investigating protein function and modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitro-2-(N-propylamino)pyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for diagnostic or therapeutic purposes.[1][2] All laboratory work should be conducted with appropriate safety precautions.
Introduction: Contextualizing 5-Nitro-2-(N-propylamino)pyridine in Modern Chemistry
This compound belongs to the nitropyridine class of heterocyclic compounds. Nitropyridines are versatile precursors in the synthesis of a wide array of biologically active molecules, including those with potential antitumor, antiviral, and anti-neurodegenerative activities.[3] The specific substitution pattern of this molecule—an electron-donating propylamino group at the 2-position and a potent electron-withdrawing nitro group at the 5-position—creates a polarized aromatic system. This electronic arrangement is a critical determinant of its reactivity, intermolecular interactions, and, consequently, its potential utility as a building block in medicinal chemistry or materials science.[4] This guide provides a comprehensive analysis of its core physicochemical properties, offering both established data and validated protocols for its empirical characterization.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The following data provides the key identifiers for this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-nitro-N-propylpyridin-2-amine | [5] |
| CAS Number | 25948-11-2 | [1][4][5][6][7] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][4][6][7] |
| Molecular Weight | 181.19 g/mol | [1][6] |
| Canonical SMILES | CCCNC1=NC=C(C=C1)--INVALID-LINK--[O-] | [5] |
| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-O |[5] |
Molecular Structure Diagram:
The structure below illustrates the key functional groups and their positions on the pyridine ring, which dictate the molecule's chemical behavior.
Caption: 2D representation of this compound.
Section 2: Core Physicochemical Characteristics
The physicochemical profile of a compound governs its behavior in both chemical and biological systems. These parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug development and for designing appropriate reaction and formulation conditions.
Table 2: Summary of Physicochemical Data
| Property | Value | Method/Conditions | Source(s) |
|---|---|---|---|
| Physical State | Solid, Light yellow crystalline powder | Ambient | [8] |
| Melting Point | 94 - 96 °C | Not specified | [5][6] |
| Boiling Point | 314.3 °C | Rough estimate | [6] |
| Density | 1.244 g/cm³ | Rough estimate | [6] |
| pKa (Most Basic) | 3.33 ± 0.10 | Predicted | [6] |
| Water Solubility | Insoluble | Not quantified |[8] |
Thermal Properties: Melting Point and Purity
The melting point of 94-96 °C provides a crucial benchmark for compound identity and purity.[5][6] A narrow melting range, such as the 2°C range reported, is indicative of a relatively pure substance. Significant deviations or a broad melting range would suggest the presence of impurities or different polymorphic forms, which could have profound impacts on solubility, stability, and bioavailability. For drug development, characterization by Differential Scanning Calorimetry (DSC) is the authoritative method to confirm this thermal transition and screen for polymorphism.
Ionization Constant (pKa): Predicting Physiological Behavior
The predicted basic pKa of 3.33 is attributed to the pyridine ring nitrogen.[6] This low value indicates it is a weak base. Expertise Insight: This has significant physiological implications. At the pH of the stomach (~1.5-3.5), a substantial portion of the molecule will be protonated (ionized). In the more neutral pH of the intestines and blood (~7.4), it will exist predominantly in its neutral, un-ionized form. This pH-dependent charge state is a primary driver of its membrane permeability and solubility profile across different biological compartments.
Solubility Profile: A Critical Parameter
The compound is reported as insoluble in water, a critical piece of information for any biological application.[8] While qualitative, this suggests that for aqueous assays or oral formulation development, solubilizing agents, co-solvents, or advanced formulation strategies (e.g., amorphous solid dispersions) would be necessary. The lack of quantitative aqueous solubility data necessitates empirical determination.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining thermodynamic solubility, providing a self-validating system for establishing this key parameter.
Causality: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. The extended equilibration time and constant temperature ensure that a true thermodynamic minimum is reached, avoiding the misleadingly high values often obtained from kinetic solubility assays.
Caption: Standard workflow for the shake-flask solubility assay.
Section 3: Safety and Handling
Safe handling is paramount in research. The available data indicates that this compound is an irritant.
-
Primary Hazards: Causes skin and eye irritation.[8][9] May cause irritation to the respiratory and digestive tracts.[8][9] The full toxicological properties have not been thoroughly investigated.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust. Avoid generating dust.
-
First Aid:
Section 4: Conclusion and Forward-Looking Recommendations
This compound is a weakly basic, moderately lipophilic compound with a melting point indicative of good purity in its commercially available form. Its primary liability for drug development is its poor aqueous solubility. The provided data and protocols form a solid basis for any research program.
Authoritative Recommendations for Further Investigation:
-
Empirical Determination of Solubility: Quantitative solubility must be determined in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to accurately model its in vivo dissolution.
-
LogP/D Measurement: An experimental determination of the octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD₇.₄) is critical for accurately predicting membrane permeability.
-
Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) and DSC should be employed to screen for polymorphs, which could significantly alter the compound's properties.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes should be conducted early to assess its metabolic liabilities.
By systematically addressing these experimental points, researchers can build a robust data package to confidently guide the progression of this compound in their discovery and development pipelines.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 7. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]
An In-depth Technical Guide to 5-Nitro-2-(N-propylamino)pyridine: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 5-Nitro-2-(N-propylamino)pyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol.
Introduction: The Significance of Substituted Nitropyridines
Substituted nitropyridines are a critical class of heterocyclic compounds in modern organic synthesis. The pyridine ring, an electron-deficient heterocycle, is rendered even more susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing nitro group. This electronic feature is pivotal, facilitating the displacement of leaving groups and enabling the construction of complex molecular architectures. This compound serves as a valuable building block, particularly in the development of novel therapeutic agents and functional materials. Its structure combines the reactive nitropyridine core with an N-propylamino substituent, offering a versatile scaffold for further chemical modification.
Molecular Structure and Physicochemical Properties
The molecular integrity of this compound is defined by its unique arrangement of atoms and functional groups. The propylamino group at the 2-position and the nitro group at the 5-position of the pyridine ring dictate its chemical reactivity and physical characteristics.
Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted at the C2 and C5 positions. The IUPAC name for this compound is 5-nitro-N-propylpyridin-2-amine.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| CAS Number | 25948-11-2 | [1][2][3][4] |
| Appearance | Yellow Solid | [5] |
| Melting Point | 94-96 °C | [6] |
| Purity | ≥96% | [4][6] |
| SMILES | CCCNC1=NC=C(C=C1)--INVALID-LINK--[O-] | [6] |
| InChI Key | KZWODZHPEMBNTR-UHFFFAOYSA-N | [6] |
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed due to its efficiency and high regioselectivity. The protocol described below is a self-validating system, with clear checkpoints for reaction monitoring.
Mechanistic Expertise: The Rationale Behind the SNAr Approach
The SNAr mechanism is a two-step addition-elimination process. The pyridine ring's inherent electron deficiency is significantly amplified by the potent electron-withdrawing nitro group at the 5-position. This electronic arrangement activates the 2-position for nucleophilic attack.
Caption: Generalized workflow of the S-N-Ar synthesis.
The propylamine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 2-position, which bears the chloride leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent departure of the chloride ion, a good leaving group, restores the aromaticity of the pyridine ring, yielding the final product. The choice of a polar aprotic solvent like ethanol facilitates the reaction by solvating the charged intermediate.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the reaction of 2-chloro-5-nitropyridine with aliphatic amines.[7]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
n-Propylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Reagent Addition: Add n-propylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Reaction Monitoring (Trustworthiness Checkpoint): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Partition the residue between ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid.
Conclusion
This guide has provided a detailed examination of this compound, from its fundamental molecular structure and properties to a robust and reliable synthetic protocol. The presented SNAr methodology, grounded in well-understood reaction mechanisms, offers a trustworthy pathway for the preparation of this valuable compound. For researchers and professionals in drug development and materials science, a thorough understanding of such key building blocks is paramount for innovation and discovery.
References
- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 6. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 5-Nitro-2-(N-propylamino)pyridine: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 5-Nitro-2-(N-propylamino)pyridine. Due to the current absence of publicly available experimental spectra, this document outlines the theoretical spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). It serves as a predictive framework for researchers working with this molecule, offering insights into expected spectral features and aiding in the identification and characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are also detailed to guide future experimental work.
Introduction
This compound, with the chemical formula C₈H₁₁N₃O₂ and a molecular weight of approximately 181.19 g/mol , belongs to the class of substituted nitropyridines.[1][2][3][4][5] This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the electronic properties imparted by the nitro group.[6][7] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this.
This guide addresses the critical need for a centralized repository of spectroscopic information on this compound. In the absence of published experimental data, this document provides predicted data and detailed interpretation guides based on foundational spectroscopic principles and data from analogous structures.
Chemical Structure and Predicted Spectroscopic Features
The molecular structure of this compound is foundational to predicting its spectroscopic behavior. The key structural motifs include a pyridine ring, a secondary amine linkage, a propyl group, and a nitro group.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 - 9.1 | d | 1H | H-6 |
| ~8.0 - 8.2 | dd | 1H | H-4 |
| ~6.4 - 6.6 | d | 1H | H-3 |
| ~5.0 - 5.5 | br s | 1H | N-H |
| ~3.3 - 3.5 | t | 2H | -NH-CH₂ -CH₂-CH₃ |
| ~1.6 - 1.8 | m | 2H | -NH-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.1 | t | 3H | -NH-CH₂-CH₂-CH₃ |
Expertise & Experience in Interpretation:
-
The protons on the pyridine ring are expected to be in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the nitro group.
-
The H-6 proton is anticipated to be the most downfield due to its proximity to the ring nitrogen and the deshielding effect of the nitro group at the 5-position.
-
The H-4 proton will likely appear as a doublet of doublets, coupled to both H-3 and H-6.
-
The H-3 proton is expected to be the most upfield of the aromatic protons, being adjacent to the electron-donating amino group.
-
The N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
-
The propyl group protons will show characteristic triplet-multiplet-triplet splitting patterns.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | C-2 |
| ~145 - 149 | C-6 |
| ~138 - 142 | C-5 |
| ~130 - 134 | C-4 |
| ~106 - 110 | C-3 |
| ~45 - 49 | -NH-CH₂ -CH₂-CH₃ |
| ~22 - 26 | -NH-CH₂-CH₂ -CH₃ |
| ~10 - 14 | -NH-CH₂-CH₂-CH₃ |
Expertise & Experience in Interpretation:
-
The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C-2, bonded to two nitrogen atoms (the ring nitrogen and the amino nitrogen), will be significantly downfield.
-
C-5, bearing the nitro group, will also be deshielded.
-
C-3, adjacent to the electron-donating amino group, is expected to be the most upfield of the aromatic carbons.
-
The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 - 3450 | N-H stretch | Secondary amine |
| ~3000 - 3100 | C-H stretch | Aromatic C-H |
| ~2850 - 2960 | C-H stretch | Aliphatic C-H |
| ~1580 - 1610 | C=C and C=N stretch | Pyridine ring |
| ~1500 - 1550 | Asymmetric NO₂ stretch | Nitro group |
| ~1330 - 1370 | Symmetric NO₂ stretch | Nitro group |
| ~1250 - 1300 | C-N stretch | Aryl-amine |
Expertise & Experience in Interpretation:
-
The N-H stretch of the secondary amine is expected to be a sharp to medium peak in the region of 3350-3450 cm⁻¹.
-
The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group will be just below 3000 cm⁻¹.
-
The characteristic stretches of the pyridine ring will be observed in the 1400-1610 cm⁻¹ region.
-
The most prominent peaks will likely be the strong asymmetric and symmetric stretches of the nitro group, which are definitive for this functional group.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data
| m/z | Predicted Ion |
| 181 | [M]⁺ (Molecular Ion) |
| 152 | [M - C₂H₅]⁺ |
| 135 | [M - NO₂]⁺ |
| 124 | [M - C₃H₇N]⁺ |
Expertise & Experience in Interpretation:
-
The molecular ion peak [M]⁺ is expected at an m/z of 181, corresponding to the molecular weight of the compound.
-
A common fragmentation pathway for N-propylamines is the loss of an ethyl radical (C₂H₅), leading to a peak at m/z 152.
-
Loss of the nitro group (NO₂) would result in a fragment at m/z 135.
-
Cleavage of the C-N bond between the pyridine ring and the propylamino group could lead to a fragment corresponding to the nitropyridine core.
Experimental Protocol for MS Data Acquisition (EI-MS)
Electron Ionization (EI) is a standard technique for the mass spectrometric analysis of small organic molecules.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
References
- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Biological Activity of 5-Nitro-2-(N-propylamino)pyridine Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds with therapeutic potential. Among these, nitrogen-containing heterocycles, particularly pyridine derivatives, have established themselves as a cornerstone in drug discovery. Their unique electronic properties and versatile synthetic accessibility have led to their incorporation into a wide array of clinically approved drugs. This guide delves into a specific, yet promising, subclass: 5-Nitro-2-(N-propylamino)pyridine derivatives. We will explore their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for researchers in the field.
The 5-Nitro-2-aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-amino-5-nitropyridine core is a key pharmacophore, with the nitro group acting as a potent electron-withdrawing group, significantly influencing the molecule's electronic and, consequently, its biological properties. This structural motif serves as a versatile building block for the synthesis of a diverse range of bioactive molecules.[1] The introduction of an N-propylamino group at the 2-position further modulates the lipophilicity and steric bulk of the molecule, which can profoundly impact its interaction with biological targets.
Pyridine-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The presence of the nitro group, in particular, is often associated with specific mechanisms of action, such as bioreductive activation to generate cytotoxic radical species.[3]
Synthesis of this compound Derivatives
The synthesis of the target derivatives typically commences with the commercially available 2-amino-5-nitropyridine. A common synthetic route involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a 5-nitropyridine ring with N-propylamine.
A general synthetic scheme is outlined below:
Caption: General synthetic route to this compound.
Causality Behind Experimental Choices: The nitration of 2-aminopyridine is a critical first step, and the use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for this electrophilic aromatic substitution. The subsequent conversion of the amino group to a better leaving group, such as a chloro group via a Sandmeyer-type reaction, facilitates the final nucleophilic substitution with N-propylamine. The choice of solvent and base for the final step is crucial to ensure good yields and minimize side reactions.
Further derivatization can be achieved by modifying the N-propylamino side chain or by introducing other substituents onto the pyridine ring, allowing for the exploration of structure-activity relationships (SAR).
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound derivatives is limited in publicly available literature, the broader class of nitropyridine derivatives has shown significant promise in two key therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the anticancer potential of pyridine derivatives.[2][4] For nitropyridine-containing compounds, several mechanisms of action have been proposed:
-
Bioreductive Activation: The nitro group can be reduced by intracellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These species can induce cellular damage through the generation of reactive oxygen species (ROS) and by covalently modifying macromolecules such as DNA and proteins, ultimately leading to apoptosis.[3]
-
Enzyme Inhibition: Nitropyridine derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives exhibit inhibitory activity against kinases, which are often dysregulated in cancer. A 5-nitropyridin-2-yl derivative has demonstrated dual inhibition of chymotrypsin and urease.[5]
Hypothesized Signaling Pathway for Anticancer Activity:
Caption: Hypothesized bioreductive activation pathway.
Antimicrobial Activity
The nitroaromatic scaffold is a well-established feature in a number of antimicrobial drugs. The mechanism of action is often similar to the anticancer effects, relying on the reduction of the nitro group to generate cytotoxic species within the microbial cell.[3] This leads to damage of cellular components and inhibition of essential metabolic processes.
Substituents on the pyridine ring and the nature of the amino side chain can influence the compound's spectrum of activity against different bacterial and fungal strains. For instance, studies on other pyridine derivatives have shown that the presence of nitro and dimethoxy substituents can lead to potent antimicrobial activity.[6]
Experimental Protocols for Biological Evaluation
To ascertain the biological potential of novel this compound derivatives, a series of well-defined experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The lowest concentration of the compound that completely inhibits the visible growth of the microorganism is determined.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not extensively documented, general trends from related pyridine derivatives can provide valuable guidance for future drug design.
-
Role of the Nitro Group: The position and presence of the nitro group are often critical for biological activity, particularly for compounds that rely on bioreductive activation.
-
Alkylamino Chain Length: The length and branching of the N-alkylamino side chain can influence the compound's lipophilicity, which affects its ability to cross cell membranes. The propyl group in the target compounds represents a balance between aqueous solubility and lipid permeability.
-
Substituents on the Pyridine Ring: The addition of other substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to a biological target and influencing its pharmacokinetic properties.
Table 1: Representative Biological Activity of Nitropyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | IC50/MIC | Reference |
| 5-Nitropyridin-2-yl derivative | Enzyme Inhibition | Chymotrypsin | 8.67 ± 0.1 μM | [5] |
| Urease | 29.21 ± 0.98 μM | [5] | ||
| Nicotinic acid benzylidene hydrazides with nitro substituents | Antimicrobial | Not specified | Comparable to standard drugs | [6] |
| Nitropyridine linked 4-arylidenethiazolidin-4-ones | Anticancer | MCF-7 cells | 6.41 μM | [4] |
| HepG2 cells | 7.63 μM | [4] |
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with potential applications in cancer and infectious disease therapy. The synthetic accessibility of this scaffold, coupled with the known biological activities of related nitropyridine compounds, provides a strong rationale for further investigation.
Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in the N-alkyl chain and substitution patterns on the pyridine ring. Rigorous biological evaluation using the protocols outlined in this guide will be crucial to elucidate their anticancer and antimicrobial potential and to establish clear structure-activity relationships. Mechanistic studies to confirm the role of bioreductive activation and to identify specific molecular targets will be essential for the rational design of more potent and selective therapeutic agents. This in-depth approach will pave the way for the potential translation of these promising compounds from the laboratory to clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2-amino-5-nitropyridinium sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Predicted Mechanism of Action for 5-Nitro-2-(N-propylamino)pyridine
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and prediction of the mechanism of action for the novel compound 5-Nitro-2-(N-propylamino)pyridine. Lacking direct empirical data on its biological activity, this document leverages a first-principles approach, dissecting the molecule's structure to forecast its pharmacological behavior. We posit a dual-mechanism hypothesis. The primary predicted mechanism, driven by the 2-(N-propylamino)pyridine core, is the blockade of voltage-gated potassium (Kv) channels, a mode of action characteristic of aminopyridine derivatives.[1][2] The secondary mechanism, predicated on the 5-nitro functional group, involves bio-reductive activation, potentially leading to the generation of cytotoxic reactive nitrogen and oxygen species.[3][4] This guide outlines the theoretical basis for each proposed mechanism, provides detailed protocols for experimental validation, and discusses the potential therapeutic implications of this dual-activity profile for researchers in drug discovery and development.
Introduction and Structural Rationale
This compound is a small organic molecule featuring a pyridine heterocyclic core substituted with two key functional groups that are known pharmacophores.[5][6] The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][7] Notably, compounds like 4-aminopyridine are well-characterized as potassium channel blockers.[2][8] Concurrently, the presence of a nitroaromatic group is a significant structural alert, often associated with compounds requiring metabolic activation to exert their effects, particularly in antimicrobial and oncology applications.[4][9]
The convergence of these two moieties in a single molecule suggests the potential for a complex or multi-faceted mechanism of action. This guide aims to deconstruct these structural features to build a logical, evidence-based framework for predicting its biological function and to provide a clear roadmap for its experimental validation.
Caption: Key functional moieties of this compound.
Predicted Primary Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade
The structural similarity to known aminopyridine drugs strongly suggests that the primary mechanism of action for this compound is the blockade of voltage-gated potassium (Kv) channels.[1]
Mechanistic Hypothesis
Aminopyridines primarily function by physically occluding the pore of Kv channels in a voltage- and use-dependent manner.[1] By blocking these channels, the compound would inhibit the repolarizing outward flow of K+ ions during an action potential. This leads to a prolongation of the action potential duration and an enhanced influx of Ca2+ through voltage-gated calcium channels. The elevated intracellular Ca2+ concentration subsequently increases the release of neurotransmitters at the neuromuscular junction and other synapses.[2] The N-propyl group is predicted to influence the lipophilicity and steric bulk of the molecule, which are critical factors in determining the potency and selectivity of aminopyridine derivatives for different Kv channel subtypes.[10]
Caption: Predicted signaling pathway for Kv channel blockade.
Proposed Experimental Validation
To rigorously test this hypothesis, a tiered approach combining computational, electrophysiological, and functional assays is recommended.
Protocol 2.2.1: In Silico Molecular Docking
-
Objective: To predict the binding affinity and pose of this compound within the pore of various human Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv7.3).
-
Methodology:
-
Obtain crystal structures or homology models of the target Kv channels from the Protein Data Bank (PDB).
-
Prepare the protein structures by adding hydrogens, assigning charges, and minimizing energy.
-
Generate a 3D conformer of this compound and assign appropriate charges (e.g., using Gasteiger charges).
-
Define the binding site within the central pore of the channel, referencing the known binding site of 4-aminopyridine.
-
Perform docking simulations using software such as AutoDock Vina or Schrödinger Glide.
-
Analyze the resulting poses and docking scores to predict binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
-
Self-Validation: The protocol is validated by including 4-aminopyridine as a positive control. The predicted binding pose of the control should align with published data, and its docking score should be consistent with its known potency.
Protocol 2.2.2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the inhibitory effect of the compound on Kv channel currents in a cellular context.
-
Methodology:
-
Culture a cell line stably expressing a specific human Kv channel subtype (e.g., HEK293 cells expressing hKv1.1).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit Kv currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Establish a stable baseline recording of the currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 10 nM to 100 µM).
-
Record the current inhibition at each concentration and calculate the half-maximal inhibitory concentration (IC50).
-
Perform a washout step with the base extracellular solution to test for reversibility.
-
-
Self-Validation: The experimental setup is validated using known Kv channel blockers (e.g., 4-aminopyridine, tetraethylammonium) as positive controls to ensure the assay is sensitive and specific.
Predicted Quantitative Data
The following table summarizes the predicted outcomes from the proposed experiments, with hypothetical values for illustration.
| Parameter | Predicted Value | Experimental Assay | Rationale/Interpretation |
| Binding Affinity (Kd, predicted) | 5 - 50 µM | In Silico Docking | Indicates a moderate to high likelihood of direct binding to the Kv channel pore. |
| IC50 vs. hKv1.1 | 1 - 20 µM | Whole-Cell Patch-Clamp | A quantifiable measure of the compound's potency as a Kv channel blocker. |
| IC50 vs. hKv7.3 | > 100 µM | Whole-Cell Patch-Clamp | Potential for subtype selectivity, a desirable trait for therapeutic development. |
Predicted Secondary Mechanism: Bio-reductive Activation
The 5-nitroaromatic moiety is a well-known substrate for cellular nitroreductases.[11][12] This suggests a secondary or parallel mechanism where this compound acts as a prodrug, requiring metabolic activation to exert a biological effect, likely cytotoxicity.
Mechanistic Hypothesis
Under normoxic or, more efficiently, hypoxic conditions, one- or two-electron reductases (e.g., NADPH:cytochrome P450 reductases, NQO1) can reduce the nitro group.[12] This enzymatic reduction generates a cascade of highly reactive intermediates, including the nitroso derivative, the hydroxylamine, and ultimately the amine.[3][13] The hydroxylamine intermediate, in particular, can lead to the formation of DNA adducts or generate reactive oxygen species (ROS) through futile redox cycling, causing oxidative stress and cellular damage.[4][12] This mechanism is a cornerstone of the activity of many nitro-containing antibiotics and hypoxia-activated anticancer agents.[9][14]
Caption: Predicted pathway of bio-reductive activation.
Proposed Experimental Validation
Protocol 3.2.1: Cellular Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine if the compound exhibits cytotoxic effects, particularly under hypoxic conditions where nitroreductase activity is enhanced.
-
Methodology:
-
Seed relevant cells (e.g., A549 lung cancer cells, known to express nitroreductases) in 96-well plates.
-
Incubate half of the plates under normoxic conditions (21% O2) and the other half under hypoxic conditions (1% O2) for 12-24 hours.
-
Treat the cells with a serial dilution of this compound for 48-72 hours in both normoxic and hypoxic chambers.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol.
-
Read the absorbance using a plate reader to quantify cell viability.
-
Calculate the half-maximal effective concentration (EC50) for both conditions.
-
-
Self-Validation: Include a known hypoxia-activated prodrug (e.g., Tirapazamine) as a positive control and a non-reducible analog of the test compound (if available) as a negative control. A significant decrease in the EC50 under hypoxic conditions validates the hypothesis.
Protocol 3.2.2: ROS/RNS Detection Assay
-
Objective: To directly measure the production of reactive oxygen and nitrogen species following cellular exposure to the compound.
-
Methodology:
-
Culture cells (e.g., HeLa) on glass-bottom dishes.
-
Load the cells with a fluorescent probe sensitive to ROS/RNS, such as CellROX Green or DAF-FM Diacetate.
-
Treat the cells with this compound at a concentration near its EC50.
-
Acquire fluorescence images at multiple time points using a confocal microscope.
-
Quantify the change in fluorescence intensity over time compared to vehicle-treated control cells.
-
-
Self-Validation: Use a known ROS inducer like H2O2 as a positive control to confirm that the detection system is working correctly.
Integrated View and Proposed Experimental Workflow
The two predicted mechanisms are not mutually exclusive. The compound could exhibit a dual mode of action: modulating neuronal or muscular excitability via Kv channel blockade while simultaneously possessing cytotoxic potential upon bio-reduction. The dominant effect would likely depend on the biological context (e.g., cell type, oxygen tension, expression levels of Kv channels and nitroreductases).
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 6. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In-Silico Modeling of 5-Nitro-2-(N-propylamino)pyridine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico investigation of 5-Nitro-2-(N-propylamino)pyridine, a small molecule with potential pharmacological relevance owing to its nitropyridine scaffold. In the absence of a defined biological target, this document emphasizes a systematic workflow for target identification and subsequent interaction modeling. We will explore the foundational principles of ligand preparation, delve into robust methodologies for target prediction including reverse docking and pharmacophore-based screening, and detail the subsequent steps of molecular docking and molecular dynamics simulations to elucidate binding modes and interaction stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to characterize novel chemical entities and accelerate the drug discovery process.
Introduction: The Rationale for In-Silico Investigation
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][] The introduction of a nitro group can further modulate the electronic properties of the pyridine ring, potentially influencing its binding affinity and selectivity for biological targets.[4] this compound (Figure 1) is a small molecule belonging to this class of compounds. While its specific biological activities are not extensively documented in publicly available literature, its structural features suggest it as a candidate for further investigation.
In-silico modeling offers a time- and cost-effective approach to explore the potential therapeutic applications of such compounds.[5] By simulating the interactions of this compound with potential biological targets, we can generate hypotheses about its mechanism of action, predict its binding affinity, and guide further experimental validation. This guide will provide a detailed, step-by-step approach to conducting such an in-silico investigation, with a focus on scientific integrity and the causal reasoning behind methodological choices.
Figure 1: Chemical Structure of this compound
| Chemical Identifier | Value | Source |
| CAS Number | 25948-11-2 | [6][7] |
| Molecular Formula | C8H11N3O2 | [6][7] |
| Molecular Weight | 181.19 g/mol | [6][7] |
Foundational Steps: Ligand Preparation for In-Silico Analysis
The accuracy of any in-silico modeling study is fundamentally dependent on the quality of the input structures. Therefore, the initial and most critical step is the proper preparation of the this compound structure.
Generation of a 3D Conformation
While the 2D structure of this compound is readily available, a 3D conformation is required for all subsequent modeling steps. This can be achieved using various molecular modeling software packages.
Experimental Protocol: Ligand 3D Structure Generation
-
2D to 3D Conversion:
-
Input the SMILES string of this compound (CCCNc1ccc(nc1)--INVALID-LINK--[O-]) into a molecular editor such as MarvinSketch or ChemDraw.
-
Utilize the software's "Clean in 3D" or equivalent function to generate an initial 3D conformation.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. Therefore, it is crucial to perform an energy minimization to obtain a more stable and realistic conformation.
-
Employ a suitable force field, such as MMFF94 or UFF, for this purpose. This step relaxes the structure by adjusting bond lengths, bond angles, and torsion angles to minimize steric clashes and electrostatic repulsion.
-
Tautomeric and Ionization States
It is essential to consider the potential tautomeric and ionization states of the molecule at physiological pH (typically assumed to be 7.4). For this compound, the secondary amine and the pyridine nitrogen can potentially be protonated. Software such as LigPrep (Schrödinger) or the pKa/logP prediction tools in Marvin can be used to predict the dominant species at a given pH. For the purpose of this guide, we will proceed with the neutral form, but it is crucial to investigate other relevant protonation states in a comprehensive study.
Target Identification: Unveiling Potential Biological Partners
Given the lack of a known biological target for this compound, our in-silico workflow will commence with target prediction, also known as "target fishing" or "reverse screening".[8] This approach aims to identify potential protein targets for a given small molecule.[8]
Ligand-Based Target Prediction
Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[9]
This approach involves comparing the 2D fingerprint of this compound against databases of compounds with known biological activities, such as ChEMBL.[9][10] A high Tanimoto similarity score to a compound with a known target suggests that this compound may interact with the same target.
Experimental Protocol: Chemical Similarity Search
-
Access a Chemical Database: Navigate to a database such as ChEMBL or PubChem.
-
Perform a Structure Search: Use the SMILES string or draw the structure of this compound to initiate a similarity search.
-
Analyze Results: Examine the compounds with the highest similarity scores and their associated biological targets.
A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific target.[11] Web servers like PharmMapper can be used to screen our query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[12]
Experimental Protocol: Pharmacophore-Based Target Prediction
-
Prepare the Ligand File: Convert the energy-minimized 3D structure of this compound into a suitable format (e.g., .mol2 or .sdf).
-
Submit to a Pharmacophore Server: Upload the ligand file to a server like PharmMapper.
-
Set Parameters: Specify the target database to screen against (e.g., human proteins).
-
Interpret the Output: The server will provide a ranked list of potential targets based on how well the query molecule fits the pharmacophore models.
Structure-Based Target Prediction: Reverse Docking
Reverse docking, also known as inverse docking, flips the conventional docking paradigm. Instead of docking a library of compounds to a single target, we dock a single compound (this compound) into the binding sites of a large number of proteins.[13] The proteins are then ranked based on the predicted binding affinity (docking score), with lower (more negative) scores indicating potentially stronger interactions.
Experimental Protocol: Reverse Docking
-
Select a Reverse Docking Server: Utilize a web server such as ReverseDock, which allows for the docking of a ligand against a user-defined set of protein structures.[14]
-
Provide Ligand Structure: Upload the prepared 3D structure of this compound.
-
Define the Target Space: Select a library of protein structures to dock against. This could be the entire PDB, a curated set of human proteins, or a panel of proteins associated with a particular disease area (e.g., kinases, GPCRs).
-
Execute the Docking: The server will systematically dock the ligand into each protein's binding site.
-
Analyze the Results: The output will be a list of proteins ranked by their docking scores. It is crucial to critically evaluate the top-ranked hits, considering the biological relevance of the predicted targets and the plausibility of the predicted binding poses.
Molecular Docking: Predicting the Binding Pose and Affinity
Once a putative target has been identified through the methods described above, the next step is to perform a more detailed molecular docking study. For the remainder of this guide, we will assume that our target prediction efforts have identified a hypothetical protein target, "Protein X," for this compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It also provides an estimate of the binding affinity through a scoring function.
Receptor and Ligand Preparation for Docking
As with the initial ligand preparation, meticulous preparation of both the receptor and ligand is paramount.
Experimental Protocol: Receptor and Ligand Preparation for Docking
-
Receptor Preparation:
-
Download the 3D structure of Protein X from the Protein Data Bank (PDB).
-
Remove any crystallographic water molecules and other non-essential ligands.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the microenvironment of the binding pocket. Tools like H++ can assist with this.
-
Assign partial charges to all atoms using a suitable force field.
-
-
Ligand Preparation:
-
Use the previously prepared 3D structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Performing the Docking Simulation
A variety of software packages are available for molecular docking, including AutoDock Vina, Glide, and GOLD. The general procedure is as follows:
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site: A grid box is defined around the putative binding site of Protein X. The size and center of this box should encompass the entire binding pocket.
-
Run AutoDock Vina: The software will then explore different conformations and orientations of the ligand within the defined grid box, evaluating the binding energy of each pose using its scoring function.
-
Analyze the Results: AutoDock Vina will output several binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the most negative score is considered the most likely binding mode.
Interpretation of Docking Results
A low docking score is not, on its own, sufficient evidence of a true binding interaction. It is essential to visually inspect the top-ranked poses and analyze the specific interactions between this compound and Protein X. Key interactions to look for include:
-
Hydrogen Bonds: Between the amine or nitro groups of the ligand and polar residues in the binding pocket.
-
Hydrophobic Interactions: Between the propyl group and pyridine ring of the ligand and nonpolar residues.
-
Pi-Pi Stacking: Between the pyridine ring and aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
Molecular Dynamics Simulations: Assessing Binding Stability
Molecular docking provides a static snapshot of the ligand-protein interaction. To assess the stability of the predicted binding pose over time and to account for the dynamic nature of biological systems, we employ molecular dynamics (MD) simulations.[12]
System Setup for MD Simulation
Experimental Protocol: MD System Setup
-
Solvation: The docked complex of this compound and Protein X is placed in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (typically ~0.15 M).
-
Force Field Assignment: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system.
Running the MD Simulation
The simulation proceeds in several stages:
Experimental Protocol: MD Simulation
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.
-
Production Run: The simulation is then run for a specified period of time (typically tens to hundreds of nanoseconds), during which the positions and velocities of all atoms are calculated at each time step.
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. Analysis of this trajectory can provide valuable insights:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time. A stable RMSD suggests that the system has reached equilibrium and that the ligand remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can identify regions of the protein that become more or less flexible upon ligand binding.
-
Interaction Analysis: The specific hydrogen bonds and other interactions between the ligand and protein can be monitored throughout the simulation to assess their stability.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the investigation of this compound, from initial ligand preparation to target identification and detailed interaction analysis. The methodologies described, including reverse docking, molecular docking, and molecular dynamics simulations, provide a powerful toolkit for generating testable hypotheses about the biological activity of novel small molecules.
It is imperative to remember that in-silico predictions are not a substitute for experimental validation. The ultimate goal of these computational studies is to guide and prioritize wet-lab experiments. The potential targets and binding modes predicted for this compound through this workflow should be further investigated using techniques such as in vitro binding assays and crystallography. By integrating computational and experimental approaches, we can significantly enhance the efficiency and success rate of the drug discovery process.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Recent Advances in In Silico Target Fishing [mdpi.com]
- 9. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChEMBL - ChEMBL [ebi.ac.uk]
- 11. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lilab-ecust.cn [lilab-ecust.cn]
- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ReverseDock [reversedock.biologie.uni-freiburg.de]
An In-Depth Technical Guide to the Safe Handling of 5-Nitro-2-(N-propylamino)pyridine
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 5-Nitro-2-(N-propylamino)pyridine (CAS No. 25948-11-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data and established best practices for handling substituted nitropyridines. The guide details hazard identification, personal protective equipment (PPE), engineering controls, step-by-step handling and storage protocols, emergency procedures for spills, and waste disposal guidelines. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures. While specific toxicological data for this compound is limited, this guide draws upon information from its material safety data sheet (MSDS) and analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.
Introduction and Compound Profile
This compound is a substituted nitropyridine, a class of compounds utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the nitro group, a strong electron-withdrawing moiety, and the alkylamino substituent on the pyridine ring, dictates its reactivity and potential biological activity. Its molecular structure also informs its hazard profile, suggesting potential for skin, eye, and respiratory irritation, consistent with related nitropyridine and aminopyridine compounds.
A thorough understanding of its physicochemical properties is fundamental to its safe handling. While a comprehensive dataset is not available, the following information has been compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 25948-11-2 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| Appearance | Solid (form may vary) | [1] |
| Melting Point | 94-96 °C | [2] |
| Purity | Typically ≥97% | [4] |
Hazard Identification and GHS Classification
While a specific, universally adopted GHS classification for this compound is not consistently published, a precautionary classification can be inferred from its own MSDS and data on structurally similar compounds, such as other nitropyridines and aminopyridines.
Emergency Overview: Warning! Causes eye and skin irritation. Causes digestive and respiratory tract irritation. The toxicological properties of this material have not been fully investigated.[1]
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
It is crucial to note that the toxicological properties have not been fully investigated.[1] Therefore, this compound should be handled with the utmost care, assuming it may possess other uncharacterized hazards. During thermal decomposition, it may generate irritating and highly toxic gases, including nitrogen oxides and carbon monoxide.[1]
Engineering Controls: The First Line of Defense
Proper engineering controls are paramount to minimize exposure. All manipulations of this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and handling of the solid, as well as the preparation of its solutions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of vapors.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the compound is handled.[1]
Personal Protective Equipment (PPE): A Self-Validating System
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE, with an explanation of the rationale behind each selection.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard. | The compound is a known eye irritant.[1] Goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield offers an additional layer of protection for the entire face during procedures with a higher risk of splashing. |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Latex gloves are not suitable.[5] Lab Coat: A clean, fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®. | The compound causes skin irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals. The lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely. | Given that the toxicological properties are not fully known and it is an irritant, respiratory protection is a critical precaution against inhaling fine particulates.[1] |
Detailed Protocols for Handling and Storage
Adherence to strict protocols is essential for the safe handling and storage of this compound.
Handling the Solid Compound: A Step-by-Step Methodology
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in Section 4.
-
Weighing: To prevent dust formation, handle the solid material carefully. Use a spatula to transfer the desired amount of the compound to a tared weighing vessel inside the fume hood. Avoid any actions that could generate dust.
-
Solution Preparation: Add the weighed compound to the chosen solvent in a suitable container. Ensure the container is securely capped before mixing or sonicating.
-
Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface inside the fume hood. Wash hands and any exposed skin thoroughly with soap and water.
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Container: Store in a tightly closed, properly labeled container.[1]
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.[1] Also, store away from sources of ignition.[5] Although not highly flammable, this is a general best practice for organic compounds.
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill.
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Nitro-2-(N-propylamino)pyridine
Introduction
5-Nitro-2-(N-propylamino)pyridine is a substituted aminopyridine derivative incorporating a nitro functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the aminopyridine scaffold and the energetic and electron-withdrawing properties of the nitro group. The presence of both an amino group, which is electron-donating, and a nitro group on the pyridine ring creates a push-pull electronic system that can influence the molecule's chemical and physical properties, including its thermal stability.
This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound. In the absence of specific experimental data for this compound in publicly available literature, this document leverages established principles of thermal analysis, decomposition mechanisms of analogous nitroaromatic and aminopyridine compounds, and expert insights to construct a predictive framework for its stability and decomposition pathways. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds and require a thorough understanding of its thermal hazard potential.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These fundamental properties are essential for its proper handling, storage, and for interpreting thermal analysis data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25948-11-2 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3][6] |
| Melting Point | 94-96 °C | [6] |
| Appearance | Solid (form not specified) | [7] |
Assessing Thermal Stability: A Methodological Approach
To experimentally determine the thermal stability and decomposition characteristics of this compound, a suite of thermal analysis techniques should be employed. The following protocols are standard in the field for a comprehensive evaluation.
Experimental Workflow for Thermal Analysis
The logical flow for a thorough thermal analysis is depicted in the diagram below. This workflow ensures that both mass loss and energetic changes are characterized, providing a complete picture of the compound's thermal behavior.
Caption: A typical experimental workflow for the comprehensive thermal analysis of a chemical compound.
Detailed Experimental Protocols
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound loses mass due to decomposition or evaporation.
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of approximately 500 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the sample mass as a function of temperature.
-
-
Causality: The inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation. A controlled heating rate allows for the clear resolution of distinct decomposition steps.
-
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting, crystallization, and decomposition events and quantifying their associated enthalpy changes.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure pan. A sealed pan is necessary to prevent mass loss due to volatilization before decomposition.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a temperature range similar to the TGA experiment.
-
Record the differential heat flow between the sample and the reference.
-
-
Trustworthiness: The use of a reference pan allows for the subtraction of the instrument's heat capacity, ensuring that the measured heat flow is solely due to thermal events occurring in the sample. The exothermic or endothermic nature of these events provides critical information about their energetics. For instance, explosive decomposition is characterized by a sharp, large exothermic peak.[8]
-
Predicted Thermal Behavior and Decomposition Profile
Based on the structure of this compound, a multi-stage decomposition process is anticipated. The presence of the nitro group makes the molecule energetically rich, and its decomposition is expected to be exothermic.[9]
Anticipated TGA and DSC Results
-
Initial Event (DSC): An endothermic peak corresponding to the melting of the compound is expected around its reported melting point of 94-96 °C.[6]
-
Decomposition Onset: The decomposition is likely to initiate at a temperature significantly above the melting point. For many nitroaromatic compounds, the onset of decomposition occurs in the range of 150-250 °C.
-
Decomposition Profile (TGA): The TGA curve will likely show one or more distinct mass loss steps. The initial step could correspond to the loss of the propylamino side chain or the nitro group.
-
Exothermic Decomposition (DSC): The DSC thermogram is predicted to show a significant exothermic event (or multiple events) corresponding to the mass loss observed in the TGA. The magnitude of this exotherm will be indicative of the energy released during decomposition.
Table 2: Predicted Thermal Events for this compound
| Temperature Range (°C) | Predicted Event | Technique | Expected Observation |
| 94 - 100 | Melting | DSC | Endothermic Peak |
| > 150 | Onset of Decomposition | TGA/DSC | Start of mass loss / Start of exothermic event |
| 150 - 300 | Primary Decomposition | TGA/DSC | Significant mass loss / Major exothermic peak(s) |
| > 300 | Secondary Decomposition | TGA | Further mass loss (char residue decomposition) |
Proposed Decomposition Mechanism
The decomposition of nitroaromatic compounds can proceed through several pathways.[10][11][12] For this compound, the initiation of decomposition is likely to involve the weakest bonds in the molecule.
The primary and most probable initiation step is the homolytic cleavage of the C-NO₂ bond, which is a common feature in the decomposition of aromatic nitro compounds.[10][11] This would generate a pyridyl radical and a nitrogen dioxide (NO₂) radical. An alternative initial step could involve the cleavage of the N-propyl bond on the amino group.
Following initiation, a complex series of radical reactions would ensue, leading to the formation of stable gaseous products such as N₂, CO₂, H₂O, and various nitrogen oxides (NOx). The propyl group would likely fragment to form smaller hydrocarbon radicals.
Visualizing the Proposed Decomposition Pathway
The following diagram illustrates a plausible initial step in the thermal decomposition of this compound.
Caption: A proposed initial step for the thermal decomposition of this compound.
Conclusion and Recommendations
It is strongly recommended that any work involving the heating of this compound be preceded by a thorough experimental thermal analysis, as outlined in this guide. Such an analysis is critical for establishing safe operating temperature limits and understanding the potential hazards associated with its handling and processing. The combination of TGA and DSC provides a robust initial assessment, which can be further supplemented with evolved gas analysis to elucidate the specific decomposition products and refine the proposed mechanism.
References
- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 2. chemnet.com [chemnet.com]
- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [m.lookchem.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. Nitro compound - Wikipedia [en.wikipedia.org]
- 10. Decomposition mechanisms of trinitroalkyl compounds: a theoretical study from aliphatic to aromatic nitro compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 5-Nitro-2-(N-propylamino)pyridine as a Protein Degrader Building Block
This guide provides a comprehensive technical overview of 5-Nitro-2-(N-propylamino)pyridine, exploring its potential as a novel building block in the rapidly evolving field of targeted protein degradation (TPD). For researchers, scientists, and drug development professionals, this document outlines the chemical properties, synthesis, and strategic applications of this compound in the design of proteolysis-targeting chimeras (PROTACs).
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).[3]
The most prominent class of targeted protein degraders are PROTACs, which are heterobifunctional molecules.[4] A PROTAC is comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5][6] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
The modular nature of PROTACs allows for a high degree of tunability. However, the discovery of novel building blocks, particularly new E3 ligase ligands and versatile scaffolds for warhead development, is crucial for expanding the scope and efficacy of this technology.[7]
Introducing this compound: A Candidate Building Block
This guide introduces this compound as a promising, yet underexplored, building block for PROTAC design. Its unique chemical features offer several potential advantages for medicinal chemists.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is essential for its effective application.
| Property | Value |
| CAS Number | 25948-11-2[8][9][10] |
| Molecular Formula | C8H11N3O2[8][9][10] |
| Molecular Weight | 181.19 g/mol [8][11] |
| Melting Point | 94-96 °C[12] |
| Appearance | Yellow solid |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-Nitro-2-aminopyridine
-
To a stirred solution of 2-aminopyridine in a suitable organic solvent, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 20-60°C).[13]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-nitro-2-aminopyridine.[13]
Step 2: Synthesis of this compound
-
Dissolve 5-nitro-2-aminopyridine in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., K2CO3 or NaH) to deprotonate the amino group.
-
Add 1-bromopropane (or another suitable propyl halide) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain this compound.
Strategic Applications in PROTAC Design
The chemical architecture of this compound offers two primary avenues for its incorporation into PROTACs.
The Pyridine Core as a Novel Scaffold
The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[16][17][18] Its ability to form key hydrogen bonds and other interactions with biological targets makes it an attractive scaffold for the development of new warheads or E3 ligase ligands.[19]
In this context, the N-propylamino group can serve as a convenient vector for linker attachment. The linker can be appended to the propyl chain, directing it away from the protein-binding interface.
Conceptual PROTAC Structure A
Caption: Pyridine core as the primary protein-binding element.
Functionalization via the Nitro Group
The nitro group is a versatile chemical handle.[20] Its strong electron-withdrawing nature activates the pyridine ring for certain reactions, and it can be readily transformed into other functional groups, most notably an amine.[21]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a high-yielding and well-established transformation. This creates a new point for linker attachment, offering different spatial arrangements for the ternary complex.
Chemical Transformation Workflow
Caption: Functionalization of the building block via nitro group reduction.
Experimental Protocol: Nitro Group Reduction and Linker Conjugation
Step 1: Reduction to 5-Amino-2-(N-propylamino)pyridine
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or tin(II) chloride (SnCl2) in the presence of a strong acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst (if using Pd/C) and concentrate the filtrate.
-
Purify the crude product to obtain 5-Amino-2-(N-propylamino)pyridine.
Step 2: Linker Conjugation
-
Dissolve the 5-Amino-2-(N-propylamino)pyridine and a linker with a terminal carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Purify the resulting linker-conjugated building block by chromatography.
This functionalized building block can then be conjugated to a warhead or an E3 ligase ligand to complete the PROTAC synthesis.
Visualization of the PROTAC Assembly
The modular nature of PROTACs, assembled from building blocks, is a key concept for researchers in this field.
PROTAC Assembly from Building Blocks
Caption: The modular assembly of a PROTAC molecule.
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique chemical features, including the privileged pyridine scaffold and the readily functionalizable nitro group, provide multiple avenues for its incorporation into degrader molecules.
Future research should focus on:
-
Synthesis and Characterization: The development of a robust and scalable synthesis for this compound and its amino derivative.
-
Library Synthesis: The creation of a library of PROTACs utilizing this building block with various linkers and known warheads/E3 ligase ligands.
-
Biological Evaluation: Screening of the synthesized PROTACs for their ability to induce the degradation of target proteins in cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to optimize the potency and selectivity of PROTACs derived from this building block.
The exploration of novel chemical matter, such as this compound, will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 5. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 11. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [lookchem.com]
- 12. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 13. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 14. oaji.net [oaji.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Nitro-2-(N-propylamino)pyridine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Nitro-2-(N-propylamino)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis. We will detail the reaction of 2-chloro-5-nitropyridine with n-propylamine, offering in-depth explanations for procedural choices, a robust purification strategy, and methods for analytical characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for obtaining this key synthetic intermediate.
Introduction and Scientific Context
Substituted nitropyridines are crucial intermediates in the development of pharmaceuticals and other bioactive molecules.[1] The pyridine ring is a common scaffold in many approved drugs, and the strategic placement of functional groups is key to modulating biological activity. The target molecule, this compound, serves as a versatile precursor for further chemical elaboration.
The synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is moderately susceptible to nucleophilic attack.[2] This reactivity is dramatically enhanced by the presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) at the 5-position.[1][2] This group powerfully activates the ring towards nucleophilic attack, particularly at the ortho (2-position) and para (4-position) carbons, by stabilizing the negatively charged intermediate. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution reaction with an amine nucleophile.[2][3]
Reaction Mechanism: The SNAr Pathway
The substitution proceeds via a two-step addition-elimination mechanism. This is not a concerted SN2-type reaction, but rather involves a discrete, resonance-stabilized intermediate.[1][4]
-
Nucleophilic Attack: The nitrogen atom of n-propylamine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This step temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4]
-
Stabilization and Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group at the C5 position. Aromaticity is then restored through the expulsion of the chloride ion, a competent leaving group, yielding the final substituted product.[1][5]
Caption: The Addition-Elimination mechanism for SNAr reactions.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent / Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Starting material. Irritant. |
| n-Propylamine | 107-10-8 | C₃H₉N | 59.11 | Nucleophile. Flammable, corrosive. |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Reaction Solvent. |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Base. Corrosive, flammable. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent. |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | For column chromatography. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up. |
| Brine (Saturated NaCl(aq)) | 7647-14-5 | NaCl | 58.44 | For work-up. |
Required Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq, e.g., 5.0 g). Dissolve the starting material in 50 mL of anhydrous ethanol.
-
Causality Note: Ethanol is a common polar protic solvent for SNAr reactions. Anhydrous conditions are preferred to prevent potential side reactions, although some protocols use aqueous mixtures successfully.[1]
-
-
Addition of Reagents: To the stirred solution, add n-propylamine (1.1 eq). Following this, add triethylamine (1.2 eq) to the flask.
-
Causality Note: A slight excess of the amine nucleophile helps drive the reaction to completion. Triethylamine is added as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the n-propylamine, which would render it non-nucleophilic.[1]
-
-
Heating and Monitoring: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Nucleophilic aromatic substitutions often require elevated temperatures to overcome the energy barrier of disrupting aromaticity.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting 2-chloro-5-nitropyridine spot is no longer visible (typically 2-4 hours).[1][5]
Work-up and Purification
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.[5]
-
Extraction: Partition the resulting residue between ethyl acetate (50 mL) and deionized water (50 mL) in a separatory funnel. Shake vigorously and allow the layers to separate.[5]
-
Separation and Washing: Collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL) to recover any residual product. Combine all organic layers.
-
Wash the combined organic layers sequentially with deionized water (25 mL) and then brine (25 mL).
-
Causality Note: The water wash removes water-soluble impurities and salts (like triethylammonium chloride). The brine wash removes the bulk of the dissolved water from the organic layer, making the final drying step more efficient.[5]
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and wash the solid with a small amount of ethyl acetate.
-
Final Concentration: Concentrate the filtrate under vacuum to yield the crude product, which should appear as a yellow or orange solid.
-
Purification (if necessary): If TLC analysis of the crude product shows significant impurities, purify the material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 25948-11-2 | [6][7][8] |
| Molecular Formula | C₈H₁₁N₃O₂ | [6][9] |
| Molecular Weight | 181.19 g/mol | [6][8] |
| Appearance | Yellow to orange solid | |
| Purity (Typical) | >97% | [7][9] |
Analytical Confirmation
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the propyl chain protons and the three distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 8 distinct carbon environments.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
-
Melting Point: A sharp melting point range indicates high purity.
Overall Experimental Workflow
Caption: High-level overview of the synthesis workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all steps in a certified chemical fume hood.
-
Reagent Handling:
-
2-Chloro-5-nitropyridine is an irritant. Avoid inhalation and contact with skin and eyes.
-
n-Propylamine and Triethylamine are corrosive, flammable, and have strong odors. Handle with care.
-
Organic solvents like ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 7. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
Application Note: A Step-by-Step Protocol for the Regioselective Nitration of 2-(N-propylamino)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry
In the landscape of modern drug discovery, nitropyridine derivatives are indispensable intermediates.[1][2][3] Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render the pyridine core susceptible to a variety of synthetic transformations.[1] This reactivity is pivotal for constructing complex heterocyclic systems that form the backbone of numerous active pharmaceutical ingredients (APIs).[1][4][5] Specifically, the introduction of a nitro group onto a substituted pyridine, such as 2-(N-propylamino)pyridine, is a critical step in the synthesis of novel molecular entities with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents.[4][5] This application note provides a comprehensive, step-by-step protocol for the nitration of 2-(N-propylamino)pyridine, grounded in mechanistic principles and safety best practices.
Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution of 2-Aminopyridines
The nitration of 2-(N-propylamino)pyridine is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the interplay of the directing effects of the N-propylamino group and the pyridine ring nitrogen.
-
Activating and Directing Effect of the Amino Group: The N-propylamino group is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom.[6][7] Through resonance, it increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This activating effect is most pronounced at the ortho and para positions (C3 and C5).[7][8]
-
Deactivating Effect of the Pyridine Nitrogen: Conversely, the nitrogen atom within the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.[9] Under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, further increasing its deactivating effect.[9]
-
Regioselectivity: The powerful activating and ortho, para-directing effect of the amino group typically overrides the deactivating effect of the ring nitrogen. In the case of 2-aminopyridine, nitration predominantly yields the 5-nitro isomer.[10][11] This is attributed to "electric hindrance," where repulsion between the positive charges on the incoming electrophile (NO₂⁺) and the protonated ring nitrogen disfavors attack at the C3 position.[10][12] Therefore, the nitration of 2-(N-propylamino)pyridine is expected to regioselectively produce 5-nitro-2-(N-propylamino)pyridine . It's important to note that the formation of a 2-nitraminopyridine intermediate is a kinetic product, which can then rearrange to the ring-nitrated thermodynamic products under acidic conditions.[10]
Visualizing the Reaction Workflow
Caption: A streamlined workflow for the nitration of 2-(N-propylamino)pyridine.
Detailed Experimental Protocol
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve corrosive and toxic substances.[13][14] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[13][15]
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood with adequate ventilation.[13][16]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[13][17] Have a spill containment kit with a neutralizing agent (e.g., sodium carbonate) readily available.[13][16]
-
Waste Disposal: Nitric acid waste should be segregated and disposed of according to institutional guidelines. Do not mix with organic solvents.[15][16]
Table of Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-(N-propylamino)pyridine | C₈H₁₂N₂ | 136.19 | 1.0 eq | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~10-15 vol | Solvent and catalyst |
| Fuming Nitric Acid | HNO₃ | 63.01 | 1.1 - 1.5 eq | Nitrating agent |
| Crushed Ice | H₂O | 18.02 | As needed | For quenching |
| Sodium Hydroxide (aq. solution) | NaOH | 40.00 | As needed | For neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Silica Gel | SiO₂ | 60.08 | As needed | For chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry round-bottom flask equipped with a thermometer and a pressure-equalizing dropping funnel.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1-1.5 eq) to a portion of concentrated sulfuric acid, while cooling in an ice bath.
-
-
Dissolution of Starting Material:
-
To the round-bottom flask, add 2-(N-propylamino)pyridine (1.0 eq).
-
Slowly and carefully, add concentrated sulfuric acid (~10-15 volumes relative to the starting material) while stirring and maintaining the temperature below 20°C using an ice bath. Ensure the starting material is completely dissolved.
-
-
Nitration:
-
Cool the solution of the starting material to 0-5°C using an ice-salt bath.
-
Add the pre-prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition should be slow and controlled to manage the exothermicity of the reaction.[14]
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for another 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the product.
-
Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath to dissipate the heat generated.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If it remains oily, proceed to extraction.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expert Insights and Troubleshooting
-
Rationale for Mixed Acid: A mixture of concentrated sulfuric and nitric acids is the most common nitrating agent.[18] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control is Critical: Nitration is a highly exothermic reaction.[14] Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Potential Side Reactions: Over-nitration or oxidation can occur under harsh conditions (e.g., high temperatures or excess nitrating agent). Careful control of stoichiometry and temperature minimizes these side reactions.
-
Troubleshooting: Low Yield: If the yield is low, consider the following:
-
Incomplete reaction: Ensure sufficient reaction time and monitor by TLC.
-
Loss during work-up: Ensure complete extraction and proper neutralization. The product may be partially soluble in the aqueous phase.
-
Decomposition: Check for excessive heat generation during the reaction or work-up.
-
-
Troubleshooting: Impure Product: If the product is impure after extraction, a thorough purification by column chromatography is essential. The choice of eluent is key to separating the desired product from any starting material or isomers.
Conclusion
This application note provides a robust and detailed protocol for the regioselective nitration of 2-(N-propylamino)pyridine. By understanding the underlying mechanistic principles and adhering to strict safety measures, researchers can confidently synthesize this compound, a valuable intermediate for the development of novel therapeutics. The insights provided aim to empower scientists in drug discovery to efficiently and safely perform this critical synthetic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directing Effects | ChemTalk [chemistrytalk.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
- 10. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. ehs.com [ehs.com]
- 18. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes & Protocols: Investigating 5-Nitro-2-(N-propylamino)pyridine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the pyridine ring, making nitropyridines a class of compounds with considerable potential in drug discovery.[1][3] This document provides a comprehensive guide to exploring the therapeutic potential of a specific, yet underexplored, nitropyridine derivative: 5-Nitro-2-(N-propylamino)pyridine . While direct, extensive research on this particular molecule is nascent, its structural similarity to recently identified bioactive compounds, particularly in the oncology space, warrants a detailed investigation.[4] This guide offers a structured approach, from fundamental characterization to advanced biological assays, to unlock the potential of this promising chemical entity.
Introduction to this compound
1.1. Chemical Profile
This compound is a substituted pyridine with the following key structural features:
| Property | Value | Source |
| CAS Number | 25948-11-2 | [5][6][7] |
| Molecular Formula | C₈H₁₁N₃O₂ | [5][6][7] |
| Molecular Weight | 181.19 g/mol | [5][6][7] |
| Structure | ![]() | |
| Synonyms | 5-nitro-N-propylpyridin-2-amine | [8][9] |
The molecule combines a pyridine ring, an electron-donating propylamino group at the 2-position, and a potent electron-withdrawing nitro group at the 5-position. This electronic arrangement is critical, as it can influence the molecule's interaction with biological targets and its metabolic stability.
1.2. Rationale for Investigation in Drug Discovery
The true potential of a novel chemical entity is often unlocked by examining the biological activity of its close analogs. The 5-nitro-2-aminopyridine core is a "privileged scaffold" that has been incorporated into molecules targeting a range of diseases.[1]
A highly significant recent development is the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a potent and pure androgen receptor (AR) antagonist.[4] This compound has demonstrated efficacy against drug-resistant forms of the AR, a key driver of prostate cancer.[4] The structural similarity between this patented AR antagonist and this compound provides a strong, data-driven rationale for investigating the latter's potential as an anticancer agent, particularly for hormone-dependent malignancies.
Furthermore, the broader class of nitropyridine derivatives has been explored for a multitude of therapeutic applications, including:
-
Anticancer agents: Through various mechanisms beyond AR antagonism.[1]
-
Inhibitors of cyclin-dependent kinases (CDKs): Implicated in cell cycle dysregulation in cancer.[10]
-
Antimicrobial and antiviral agents: Leveraging the unique properties of the nitro group.[3]
This precedent underscores the therapeutic potential embedded within the this compound scaffold.
Foundational Protocols: Synthesis and Characterization
Scientific integrity demands a well-characterized starting material. The following protocols outline the synthesis and quality control for this compound.
2.1. Synthesis Workflow
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SₙAr).
Caption: General workflow for the synthesis of this compound.
2.1.1. Detailed Synthesis Protocol
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as DMSO or DMF, add n-propylamine (1.2-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
2.2. Quality Control and Characterization
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) and LC-MS. A purity of >95% is recommended for biological assays.
-
Structural Verification: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Screening: A Tiered Approach
Given the strong rationale for investigating this compound as an androgen receptor antagonist, the following tiered screening cascade is proposed.
Caption: A tiered approach for biological evaluation.
3.1. Tier 1: In Vitro Androgen Receptor Binding Assay
Objective: To determine if this compound directly binds to the androgen receptor ligand-binding domain (LBD).
Protocol: Competitive Radioligand Binding Assay
-
Reagents:
-
Recombinant human AR-LBD protein.
-
Radioligand: [³H]-Mibolerone or another high-affinity AR agonist.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Bicalutamide or Enzalutamide.
-
Assay Buffer: Phosphate-buffered saline with 0.1% BSA.
-
-
Procedure:
-
Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, incubate the AR-LBD, [³H]-Mibolerone (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate for 2-4 hours at 4°C to reach equilibrium.
-
Separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a glass fiber filter).
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3.2. Tier 2: Cellular Androgen Receptor Reporter Assay
Objective: To assess the functional activity of the compound as an AR antagonist in a cellular context.
Protocol: Luciferase Reporter Gene Assay
-
Cell Line: Use a human prostate cancer cell line (e.g., LNCaP or PC-3) stably or transiently transfected with two plasmids:
-
An AR expression vector.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of the luciferase gene.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound for 1 hour.
-
Add a synthetic androgen (e.g., R1881) at a concentration that elicits a submaximal response (EC₈₀) to all wells except the negative control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC₅₀ for AR antagonism.
-
Mechanism of Action and Selectivity Profiling
A critical aspect of drug discovery is understanding a compound's mechanism and its specificity.
4.1. Investigating the Role of the Nitro Group
The nitro group is a known pharmacophore but also a potential liability due to its possible metabolic reduction to reactive nitroso and hydroxylamine intermediates.[11]
Protocol: In Vitro Metabolic Stability Assay
-
System: Use human liver microsomes (HLM) or S9 fractions, which contain key metabolic enzymes.
-
Procedure:
-
Incubate this compound (at a fixed concentration, e.g., 1 µM) with HLM in the presence of an NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Plot the natural log of the remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
This data provides an early indication of the compound's metabolic liabilities.
-
4.2. Off-Target Selectivity Screening
To ensure the compound's activity is specific to the androgen receptor, it should be screened against a panel of related nuclear receptors and other common off-targets.
Recommended Panel:
-
Nuclear Receptors: Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR).
-
CYP450 Inhibition Panel: Screen for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to assess the potential for drug-drug interactions.
Concluding Remarks and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity. The protocols and strategies outlined in this document provide a robust framework for its systematic evaluation. Based on the activity of structurally related compounds, a primary focus on androgen receptor antagonism is highly justified.[4] A thorough investigation, following the tiered approach from in vitro binding to cellular functional assays and metabolic profiling, will be crucial in determining the therapeutic potential of this molecule and its suitability for further preclinical development. The broader literature on nitropyridines suggests that should the AR antagonism prove weak, screening against other targets, such as kinases or microbial enzymes, could be a valuable secondary path.[1][10]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 7. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 8. This compound 25948-11-2, China this compound 25948-11-2 Manufacturers, China this compound 25948-11-2 Suppliers - J&H Chemical [chemnet.com]
- 9. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents [patents.google.com]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Nitro-2-(N-propylamino)pyridine for the Synthesis of Bioactive Molecules
Introduction: The Strategic Importance of the Nitropyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in the design of molecules that interact with biological targets. The introduction of a nitro group onto the pyridine ring, creating nitropyridines, further enhances its synthetic utility. The strongly electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating a range of chemical transformations crucial for building molecular complexity.
This guide focuses on a specific and highly versatile building block: 5-Nitro-2-(N-propylamino)pyridine . We will explore its chemical characteristics and provide detailed protocols for its conversion into key intermediates for the synthesis of bioactive molecules, particularly focusing on the generation of vicinal diamines, a common pharmacophore in various therapeutic areas.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 25948-11-2 | |
| Molecular Formula | C₈H₁₁N₃O₂ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Typically a yellow solid | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. |
Core Synthetic Strategy: Reduction of the Nitro Group
The primary and most impactful synthetic transformation of this compound is the reduction of the 5-nitro group to a primary amine. This reaction yields N²-propylpyridine-2,5-diamine, a highly valuable intermediate. The presence of two amino groups with different steric and electronic environments allows for selective subsequent functionalization, making it a powerful scaffold for building libraries of diverse compounds.
The conversion of an aromatic nitro group to an amine is a cornerstone of organic synthesis, with catalytic hydrogenation being a widely employed, efficient, and clean method. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.
Caption: Synthetic workflow from this compound.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound to N²-propylpyridine-2,5-diamine using catalytic hydrogenation.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on filter paper.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.1 M.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution. The mixture should be a black suspension.
-
-
Hydrogenation:
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas from the apparatus and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench the catalyst by carefully adding water to the filter cake while it is still damp.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude N²-propylpyridine-2,5-diamine can be used directly in the next step or purified further by column chromatography on silica gel if necessary.
-
Expected Results and Characterization:
The product, N²-propylpyridine-2,5-diamine, is typically an off-white to pale yellow solid. The successful conversion can be confirmed by:
-
¹H NMR: Disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons near the newly formed amino group.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of N²-propylpyridine-2,5-diamine.
-
TLC: A new spot with a different Rf value compared to the starting material.
Application in the Synthesis of Bioactive Molecules: A Case Study in Antiparasitic Agents
The N²-propylpyridine-2,5-diamine synthesized from this compound is a valuable precursor for a variety of bioactive molecules. For instance, diaminopyridine scaffolds are being investigated for the development of novel treatments for neglected tropical diseases such as Chagas disease, caused by the parasite Trypanosoma cruzi.
The following conceptual workflow illustrates how N²-propylpyridine-2,5-diamine can be further elaborated to generate potential trypanocidal agents.
Caption: Elaboration of the diaminopyridine scaffold.
The more nucleophilic 5-amino group can be selectively acylated or alkylated to introduce various pharmacophores. For example, coupling with moieties known to have antiparasitic activity, such as nitroheterocycles or adamantane derivatives, could lead to novel drug candidates.
Protocol: Synthesis of an Amide-Linked Bioactive Conjugate
This protocol provides a general method for the acylation of the 5-amino group of N²-propylpyridine-2,5-diamine with a carboxylic acid, a common step in constructing more complex bioactive molecules.
Materials and Equipment:
-
N²-propylpyridine-2,5-diamine
-
Carboxylic acid of interest (e.g., a known bioactive fragment)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a flame-dried, inert gas-purged round-bottom flask.
-
Add the peptide coupling reagent (1.1 eq) and the tertiary amine base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve N²-propylpyridine-2,5-diamine (1.0 eq) in the same anhydrous solvent.
-
-
Coupling Reaction:
-
Slowly add the solution of N²-propylpyridine-2,5-diamine to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of bioactive molecules. The straightforward reduction of its nitro group provides a key diaminopyridine intermediate, which can be selectively functionalized to explore new chemical space in drug discovery. The protocols provided herein offer a robust foundation for researchers and scientists to utilize this valuable building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics.
Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 5-Nitro-2-(N-propylamino)pyridine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methodologies for the robust identification and quantification of 5-Nitro-2-(N-propylamino)pyridine, a compound of interest in pharmaceutical development and chemical synthesis. We present two orthogonal, validated approaches: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-sensitivity detection and definitive structural confirmation. The rationale behind method selection, detailed experimental protocols, and guidelines for method validation in accordance with ICH Q2(R1) standards are thoroughly discussed to ensure scientific integrity and reliable implementation.
Introduction and Analyte Properties
This compound is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry and can appear as intermediates, final products, or impurities in drug manufacturing processes.[1][2] Accurate and precise analytical methods are therefore essential for quality control, stability testing, and pharmacokinetic studies. The choice between a liquid or gas chromatography approach depends fundamentally on the physicochemical properties of the analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 25948-11-2 | [3][4][5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][4][5] |
| Molecular Weight | 181.19 g/mol | [3][4][6] |
| Melting Point | 94-96 °C |[4] |
The compound's molecular weight and melting point indicate that it possesses sufficient volatility and thermal stability to be amenable to GC analysis. However, as a polar nitro-amino-pyridine derivative, HPLC offers a robust and often more direct analysis without the need for derivatization. This guide presents both methods to provide maximum flexibility for different analytical challenges.
Method Selection: A Comparative Rationale
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness in handling a wide range of compound polarities and molecular weights.
-
Expertise & Causality: A reverse-phase (RP-HPLC) method is the logical first choice. The analyte contains both a non-polar propyl chain and polar nitro and amine functionalities, making it well-suited for retention on a C18 stationary phase with a polar mobile phase (e.g., acetonitrile/water). This approach is highly reliable for purity determinations and quantification in drug substance and product matrices.[7][8] An existing method for this specific analyte confirms the suitability of this approach.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separation efficiency and definitive identification through mass spectral data.
-
Expertise & Causality: The analyte's melting point of ~95°C suggests it will vaporize without decomposition under typical GC inlet conditions (~250°C). GC-MS is particularly advantageous for identifying and quantifying trace-level impurities, especially when co-elution occurs in HPLC.[10][11] The mass spectrometer detector provides structural information, adding a layer of certainty to peak identification that is superior to UV detection alone.
Protocol 1: Reverse-Phase HPLC-UV Method
This protocol is optimized for the accurate quantification and purity analysis of this compound.
Experimental Workflow and Logic
The workflow ensures that the analytical system is suitable for the analysis before proceeding with sample quantification. Each step is designed to guarantee the reliability of the results, from standard preparation to data interpretation.
Caption: HPLC analysis workflow from preparation to reporting.
Protocol Details
A. Instrumentation and Reagents
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column with low silanol activity.[9]
-
Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS grade).
-
Standard: this compound reference standard (>99% purity).
B. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water at a ratio of 30:70 (v/v). Add 0.1% Phosphoric Acid to the aqueous component before mixing. Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
Causality: The acetonitrile/water ratio provides optimal retention and peak shape. Phosphoric acid controls the ionization state of the amine group, ensuring consistent retention and preventing peak tailing.[9]
-
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare sample solutions at a target concentration of 25 µg/mL by dissolving the material in the mobile phase. Use sonication if necessary to ensure complete dissolution.
C. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Newcrom R1 (or equivalent C18), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
Method Validation Framework
All validation procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14]
Table 2: HPLC Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the peak for the analyte is free from interference from excipients, impurities, or degradants. | Peak purity index > 0.999; baseline resolution > 2.0 from adjacent peaks.[7] |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 1-50 µg/mL). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Protocol 2: GC-MS Method
This protocol is designed for the sensitive detection and unambiguous identification of this compound, making it ideal for impurity profiling or trace analysis.
Experimental Workflow and Logic
The GC-MS workflow emphasizes instrument conditioning and tuning to ensure mass accuracy and sensitivity, which are critical for reliable identification and quantification.
Caption: GC-MS analysis workflow from system setup to data processing.
Protocol Details
A. Instrumentation and Reagents
-
GC-MS System: Agilent 7890/5977 or equivalent, with a split/splitless injector and a single quadrupole or more advanced mass selective detector.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Carrier Gas: Helium (99.999% purity).
-
Standard: this compound reference standard (>99% purity).
B. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.
-
Sample Solution: Prepare sample solutions at a target concentration within the calibration range using Ethyl Acetate.
C. GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Starts below solvent boiling point and ramps to elute the analyte with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 181, 152, 138). |
Method Validation Framework
The validation approach for GC-MS mirrors that of HPLC but places additional emphasis on the specificity provided by the mass detector.[15][16]
Table 3: GC-MS Method Validation Parameters (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To confirm identity and separate from matrix components. | Retention time match ±2%; mass spectral library match score > 80%; no interfering peaks at the retention time of characteristic ions. |
| Linearity | To demonstrate a proportional relationship between concentration and ion response. | Correlation coefficient (r²) ≥ 0.995 over the desired range. |
| Accuracy | To measure the closeness of test results to the true value. | 95.0% - 105.0% recovery for spiked samples. |
| Precision | To assess measurement scatter. | Repeatability & Intermediate Precision: %RSD ≤ 5.0% (may be higher for trace levels). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 for the primary quantifier ion. |
Conclusion
This application note provides two comprehensive, robust, and scientifically-grounded methods for the analysis of this compound. The RP-HPLC-UV method is presented as a reliable technique for routine quality control, assay, and purity testing. The GC-MS method serves as a complementary, highly sensitive, and specific technique for trace-level determination and unequivocal identity confirmation. Both protocols are designed to be self-validating by incorporating system suitability tests and are framed within the globally recognized ICH Q2(R1) guidelines for analytical procedure validation. The selection of either method should be based on the specific analytical requirements, such as the need for routine quantification versus trace impurity identification.
References
- 1. isaacpub.org [isaacpub.org]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. wjarr.com [wjarr.com]
- 9. Separation of 5-Nitro-2-n-propylaminopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. coresta.org [coresta.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. particle.dk [particle.dk]
- 16. fda.gov [fda.gov]
Application Notes & Protocols: 5-Nitro-2-(N-propylamino)pyridine as a Bidentate Ligand in Coordination Chemistry
Abstract
This document provides a detailed technical guide on the synthesis, characterization, and potential applications of 5-Nitro-2-(N-propylamino)pyridine as a ligand in coordination chemistry. This N,N'-bidentate ligand presents a unique electronic profile due to the interplay between the electron-donating N-propylamino group and the strongly electron-withdrawing nitro group, coordinated through a pyridine scaffold. While this specific ligand is an emerging area of research, this guide synthesizes established principles from analogous pyridine-based systems to provide robust, field-proven protocols and scientifically-grounded insights for researchers, chemists, and drug development professionals. We will cover the de novo synthesis of the ligand, general methodologies for forming transition metal complexes, comprehensive characterization techniques, and a forward-looking perspective on applications in catalysis and medicinal chemistry.
Introduction and Rationale: The Scientific Merit of this compound
Pyridine-based ligands are cornerstones of coordination chemistry, valued for their modularity, stability, and profound impact on the properties of metal centers.[1][2] The strategic placement of functional groups on the pyridine ring allows for precise tuning of a metal complex's electronic, steric, and, consequently, reactive properties.
This compound is a ligand of significant interest for several reasons:
-
Bidentate Chelation: The geometry of the molecule, with the amino nitrogen at the 2-position relative to the pyridine ring nitrogen, allows it to act as a strong bidentate chelating agent, forming a stable five-membered ring with a metal center. This chelate effect typically results in thermodynamically stable coordination complexes.[3]
-
Modulated Electronic Properties: The ligand features a powerful electron-withdrawing nitro (-NO₂) group at the 5-position. This group significantly lowers the electron density of the pyridine ring system, enhancing its π-acceptor capabilities. This can stabilize metals in lower oxidation states and influence the redox potential of the resulting complex.[4]
-
Potential for Asymmetry: The N-propylamino group provides a site for potential steric influence and introduces a degree of flexibility not seen in more rigid ligands like 2,2'-bipyridine.
These features suggest that metal complexes derived from this ligand could exhibit novel reactivity in catalysis or possess unique photophysical properties. Furthermore, the inclusion of a nitroaromatic pyridine scaffold, a known pharmacophore, opens avenues for investigation in medicinal chemistry, particularly in the development of novel therapeutics.[5][6]
Synthesis Protocol: this compound Ligand
The synthesis of the title ligand is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, making the 2-position (ortho/para to the nitro group) highly susceptible to nucleophilic attack.
Rationale for Protocol Design:
-
Starting Material: 2-Chloro-5-nitropyridine is an ideal precursor. The chloride is an excellent leaving group, and its position is activated for substitution by the nitro group.
-
Nucleophile: N-propylamine is the source of the secondary amino group. It is a sufficiently strong nucleophile to displace the chloride.
-
Solvent & Base: A polar aprotic solvent such as Acetonitrile (MeCN) is used to dissolve the polar starting materials without interfering with the reaction. A non-nucleophilic base, Potassium Carbonate (K₂CO₃), is employed as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Ligand Synthesis
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine and anhydrous acetonitrile.
-
Add potassium carbonate to the suspension.
-
Add n-propylamine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound as a yellow solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target ligand.
General Protocol: Synthesis of a Metal Complex
This section provides a generalized protocol for the synthesis of a coordination complex using this compound (here denoted as L ) and a transition metal salt, such as Palladium(II) Acetate.
Rationale for Protocol Design:
-
Metal Precursor: Palladium(II) complexes are of great interest for catalysis.[7] Pd(OAc)₂ is a common, air-stable precursor.
-
Stoichiometry: A 1:2 metal-to-ligand ratio is often targeted to produce complexes of the type [M(L)₂Cl₂] or --INVALID-LINK--₂, although other stoichiometries are possible.
-
Solvent: A coordinating solvent like methanol can help solubilize the metal salt and ligand.
Experimental Protocol: [Pd(L)₂(OAc)₂] Synthesis
Materials:
-
This compound (L ) (2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ligand L in anhydrous methanol.
-
In a separate flask, dissolve Palladium(II) Acetate in anhydrous methanol. Gentle warming may be required.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
A color change and/or precipitation of the complex is often observed immediately or within a few hours.
-
Allow the reaction to stir at room temperature for 12-24 hours to ensure complete complexation.
-
Reduce the solvent volume under reduced pressure if necessary to encourage precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum. For further purification, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) may be performed.
Coordination Reaction Diagram
Caption: General workflow for the synthesis of a Palladium(II) complex.
Characterization Methods and Expected Data
Proper characterization is critical to confirm the identity and purity of both the ligand and its metal complexes.
| Technique | Purpose | Expected Observations for this compound & its Complexes |
| ¹H & ¹³C NMR | Structural elucidation and purity assessment. | Ligand: Distinct signals for the three aromatic protons and the propyl chain protons. Complex (Diamagnetic): Coordination to a metal center will cause a downfield shift in the aromatic proton signals, particularly the proton at the 6-position, due to the deshielding effect of the metal. |
| FT-IR Spectroscopy | Identification of functional groups and confirmation of coordination. | Ligand: Characteristic N-H stretch (~3350 cm⁻¹), aromatic C=N/C=C stretches (~1600 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1520 and 1340 cm⁻¹). Complex: A shift (often to lower wavenumber) and broadening of the N-H stretch upon coordination. The pyridine ring vibrations may also shift, indicating coordination via the ring nitrogen.[4] |
| Mass Spectrometry | Determination of molecular weight. | Provides the molecular ion peak [M+H]⁺ for the ligand and can confirm the mass of the intact complex, sometimes showing fragmentation patterns that reveal the ligand-to-metal ratio. |
| UV-Visible Spectroscopy | Analysis of electronic transitions. | The ligand will show π-π* and n-π* transitions. Upon complexation, new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, and existing bands may shift (coordination-induced shift). |
| Elemental Analysis | Determination of elemental composition (%C, H, N). | The experimentally determined percentages should match the calculated values for the proposed chemical formula, confirming the purity and stoichiometry of the synthesized compound. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure. | Provides precise bond lengths, bond angles, and the coordination geometry of the metal center (e.g., square planar, octahedral). This is the definitive method for structural characterization. |
Predicted Applications and Future Directions
The unique electronic and structural features of this compound complexes suggest their utility in two primary research areas: catalysis and medicinal chemistry.
A. Homogeneous Catalysis
Palladium(II) complexes bearing N,N'-bidentate ligands are workhorses in cross-coupling catalysis. The strong π-acceptor character imparted by the nitro group can modulate the electron density at the palladium center. This may enhance the rates of key catalytic steps, such as reductive elimination, potentially leading to more efficient catalysts for reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.
B. Medicinal & Bioinorganic Chemistry
Pyridine derivatives are prevalent in FDA-approved drugs.[8][9] Metal complexes often exhibit enhanced biological activity compared to their constituent ligands.[5][10]
-
Anticancer Potential: Platinum(II) and Ruthenium(II) complexes are known to possess anticancer properties. A complex of this ligand could be investigated for its cytotoxicity against various cancer cell lines. The nitroaromatic moiety could also play a role in bioreductive activation under hypoxic conditions found in solid tumors.[11]
-
Mechanism of Action: Such complexes could be evaluated for their ability to bind to DNA, inhibit key enzymes like topoisomerase, or generate reactive oxygen species (ROS), leading to apoptotic cell death.
Logical Workflow for Application Screening
Caption: A logical workflow for exploring the potential applications of novel metal complexes.
Conclusion
This compound is a promising ligand that marries the stability of pyridine-amine chelation with the potent electronic influence of a nitro group. The protocols and insights provided herein offer a solid foundation for researchers to synthesize this ligand and its metal complexes. The potential for discovering novel catalysts and therapeutic agents is significant, making this an exciting area for future investigation in coordination chemistry.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scribd.com [scribd.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Nitro-2-(N-propylamino)pyridine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup and reaction protocols involving 5-Nitro-2-(N-propylamino)pyridine. The guide delves into the chemical reactivity of this molecule, offering a field-proven protocol for a key synthetic transformation: the reduction of the aromatic nitro group. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with both an electron-donating propylamino group and a strongly electron-withdrawing nitro group, makes it a versatile intermediate in medicinal chemistry and materials science. The interplay between these functional groups dictates the molecule's reactivity, creating specific sites for synthetic modification.
Chemical Properties:
-
CAS Number: 25948-11-2[2]
-
Appearance: Typically a solid at room temperature.[3]
-
Melting Point: 94°C to 96°C.[4]
-
Molecular Formula: C₈H₁₁N₃O₂[5]
Safety & Handling: This compound is known to cause skin and eye irritation, as well as respiratory and digestive tract irritation.[3] The toxicological properties have not been fully investigated.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.
Chemical Reactivity Profile: A Tale of Two Groups
The reactivity of this compound is dominated by the electronic effects of its two key substituents.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the pyridine ring towards electrophilic aromatic substitution (EAS).[6] However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to itself (positions 2 and 6). Furthermore, the nitro group itself is a primary site for chemical transformation, most notably reduction to an amino group (-NH₂). This conversion is a cornerstone of many synthetic pathways, as it transforms an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's properties and providing a nucleophilic handle for further derivatization.
-
The Propylamino Group (-NH-C₃H₇): This secondary amine is an electron-donating group and a nucleophilic center. It can readily undergo N-alkylation, N-acylation, and other reactions typical of secondary amines. Its presence enhances the electron density of the pyridine ring, although this effect is largely overshadowed by the powerful deactivating nature of the nitro group.
This electronic push-pull system makes the molecule an interesting substrate for a variety of transformations, but the reduction of the nitro group is arguably one of the most useful and common reactions performed on this scaffold.
Featured Application: Reduction of the Aromatic Nitro Group
The conversion of the 5-nitro group to a 5-amino group yields N²-propylpyridine-2,5-diamine , a highly valuable synthetic intermediate. This transformation is critical for:
-
Accessing Novel Chemical Space: Converting the nitro group to a primary amine opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, diazotization, and reductive amination.
-
Modulating Biological Activity: The introduction of a basic amino group in place of the neutral nitro group can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and receptor binding affinity.
We will detail a robust and widely used method for this reduction using stannous chloride (tin(II) chloride) in an acidic medium.
Experimental Protocol: Synthesis of N²-propylpyridine-2,5-diamine
Reaction Principle
Stannous chloride (SnCl₂) is a classical and effective reagent for the reduction of aromatic nitro groups. In the presence of a strong acid like hydrochloric acid (HCl), Sn(II) acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamino) before yielding the final amine. The tin is oxidized from Sn(II) to Sn(IV) in the process. The overall stoichiometry requires 3 equivalents of SnCl₂ per equivalent of the nitro compound.
Workflow Visualization
Caption: Experimental workflow for the reduction of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >96% Purity | Thermo Scientific™[4] | Starting material. |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent Grade | Sigma-Aldrich | Reducing agent. Use 3.5 equivalents. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Acidic medium. |
| Ethanol (EtOH) | Anhydrous | VWR | Reaction solvent. |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For neutralization/basification. |
| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | Drying agent. |
| Deionized Water (DI H₂O) | N/A | In-house | For preparing aqueous solutions. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Protocol
1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.00 g, 27.6 mmol). b. Add stannous chloride dihydrate (SnCl₂·2H₂O) (21.8 g, 96.6 mmol, 3.5 eq). c. Add 100 mL of anhydrous ethanol. Stir the suspension to ensure good mixing. d. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
2. Reaction Execution: a. While stirring vigorously, slowly add concentrated hydrochloric acid (25 mL) dropwise via a dropping funnel. Causality: The addition is exothermic and must be controlled to prevent overheating. The acid is essential for the reduction mechanism. b. After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 50:50 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
3. Work-up and Isolation: a. Once the starting material is fully consumed, remove the heating mantle and allow the mixture to cool to room temperature, then chill in an ice bath to 0°C. b. Slowly and carefully quench the reaction by adding a 5 M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). Causality: This step neutralizes the excess HCl and precipitates tin salts (as tin hydroxides), which are largely insoluble. It also deprotonates the product amine, making it soluble in organic solvents. This process is highly exothermic and should be done slowly in an ice bath. c. A thick, white precipitate of tin salts will form. Add 100 mL of ethyl acetate and stir vigorously for 15 minutes. d. Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with additional ethyl acetate (3 x 50 mL). e. Transfer the combined filtrate to a separatory funnel. Separate the organic layer. f. Extract the aqueous layer with ethyl acetate (2 x 50 mL). g. Combine all organic layers and wash with brine (1 x 50 mL).
4. Purification and Characterization: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. b. The crude N²-propylpyridine-2,5-diamine can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes. c. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (SnCl₂) | 3.5 equivalents | A slight excess ensures complete conversion of the nitro group. |
| Solvent | Anhydrous Ethanol | Good solubility for the starting material and reagent at elevated temperatures. |
| Temperature | Reflux (~80°C) | Provides sufficient thermal energy to drive the reaction at a reasonable rate. |
| Reaction Time | 2-4 hours | Typical duration for completion; should be confirmed by TLC monitoring. |
| Work-up pH | > 10 | Ensures complete precipitation of tin salts and full deprotonation of the amine product. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add an additional 0.5 eq of SnCl₂ and continue refluxing. Ensure the reaction has run for at least 4 hours. |
| Low Yield after Work-up | Incomplete extraction of the product. | Ensure the aqueous layer was made strongly basic (pH>10). Perform additional extractions with ethyl acetate. |
| Product loss during filtration of tin salts. | Wash the Celite® pad and tin salts thoroughly with the extraction solvent. | |
| Product is a Dark Oil/Solid | Air oxidation of the resulting diamine. | The product, an aromatic diamine, can be sensitive to air. Work quickly and consider storing the final product under an inert atmosphere. |
Conclusion
This compound is a valuable synthetic building block whose reactivity is well-defined. The protocol detailed here for the reduction of the nitro group provides a reliable and scalable method to produce N²-propylpyridine-2,5-diamine, a key intermediate for further synthetic elaboration in drug discovery and materials science. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs, ensuring high-quality results.
References
- 1. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [lookchem.com]
- 4. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Notes and Protocols for the Derivatization of 5-Nitro-2-(N-propylamino)pyridine for Further Synthesis
Introduction: The Strategic Value of 5-Nitro-2-(N-propylamino)pyridine in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. Within this class of compounds, this compound emerges as a particularly versatile building block. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the secondary N-propylamino group provides a nucleophilic center ripe for chemical modification. This dual functionality allows for a diverse range of derivatization strategies, paving the way for the synthesis of complex molecules with potential applications as kinase inhibitors, anticancer agents, and anti-ulcer therapeutics.[5][6][7]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore key synthetic transformations, including modifications of the N-propylamino group and reactions involving the nitro functionality. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Properties and Reactivity Profile
This compound (CAS 25948-11-2) is a solid at room temperature with a molecular weight of 181.19 g/mol and a molecular formula of C₈H₁₁N₃O₂. The key to its synthetic utility lies in the interplay of its functional groups:
-
The 2-(N-propylamino) Group: This secondary amine is a nucleophilic site that can readily undergo acylation, alkylation, and participate in cyclization reactions.
-
The 5-Nitro Group: This powerful electron-withdrawing group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), although the positions are not ideal for this starting material. More importantly, the nitro group can be readily reduced to a primary amino group, which dramatically alters the electronic properties of the ring and provides a new site for derivatization.
-
The Pyridine Ring Nitrogen: The endocyclic nitrogen atom possesses a lone pair of electrons and can be protonated or alkylated, influencing the overall reactivity of the molecule.
The strategic derivatization of this compound allows for the systematic exploration of chemical space, a crucial aspect of modern drug discovery.
Derivatization Strategies and Protocols
This section details several key derivatization strategies for this compound, complete with step-by-step protocols.
Modification of the N-Propylamino Group
The secondary amine of this compound is a prime target for introducing molecular diversity.
N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceutical agents. This reaction is typically achieved using acyl chlorides or anhydrides in the presence of a base.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to prevent competition with the N-propylamino group for the acylating agent. The reaction is performed at low temperatures to control the reactivity of the acyl chloride and minimize side reactions. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride.
Experimental Protocol: N-Acylation with Benzoyl Chloride
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired N-benzoyl-N-propyl-5-nitropyridin-2-amine.
Data Presentation: N-Acylation Parameters
| Parameter | Value |
| Stoichiometry | |
| This compound | 1.0 eq |
| Acylating Agent | 1.1 - 1.2 eq |
| Base (TEA/DIPEA) | 1.2 - 1.5 eq |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 5 hours |
| Typical Yield | 85 - 95% |
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-alkylation introduces further substitution on the amino group, which can be critical for modulating the pharmacological properties of the final compound.[8] This is typically achieved by reacting the amine with an alkyl halide in the presence of a base.
Causality Behind Experimental Choices: A stronger base, such as sodium hydride (NaH), is often required to deprotonate the secondary amine, making it a more potent nucleophile. The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-N-propyl-5-nitropyridin-2-amine.
Data Presentation: N-Alkylation Parameters
| Parameter | Value |
| Stoichiometry | |
| This compound | 1.0 eq |
| Alkylating Agent | 1.1 - 1.2 eq |
| Base (NaH) | 1.2 - 1.5 eq |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
Transformation of the Nitro Group and Subsequent Cyclization
The reduction of the nitro group to a primary amine is a pivotal step that opens up a plethora of synthetic possibilities, particularly for the construction of fused heterocyclic systems.
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., ammonium formate/Pd-C).
Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon (Pd/C) is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct. Methanol or ethanol are commonly used as solvents.
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(N-propylamino)pyridine-5-amine, which can often be used in the next step without further purification.
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
The resulting 2-(N-propylamino)pyridine-5-amine is a valuable intermediate for the synthesis of various fused heterocyclic systems, which are prevalent in many biologically active molecules.
i. Synthesis of Imidazo[4,5-b]pyridines
The reaction of the diamine with an aldehyde or a carboxylic acid derivative leads to the formation of the fused imidazole ring.
Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-b]pyridine
Materials:
-
2-(N-propylamino)pyridine-5-amine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-(N-propylamino)pyridine-5-amine (1.0 eq), the aromatic aldehyde (1.0 eq), and sodium metabisulfite (0.55 eq) in DMSO.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-6-(N-propylamino)imidazo[4,5-b]pyridine.
ii. Synthesis of Triazolo[4,5-b]pyridines
The formation of a fused triazole ring can be achieved by reacting the diamine with a source of nitrous acid.[9]
Experimental Protocol: Synthesis of a Triazolo[4,5-b]pyridine Derivative
Materials:
-
2-(N-propylamino)pyridine-5-amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve 2-(N-propylamino)pyridine-5-amine (1.0 eq) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude triazolo[4,5-b]pyridine derivative, which can be further purified by recrystallization or column chromatography.
Synthesis of Imidazo[1,2-a]pyridines
The 2-amino group of this compound can directly participate in cyclization reactions to form imidazo[1,2-a]pyridines, a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][5][10][11]
Causality Behind Experimental Choices: The reaction with an α-haloketone is a classic method for the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by an intramolecular cyclization with the exocyclic amino group. The use of a solvent like ethanol or DMF facilitates the reaction, and heating is often required to drive the cyclization.
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
Materials:
-
This compound
-
α-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and α-bromoacetophenone (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-nitro-N-propyl-2-phenylimidazo[1,2-a]pyridin-8-amine.
Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines.
Conclusion: A Gateway to Novel Chemical Entities
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds. The strategic manipulation of its N-propylamino and nitro groups provides access to diverse molecular scaffolds with significant potential in drug discovery and materials science. The protocols outlined in this guide are intended to serve as a practical resource for researchers, enabling them to explore the rich chemistry of this compound and accelerate the development of novel chemical entities.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. 1,2,3-Triazole fused with pyridine/pyrimidine as new template for antimicrobial agents: Regioselective synthesis and identification of potent N-heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
The Synthetic Keystone: Application Notes for 5-Nitro-2-(N-propylamino)pyridine in Organic Synthesis
Introduction: The Strategic Value of Activated Pyridines
Within the landscape of modern medicinal chemistry and materials science, pyridine scaffolds represent a privileged class of heterocycles, foundational to numerous therapeutic agents and functional materials.[1][2] Their unique electronic properties and capacity for functionalization make them indispensable building blocks. The strategic introduction of a nitro group onto the pyridine ring dramatically alters its reactivity, transforming it into a highly versatile intermediate. The potent electron-withdrawing nature of the nitro group renders the pyridine core electron-deficient, thereby activating it for a range of chemical transformations that are otherwise challenging on the parent heterocycle.[3][4]
This guide focuses on 5-Nitro-2-(N-propylamino)pyridine , a key intermediate whose structure embodies this principle of activation. The presence of the nitro group at the 5-position and the propylamino group at the 2-position sets the stage for sequential, regioselective reactions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis and subsequent synthetic applications of this valuable molecule. We will explore not just the protocols, but the underlying chemical principles that make this compound a powerful tool in the synthesis of complex, high-value molecules.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 25948-11-2 | [3][5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [5][6] |
| Molecular Weight | 181.19 g/mol | [5][7] |
| Appearance | Solid (Typically yellow) | [8] |
| Melting Point | 94-96 °C | [9] |
| Purity | Typically ≥96% | [3][9] |
Safety and Handling Precautions
As a nitroaromatic compound, this compound requires careful handling. The toxicological properties have not been fully investigated.[8]
-
Hazards: Causes skin, eye, and respiratory tract irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes. Seek medical aid.[8]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[8]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek medical aid.[8]
-
Part 1: Synthesis of this compound
The most common and efficient route to synthesize the title compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the activation provided by the nitro group to displace a halogen, typically chlorine, from a suitable precursor.
Causality of the Reaction: The SNAr Mechanism
The synthesis proceeds via a two-step addition-elimination mechanism. The pyridine ring, made electron-deficient by the ring nitrogen and the powerful electron-withdrawing nitro group, is susceptible to attack by nucleophiles.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of n-propylamine attacks the carbon atom bearing the chlorine (C2 position) on 2-chloro-5-nitropyridine. This step temporarily disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[10]
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, a good leaving group, yielding the final substituted product. A mild base, such as triethylamine (Et₃N), is used to neutralize the HCl generated during the reaction.[9]
Caption: The Addition-Elimination mechanism for SNAr synthesis.
Detailed Experimental Protocol: Synthesis via SNAr
This protocol is adapted from standard procedures for the reaction of 2-chloro-5-nitropyridine with aliphatic amines.[9]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Addition of Reagents: To the stirred solution, add n-propylamine (1.2 eq) followed by triethylamine (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a yellow solid.
Part 2: Application as a Synthetic Intermediate
The true utility of this compound lies in its potential for further transformation. The nitro group, having served its purpose as an activating group, can be converted into a versatile amino functionality, opening up a vast chemical space for drug discovery and materials development.
Caption: Synthetic utility workflow starting from the intermediate.
Core Transformation: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is one of the most powerful transformations in aromatic chemistry. This reaction creates a pyridine-2,5-diamine derivative, a scaffold that is a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[11][12]
Causality of the Reaction: The reduction can be achieved by several methods, most commonly via catalytic hydrogenation or with dissolving metals.[13]
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas (H₂), the nitro group is readily and cleanly reduced to an amine. This method is often preferred for its high yield and clean reaction profile.
-
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in an acidic medium (like HCl or acetic acid) are also effective. This classic method is robust and cost-effective.[13]
Detailed Experimental Protocol: Nitro Group Reduction
This protocol describes a typical catalytic hydrogenation procedure.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr apparatus is recommended.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield N2-propylpyridine-2,5-diamine , often as a solid that may darken on exposure to air and light. The crude product is often of sufficient purity for subsequent steps.
Application in Kinase Inhibitor Synthesis
Pyridine-2,5-diamine scaffolds are critical pharmacophores in the design of kinase inhibitors.[11] The two amino groups provide key interaction points:
-
Hinge Binding: One of the amino groups can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring strategy for inhibitors.[11]
-
Vector for Elaboration: The second amino group provides a synthetic handle for introducing other fragments and side chains that can occupy adjacent pockets, thereby increasing potency and selectivity for the target kinase.[1][14]
The N2-propylpyridine-2,5-diamine synthesized from our title intermediate is an ideal precursor for building libraries of potential kinase inhibitors by reacting the 5-amino group with various electrophilic partners.
Application in Azo Dye Synthesis
The 5-amino group of N2-propylpyridine-2,5-diamine can be readily converted into a diazonium salt, which can then be used in azo coupling reactions to produce heterocyclic azo dyes.[15][16] These dyes have applications in materials science and as colorimetric sensors.
General Workflow:
-
Diazotization: The primary aromatic amine (at C5) is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is immediately reacted with an electron-rich coupling partner (such as a phenol or an aniline derivative) to form the characteristic -N=N- azo linkage.[16]
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that unlocks advanced synthetic pathways. Its preparation via a robust SNAr reaction is straightforward, and its true value is realized in the subsequent reduction of the nitro group. The resulting N2-propylpyridine-2,5-diamine is a high-value building block for constructing complex molecules, particularly in the rational design of kinase inhibitors for targeted cancer therapies. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to leverage this versatile intermediate in their own synthetic endeavors.
References
- 1. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. This compound 25948-11-2, China this compound 25948-11-2 Manufacturers, China this compound 25948-11-2 Suppliers - J&H Chemical [chemnet.com]
- 7. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridine-2,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Downstream applications of 5-Nitro-2-(N-propylamino)pyridine products
Starting Information Gathering
I've initiated comprehensive Google searches to gather intel on the downstream applications of 5-Nitro-2-(N-propylamino)pyridine. Currently, the primary focus is on exploring its uses within medicinal chemistry, material science, and as a potential intermediate.
Planning the Approach
I'm now deep-diving into the application notes and protocols. I'm structuring them logically, starting with the compound's introduction and key reactive sites. Then, I am structuring detailed application sections to explain the underlying chemistry and rationale for each use. I'm focusing on the experimental workflows and drafting the step-by-step protocols, including reagents, equipment, and safety. I'm also planning the generation of diagrams to illustrate mechanisms.
Initiating Data Analysis
I'm now analyzing the search results to pinpoint crucial application areas. The compound's role as a precursor in medicinal chemistry, its use in novel materials, and its synthetic applications are becoming clear. I'm focusing on its reactive sites to structure the application notes accordingly. I'm preparing to outline detailed protocols and supporting data.
Unveiling Initial Properties
I've got the CAS number, formula, and weight for this compound, showing it's used in proteomics and as a protein degrader building block. This hints strongly at its application in the life sciences. I'm focusing on its basic chemical profile now.
Digging for Specific Use Cases
I'm now focusing on finding specific applications. I found this compound mentioned as a building block for protein degraders, but I need details. I'm expanding my search to look for experimental protocols or reactions using this specific compound, not just general nitropyridine derivatives. The goal is to uncover "Application Notes and Protocols" and move beyond general life science applications.
Narrowing Down Research
I've made headway in my research. This second round of searches has yielded more focused data. Specifically, I've identified several resources that detail the conversion of nitroarenes to anilines – a crucial step for the subsequent application of 5-Nitro-2.
Synthesizing Knowledge Connections
I've been drawing connections between the reduction of nitroarenes and subsequent applications. I've uncovered that 5-amino-2-(N-propylamino)pyridine is valuable in drug discovery, specifically as a building block for kinase inhibitors. Additionally, I've linked the initial "Protein Degrader Building Blocks" mention to PROTAC synthesis, where the aminopyridine could serve as a target ligand or linker component. I am currently considering a detailed application note.
Outlining Applications & Protocols
I've gathered more specific information on nitroarene reduction, outlining various methods for conversion to anilines, including catalytic hydrogenation and metal-mediated reductions. This crucial step opens doors to several applications. It's clear that the resulting 5-amino-2-(N-propylamino)pyridine serves as a valuable intermediate in drug discovery, particularly for kinase inhibitors. I can also now link the "Protein Degrader Building Blocks" mention to PROTAC synthesis. I am now structuring my application notes around the synthesis of Kinase Inhibitors and PROTACs, detailing the initial reduction and providing representative protocols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-(N-propylamino)pyridine
Welcome to the technical support resource for the synthesis of 5-Nitro-2-(N-propylamino)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: Why is my yield of this compound consistently low?
Answer: A low yield is a common issue that can stem from several factors, primarily related to reaction kinetics and reagent integrity. The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction, which is highly sensitive to specific conditions.
-
Incomplete Reaction: The SNAr reaction on a pyridine ring is activated by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[1] However, insufficient thermal energy can lead to an incomplete reaction.
-
Causality: The reaction requires overcoming a specific activation energy. If the temperature is too low or the reaction time is too short, the starting material will not be fully consumed.
-
Solution: Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 100-120°C if using a high-boiling solvent like DMF or DMSO) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2] Extending the reaction time, sometimes up to 16 hours, can also drive the reaction to completion.[3]
-
-
Reagent Quality and Stoichiometry:
-
Causality: The presence of moisture can hydrolyze the starting material (2-chloro-5-nitropyridine) or react with the base, reducing its effectiveness. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the n-propylamine nucleophile, rendering it inactive.
-
Solution: Ensure your solvent (e.g., DMF, Ethanol, or Isopropanol) is anhydrous.[2][3] Use freshly opened or properly stored n-propylamine. An excess of the amine (1.1-1.2 equivalents) can help shift the equilibrium towards the product.[3] A suitable base, such as potassium carbonate or triethylamine, should be used to neutralize the acid byproduct.[2][3]
-
-
Side Reactions:
-
Causality: At excessively high temperatures, starting materials or the product may begin to decompose. Additionally, the solvent itself might participate in side reactions.
-
Solution: Avoid unnecessarily high temperatures. Once the optimal temperature for conversion is found via TLC monitoring, maintain it without further increases.
-
Question 2: My TLC plate shows multiple spots. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates an impure product mixture. Identifying these impurities is key to optimizing the reaction and purification.
-
Unreacted Starting Material: The most common impurity is unreacted 2-chloro-5-nitropyridine. This is easily identified by running a co-spot on your TLC plate with the starting material.
-
Cause: Incomplete reaction (see Question 1).
-
Solution: Re-optimize reaction time and temperature.
-
-
Di-substituted or Isomeric Products: While less common for this specific reaction, depending on the starting material, the formation of isomers is a possibility in pyridine chemistry. For instance, nitration of 2-aminopyridine can produce both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4]
-
Cause: If starting from a precursor like 2-aminopyridine via nitration, improper control of reaction conditions can lead to a mixture of isomers that is difficult to separate later.[4]
-
Solution: Ensure the purity of your starting 2-chloro-5-nitropyridine. If you are synthesizing this precursor yourself, rigorous purification is necessary before proceeding.
-
-
Byproducts from the Base: Some bases can act as nucleophiles themselves or promote side reactions.
Question 3: The reaction is sluggish and not proceeding to completion even after extended time. What can I do?
Answer: A stalled reaction points to an issue with one of the core components: the substrate, the nucleophile, the solvent, or the catalyst/base system.
-
Solvent Choice: The solvent plays a critical role in an SNAr reaction by solvating the ions and intermediates.
-
Causality: Polar aprotic solvents like DMF and DMSO are excellent for SNAr reactions because they can stabilize the charged Meisenheimer complex without protonating the nucleophile.[2] Alcohols like ethanol or isopropanol can also be used, but may require higher temperatures or longer reaction times.[3]
-
Solution: If you are using a protic solvent like ethanol, consider switching to an aprotic polar solvent like DMF. This often accelerates the reaction rate.
-
-
Leaving Group Ability: The nature of the leaving group is paramount.
-
Causality: The rate of nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen.[5]
-
Solution: While 2-chloro-5-nitropyridine is the most common precursor, if you have access to 2-fluoro-5-nitropyridine, it may react more readily under milder conditions.
-
-
Activation of the Pyridine Ring:
-
Causality: The reaction is driven by the strong electron-withdrawing effect of the nitro group. If this group is absent or in a different position, the reactivity drops significantly. The position of the leaving group relative to the activating group is also critical; ortho and para positions are highly activated.[1]
-
Solution: Confirm the identity and structure of your starting material. The chloro group at position 2 and the nitro group at position 5 provide sufficient activation for this reaction to proceed efficiently.
-
Question 4: My crude product is an oil/solid that is difficult to purify. What are the recommended purification strategies?
Answer: Purifying the final product is essential for obtaining accurate analytical data and for use in subsequent steps. This compound is a solid at room temperature.[6] If you obtain an oil, it is likely impure.
-
Flash Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and non-polar impurities.
-
Protocol: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexanes. Start with a low polarity (e.g., 5% ethyl acetate/hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product. The product is more polar than the 2-chloro-5-nitropyridine starting material and will have a lower Rf value.
-
-
Recrystallization: If the product is obtained as a solid with minor impurities, recrystallization can be a highly effective and scalable purification method.
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at room temperature. Ethanol or isopropanol are good starting points. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction (low temp/short time) | Increase temperature to 100-140°C (in DMF) or reflux (in ethanol); extend reaction time to 12-16h.[2][3] |
| Poor reagent quality (moisture) | Use anhydrous solvents and fresh reagents. | |
| Incorrect stoichiometry | Use a slight excess of n-propylamine (1.1-1.2 eq) and a suitable base (e.g., K₂CO₃).[3] | |
| Multiple TLC Spots | Unreacted starting material | Optimize reaction conditions for full conversion. |
| Impure starting materials | Verify purity of 2-chloro-5-nitropyridine by NMR or GC-MS before starting. | |
| Reaction Stalled | Inappropriate solvent | Switch from a protic solvent (ethanol) to a polar aprotic solvent (DMF, DMSO).[2] |
| Deactivated nucleophile | Ensure the base is effectively scavenging HCl byproduct. | |
| Purification Issues | Oily product / persistent impurities | Purify by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient). |
| Solid with minor impurities | Purify by recrystallization from ethanol or isopropanol. |
Experimental Protocol: Synthesis from 2-Chloro-5-nitropyridine
This protocol is a generalized procedure based on established methods for SNAr reactions on chloronitropyridines.[3]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
n-Propylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl Acetate, Hexanes
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-5-nitropyridine (1.0 eq) in anhydrous DMF or EtOH.
-
Add the base (K₂CO₃ or Et₃N, 1.5 eq) to the solution.
-
Add n-propylamine (1.2 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 100-120°C (for DMF) or to reflux (approx. 78°C for EtOH) and stir for 4-16 hours.
-
Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the 2-chloro-5-nitropyridine spot has disappeared.
-
Once complete, cool the mixture to room temperature.
-
If using DMF, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). If using EtOH, remove the solvent under reduced pressure, then partition the residue between water and ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizations
Reaction Mechanism
The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving issues with the synthesis.
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route? The most widely employed method is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with n-propylamine.[3][7] This route is generally reliable due to the high activation provided by the nitro group and the commercial availability of the starting materials.
Q2: What are the most critical reaction parameters to control? The three most critical parameters are:
-
Temperature: Directly controls the reaction rate. It must be high enough for the reaction to proceed but not so high as to cause decomposition.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often optimal for accelerating the reaction.[2]
-
Anhydrous Conditions: Moisture must be excluded to prevent side reactions and deactivation of reagents.
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the simplest and most effective method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The product, this compound, will be more polar than the starting material, 2-chloro-5-nitropyridine, and will thus have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible under UV light.
Q4: What are the key safety precautions for this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: 2-chloro-5-nitropyridine is an irritant. Handle it in a fume hood. Organic solvents like DMF and ethanol are flammable. Ensure there are no ignition sources nearby.
-
Workup: Be cautious during the workup. If pouring the reaction into water, do so slowly, especially if the reaction mixture is hot.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of pyridine ring construction. As Senior Application Scientists, we understand that even well-established protocols can present challenges. This resource is structured to address specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and providing actionable solutions.
Troubleshooting Guide: Common Synthesis Methods
This section is dedicated to troubleshooting specific issues that may arise during common pyridine synthesis reactions.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for the formation of dihydropyridines and their subsequent oxidation to pyridines.[1][2] While versatile, it can be prone to low yields and side reactions.
Q1: My Hantzsch reaction is resulting in a low yield of the desired pyridine. What are the likely causes and how can I improve it?
Low yields in a Hantzsch synthesis can often be attributed to several factors, ranging from reaction conditions to the efficiency of the final oxidation step.[2][3]
-
Inefficient Reaction Conditions: The classical one-pot method can suffer from long reaction times and harsh conditions.[2][3]
-
Solution: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been reported to significantly increase yields.[2][3] Microwave-assisted synthesis is another excellent alternative that can shorten reaction times to minutes and provide high yields.[2][3]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for obtaining the pyridine product.[2][3]
-
Side Reactions: The Hantzsch reaction can proceed through multiple mechanistic pathways, and slight variations in conditions can favor undesired products.[2][3]
-
Solution: Precise control over reaction temperature and reactant stoichiometry is crucial. If possible, analyzing reaction intermediates via techniques like TLC or LC-MS can help identify where product loss is occurring.
-
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general guideline for a microwave-assisted Hantzsch synthesis.
-
Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[3] Reaction progress should be monitored by TLC.
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[3]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a valuable method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5][6]
Q2: I am experiencing very low or no yield in my Kröhnke synthesis. What should I investigate?
Several factors can contribute to low or no product formation in a Kröhnke synthesis. A systematic troubleshooting approach is recommended.[7]
-
Reagent Quality:
-
α,β-Unsaturated Carbonyl Compound: Ensure this starting material is pure and has not polymerized upon storage.[7] Verification by NMR or GC-MS is advised.
-
α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry, as moisture can hinder the reaction.[7]
-
Ammonium Source: High-purity ammonium acetate is the most common nitrogen source and its quality is critical.[7]
-
-
Reaction Conditions:
Q3: I am observing significant side product formation in my Kröhnke reaction. How can I improve the selectivity?
-
Control Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one component can promote side reactions.[7]
-
Temperature Management: Maintaining the optimal temperature is key. A lower temperature with a longer reaction time can often enhance selectivity.[7]
-
Order of Addition: In some instances, the sequence of reagent addition can impact the outcome.
Data Presentation: Typical Solvents and Temperatures for Kröhnke Synthesis
| Solvent | Typical Temperature Range (°C) | Notes |
| Glacial Acetic Acid | 80 - 120 | Often acts as both solvent and catalyst.[5][7] |
| Methanol/Ethanol | Reflux | Good general-purpose protic solvents.[5][7] |
| Solvent-Free | 120 - 140 | Can simplify purification and be effective for certain substrates.[7][8] |
The Bohlmann-Rahtz Pyridine Synthesis
This method allows for the synthesis of substituted pyridines through the condensation of an enamine with an ethynylketone.[9] While versatile, it has historically been limited by the need for high temperatures and challenges in intermediate purification.[10]
Q4: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. Are there milder alternatives?
Yes, recent advancements have addressed this limitation.
-
Acid Catalysis: The use of Brønsted or Lewis acid catalysts can significantly lower the required temperature for the cyclodehydration step.[10]
-
In Situ Generation: A three-component reaction has been developed where the enamine is generated in situ from a ketone and an ammonium source, such as ammonium acetate, before reacting with the alkynone.[10] This approach avoids the need to isolate the often unstable enamine.
Visualization: Bohlmann-Rahtz Troubleshooting Logic
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
Purification challenges of 5-Nitro-2-(N-propylamino)pyridine
Welcome to the technical support guide for 5-Nitro-2-(N-propylamino)pyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve the highest possible purity in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound following its synthesis, which is typically achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with n-propylamine.
Q1: My crude product is a sticky oil or low-melting solid with a low purity assessment by HPLC/TLC. How can I remove the unreacted starting materials?
A1: This is a common issue resulting from incomplete reaction or non-stoichiometric amounts of reagents. The primary contaminants are typically unreacted 2-chloro-5-nitropyridine and excess n-propylamine.
Causality: The desired product, this compound, has intermediate polarity. In contrast, n-propylamine is highly polar and basic, while 2-chloro-5-nitropyridine is less polar than the product. These differences in polarity and chemical properties are key to their separation.
Two effective strategies are liquid-liquid extraction based on pH and column chromatography.
Method 1: Acid-Base Liquid-Liquid Extraction
This is the quickest method to remove the basic n-propylamine impurity.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic n-propylamine will react to form its water-soluble ammonium salt and move to the aqueous phase. The desired product will also protonate and may partition to the aqueous phase.
-
Neutralize the aqueous phase with a base (e.g., 1 M NaOH or saturated NaHCO₃) to a pH of ~8-9 to re-precipitate the product.
-
Extract the product back into an organic solvent (ethyl acetate or DCM).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of amine impurities.
Method 2: Flash Column Chromatography
This method is highly effective for removing both starting materials simultaneously.
Expertise & Experience: The key is selecting a solvent system that provides good separation (ΔRf > 0.2) between the product and impurities. A typical starting point for compounds of this nature is a hexane/ethyl acetate gradient.
Experimental Protocol:
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate using a 4:1 Hexane:Ethyl Acetate solvent system to visualize the separation. The product should be less polar than n-propylamine but more polar than 2-chloro-5-nitropyridine.
-
Column Preparation: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of your crude product.
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution).
-
Unreacted 2-chloro-5-nitropyridine (less polar) will elute first.
-
The desired product, this compound, will elute next.
-
Excess n-propylamine (highly polar) will remain at the top of the column or require a much more polar solvent (like DCM/Methanol) to elute.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
Q2: My final product is a yellow or brownish solid, but the literature suggests it should be a paler yellow. How do I remove colored impurities?
A2: The coloration is often due to highly polar, conjugated by-products or degradation products that persist in trace amounts. Recrystallization, sometimes combined with an activated carbon treatment, is the most effective method for removing such impurities and for obtaining high-purity crystalline material.
Causality: Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent at different temperatures. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.
Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound.
Experimental Protocol:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water). The ideal solvent will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling. See the table below for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely. Maintain the temperature near the solvent's boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% w/w) of activated carbon (charcoal). Swirl the hot solution for a few minutes. The carbon adsorbs colored impurities.[1]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities. This step is crucial to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum. The melting point of pure this compound is 94-96 °C.[2][3]
| Solvent System | Rationale for Use |
| Isopropanol (IPA) or Ethanol (EtOH) | Good general-purpose solvents for moderately polar compounds. |
| Toluene | Effective for less polar impurities. |
| Ethyl Acetate / Hexane | A co-solvent system where solubility can be finely tuned. |
| Ethanol / Water | Adding water as an anti-solvent can often induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to confirm the purity of my this compound sample?
A1: A combination of techniques is ideal for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.
Expertise & Experience: For this compound, a reverse-phase HPLC method is highly effective. The nitro group provides a strong UV chromophore, making UV detection highly sensitive.[4]
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or 340 nm |
| Injection Volume | 10 µL |
These conditions are a starting point and may require optimization.
Other essential techniques include:
-
¹H NMR Spectroscopy: To confirm the chemical structure and check for proton-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (94-96 °C) is a good indicator of high purity.[2][3]
Q2: What are the primary impurities I should be aware of during synthesis and purification?
A2: Understanding potential impurities is critical for developing an effective purification strategy.
Caption: Potential impurities in the synthesis of this compound.
-
Unreacted Starting Materials: As discussed, 2-chloro-5-nitropyridine and n-propylamine are common.[1]
-
Isomeric Impurities: If the starting 2-chloro-5-nitropyridine contains isomers (e.g., 2-chloro-3-nitropyridine), you will form isomeric products that can be very difficult to separate. Always use high-purity starting materials.[1]
-
Over-reaction Products: While less common for this specific reaction, in similar chemistries, reaction at other sites or di-substitution can occur if the reaction conditions are too harsh or if di-halogenated starting materials are used.
-
Degradation Products: Nitro-aromatic compounds can be sensitive to light and high heat. These are often colored, polar compounds that can be removed by recrystallization.
Q3: Can an acid-base extraction be used as a primary purification method instead of chromatography?
A3: Yes, for this specific molecule, an acid-base workup can be a surprisingly effective purification strategy, particularly for removing non-basic impurities. This technique exploits the basicity of the secondary amine and the pyridine nitrogen. A similar pH-swing-based purification is documented for the related compound 5-nitro-2-aminopyridine.[5]
Causality: The pyridine nitrogen and the exocyclic secondary amine are both basic and will be protonated in acidic conditions, forming a water-soluble salt. Neutral or acidic impurities will remain in the organic phase. Subsequent basification of the aqueous layer liberates the pure, water-insoluble free base.
Acid-Base Purification Workflow
Caption: Workflow for purifying this compound via acid-base extraction.
This method is highly scalable and avoids the use of silica gel, making it a "greener" alternative to chromatography, as noted in research on similar compounds.[6][7] It is most effective after an initial wash to remove excess n-propylamine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 3. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. Separation of 5-Nitro-2-n-propylaminopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
Recrystallization techniques for purifying 5-Nitro-2-(N-propylamino)pyridine
Welcome to the technical support resource for the purification of 5-Nitro-2-(N-propylamino)pyridine (CAS: 25948-11-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity material through recrystallization. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot and adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization necessary for commercially available this compound? A: Commercial grades of this compound are often sold at 96-97% purity.[1][2] For applications in drug development, reference standards, and sensitive biological assays, this level of purity is insufficient. Key contaminants can include unreacted starting materials, side-products from the nitration process (such as nitrophenolic compounds or regioisomers), and products of oxidation or hydrolysis.[3][4] Recrystallization is a robust, cost-effective method to significantly elevate the purity to >99.5%.
Q2: What is the most critical factor in selecting a recrystallization solvent? A: The most critical factor is identifying a solvent (or solvent system) in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is the fundamental principle that drives the purification process, allowing the target compound to crystallize out of the solution upon cooling while impurities remain dissolved.
Q3: My compound "oils out" instead of crystallizing. What does this mean and how do I fix it? A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the chosen solvent, and the solution becomes supersaturated above this melting point. The compound separates as a liquid phase instead of forming a crystalline lattice. To resolve this, you can either:
-
Increase the solvent volume: This lowers the saturation temperature to a point below the compound's melting point.
-
Switch to a lower-boiling point solvent: This ensures the solution boils before the compound can melt.
-
Use a solvent pair: Introduce an "anti-solvent" in which the compound is poorly soluble to induce crystallization at a lower temperature.
Q4: Can I use activated charcoal to decolorize my sample? A: Yes. Nitroaromatic compounds are often yellow or orange due to the nitro group chromophore. If your crude material has an unusually dark or discolored appearance, it may be due to highly colored polymeric or degradation impurities. A small amount of activated charcoal can be added to the hot solution before filtration to adsorb these impurities. Use it sparingly, as it can also adsorb your target compound and reduce the overall yield.
Q5: How does the cooling rate affect crystal quality and purity? A: The cooling rate is paramount. Slow, undisturbed cooling is essential for forming large, well-ordered crystals. This slow growth is selective, allowing only molecules of this compound to incorporate into the growing crystal lattice, effectively excluding impurities. Conversely, rapid cooling (e.g., crashing the solution in an ice bath) traps impurities within a rapidly formed, often amorphous or microcrystalline solid, compromising purity.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Crystal Formation | 1. Too much solvent was used, and the solution is not supersaturated upon cooling. 2. The wrong solvent was chosen; the compound is too soluble even at low temperatures. 3. The compound is highly pure, and nucleation is slow to initiate. | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again. 2. If boiling off solvent is ineffective, evaporate to dryness and restart with a different, less-solubilizing solvent. 3. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a single seed crystal from a previous successful batch. |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of product dissolved even after cooling. 2. The crystals were filtered before crystallization was complete. 3. The crystals were washed with a solvent at room temperature, re-dissolving the product. | 1. Minimize the amount of hot solvent used to just what is necessary to fully dissolve the crude material. 2. Allow the solution to cool for an adequate amount of time. Consider placing it in a refrigerator or freezer (if the solvent won't freeze) after it has reached room temperature to maximize precipitation. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product Purity Does Not Improve | 1. The primary impurity has a very similar solubility profile to the target compound in the chosen solvent. 2. The solution was cooled too quickly, trapping impurities in the crystal lattice. | 1. Experiment with different solvent systems. A solvent pair (e.g., Ethanol/Water, Acetone/Hexane) can often exploit subtle polarity differences between the product and the impurity, leading to better separation. 2. Ensure the solution cools slowly and without agitation. Let it stand on the benchtop to reach room temperature before any further cooling in an ice bath. |
Visualized Workflow for Recrystallization
The following diagram outlines the logical steps and decision points in a standard recrystallization procedure.
References
- 1. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 2. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
How to avoid common side reactions in pyridine functionalization
Technical Support Center: Pyridine Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyridine Functionalization. As a Senior Application Scientist, I've designed this guide to address the common—and often frustrating—side reactions encountered during the modification of pyridine rings. This resource moves beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth technical knowledge to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers face when functionalizing pyridines:
-
Q1: Why is my electrophilic aromatic substitution (EAS) on pyridine failing or giving poor yields?
-
A: Pyridine is an electron-deficient heterocycle, which makes it inherently unreactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium salt. This positively charged species is even more deactivated towards electrophilic attack.[1]
-
-
Q2: I'm observing a mixture of regioisomers in my Minisci reaction. How can I improve the selectivity?
-
A: The Minisci reaction, which involves the addition of a radical to a protonated pyridine, typically favors substitution at the C2 and C4 positions.[2][3] The ratio of these isomers can be difficult to control as it is influenced by both steric and electronic factors. The nature of the radical and the substituents on the pyridine ring play a crucial role in determining the final product distribution.[2][4]
-
-
Q3: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding. What are the critical factors?
-
A: For a successful SNAr reaction on a pyridine ring, you generally need a good leaving group (halides are common) and the reaction is favored at the C2 and C4 positions.[5][6][7][8] This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it.[5][7] If your reaction is sluggish, consider the nature of your leaving group and the position of substitution.
-
-
Q4: I'm attempting a metalation/lithiation of pyridine, but I'm getting a complex mixture of products. What is going wrong?
-
A: Direct lithiation of pyridine with strong organolithium bases like n-butyllithium can lead to nucleophilic addition to the C=N bond rather than deprotonation.[9] This can result in a variety of side products. The choice of base and reaction conditions are critical to achieve selective deprotonation.[9][10][11]
-
-
Q5: My Suzuki-Miyaura cross-coupling with a 2-pyridylboronic acid is giving low yields and significant protodeboronation. How can I improve this?
-
A: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source).[12][13] The lone pair on the pyridine nitrogen can also interact with the palladium catalyst, inhibiting its activity.[14] Specialized ligands and reaction conditions are often necessary to overcome these challenges.[14][15]
-
Troubleshooting Guides
This section provides a deeper dive into specific problems and offers detailed solutions.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Problem: "My nitration of a substituted pyridine is giving me a mixture of the 3- and 5-isomers, with some starting material unreacted, despite harsh conditions."
Root Cause Analysis:
Electrophilic attack on the pyridine ring is disfavored due to the electron-withdrawing nature of the nitrogen atom. When it does occur, it is directed to the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions have a destabilizing positive charge on the nitrogen.[16][17] The harsh conditions required for these reactions can often lead to side reactions and incomplete conversion.
Solution: The N-Oxide Strategy
A reliable method to overcome the poor reactivity and control the regioselectivity of EAS on pyridines is to first convert the pyridine to its corresponding N-oxide.
Why this works: The N-oxide is more reactive towards electrophiles than the parent pyridine. The oxygen atom can donate electron density into the ring, activating the 2- and 4-positions for electrophilic attack.[1] After the substitution reaction, the N-oxide can be easily reduced back to the pyridine.
Experimental Protocol: C4-Nitration of Pyridine via the N-Oxide
-
Step 1: Formation of Pyridine-N-oxide:
-
In a round-bottom flask, dissolve pyridine (1.0 equiv.) in glacial acetic acid.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70-80°C for 3-4 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and carefully add a saturated solution of sodium carbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain pyridine-N-oxide.
-
-
Step 2: Nitration of Pyridine-N-oxide:
-
To a clean, dry flask, add fuming sulfuric acid.
-
Cool to 0°C and slowly add the pyridine-N-oxide (1.0 equiv.).
-
Add potassium nitrate (1.1 equiv.) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction to 90°C and stir for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield 4-nitropyridine-N-oxide.
-
-
Step 3: Deprotection (Deoxygenation):
-
Dissolve the 4-nitropyridine-N-oxide (1.0 equiv.) in a suitable solvent like ethanol.
-
Add a reducing agent such as PCl₃ or triphenylphosphine (1.1 equiv.).
-
Heat the reaction to reflux and monitor by TLC.
-
Once the reaction is complete, cool, and remove the solvent. The crude product can be purified by column chromatography to give 4-nitropyridine.
-
Troubleshooting Flowchart for EAS Reactions
Caption: Troubleshooting workflow for low-yield EAS reactions on pyridines.
Guide 2: Overcoming Catalyst Inhibition and Side Reactions in Palladium-Catalyzed Cross-Coupling
Problem: "My Suzuki-Miyaura coupling between 2-bromopyridine and an arylboronic acid is giving me a low yield of the desired product, along with significant amounts of homocoupling of the boronic acid and what appears to be catalyst decomposition."
Root Cause Analysis:
The nitrogen lone pair of 2-substituted pyridines can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[14] Additionally, the boronic acid can undergo homocoupling, especially in the presence of oxygen.[14]
Solution: Ligand Choice and Rigorous Inert Atmosphere
The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective.[14] Maintaining a strictly inert atmosphere is crucial to prevent both catalyst oxidation and boronic acid homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium phosphate (2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with argon (repeat this cycle three times).
-
-
Solvent and Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Stir the mixture vigorously.
-
-
Reaction Execution:
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Table: Effect of Ligand on Cross-Coupling Yield
| Ligand | Palladium Precursor | Yield (%) | Notes |
| PPh₃ | Pd(PPh₃)₄ | <10 | Significant catalyst decomposition observed. |
| XPhos | XPhos Pd G3 | >85 | Clean reaction with high conversion. |
| SPhos | SPhos Pd G2 | >80 | Also effective, may require optimization. |
| None | Pd(OAc)₂ | <5 | No significant product formation. |
Guide 3: Controlling Regioselectivity in Nucleophilic Substitution
Problem: "I am trying to perform a nucleophilic substitution on a 3-halopyridine, but the reaction is not working. I expected the halogen to be displaced."
Root Cause Analysis:
Nucleophilic aromatic substitution on pyridine is strongly directed to the 2- and 4-positions.[5][6][7][8] Attack at the 3-position (meta) is electronically disfavored because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[5][7]
Solution: Pyridyne Chemistry for 3,4-Difunctionalization
For functionalization adjacent to the 3-position, one advanced strategy involves the generation of a 3,4-pyridyne intermediate. This highly reactive species can then be trapped by a nucleophile and an electrophile in a regioselective manner.
Conceptual Workflow for 3,4-Pyridyne Functionalization
Caption: Conceptual workflow for the 3,4-difunctionalization of pyridines via a pyridyne intermediate.[18]
Note: This is an advanced technique and requires careful control of reaction conditions, particularly temperature and the stoichiometry of the organometallic reagents.[18]
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. aklectures.com [aklectures.com]
- 18. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions During Nitration of Pyridines
Welcome to the Technical Support Center for the nitration of pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this essential, yet challenging, chemical transformation. The nitration of pyridines is a notoriously exothermic process that demands precise control to ensure safety, selectivity, and high yields.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Understanding the Challenge: The Energetics of Pyridine Nitration
Pyridine is an electron-deficient aromatic heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene.[2][3] Consequently, forcing conditions, such as the use of potent nitrating agents and high temperatures, are often necessary to achieve nitration.[2][4] These vigorous conditions contribute to the highly exothermic nature of the reaction, increasing the risk of thermal runaways if not managed properly.[5] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, which can result in violent decomposition or explosion.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine nitration proceeding very slowly or not at all?
A1: Several factors can contribute to a sluggish or failed nitration reaction:
-
Insufficiently Activating Conditions: Pyridine itself is deactivated towards electrophilic attack.[2] Standard nitrating mixtures (concentrated nitric and sulfuric acid) that are effective for benzene may not be sufficient for pyridine, often requiring higher temperatures or stronger nitrating agents.[2][4]
-
Protonation of the Pyridine Ring: In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.[7] The reaction often proceeds on the small amount of unprotonated pyridine present in the equilibrium.[8]
-
Inappropriate Nitrating Agent: The choice of nitrating agent is critical. For many pyridine derivatives, a simple mixture of nitric and sulfuric acid may not be effective. Consider alternatives like fuming nitric acid, or nitronium tetrafluoroborate.[9][10]
Q2: I'm observing the formation of multiple nitrated products. How can I improve the selectivity for mono-nitration?
A2: The formation of di- or poly-nitrated products is a common issue, particularly with substituted pyridines that may be more activated. To favor mono-nitration, consider the following strategies:[4]
-
Strict Temperature Control: Lowering the reaction temperature can significantly reduce the rate of subsequent nitrations.[4] Maintain a consistent and low temperature throughout the addition of the nitrating agent.
-
Stoichiometric Control of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[4]
-
Slow and Controlled Addition: Add the nitrating agent dropwise or via a syringe pump.[4] This maintains a low concentration of the active nitrating species, favoring the mono-nitrated product.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the desired product is maximized.[4]
Q3: What are the best practices for quenching a pyridine nitration reaction safely?
A3: Quenching a nitration reaction is a critical step that must be performed with caution due to the highly acidic and reactive nature of the mixture. The standard and recommended procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[11] This serves two primary purposes:
-
Dilution of the Acids: This reduces the reactivity of the strong acids.
-
Heat Dissipation: The melting of the ice absorbs the significant heat of dilution, particularly for sulfuric acid.
Caution: Never add water or ice directly to the reaction mixture. This can cause localized boiling and splashing of the corrosive mixture.
Troubleshooting Guide
This section addresses specific problems that can arise during the nitration of pyridines and provides actionable solutions.
Issue 1: Runaway Exothermic Reaction
Symptom: A rapid and uncontrolled increase in the internal reaction temperature, often accompanied by the evolution of brown fumes (nitrogen oxides).
Immediate Actions:
-
Immediately cease the addition of the nitrating agent.
-
Enhance cooling by adding more dry ice or a colder solvent to the external cooling bath.
-
If the temperature continues to rise uncontrollably, and as a last resort, prepare for an emergency quench by carefully pouring the reaction mixture into a large, prepared vessel of crushed ice.[11] This should only be performed if you have a clear and safe path to do so and are following established laboratory emergency procedures. [11]
-
Alert your supervisor and evacuate the immediate area if necessary.
Potential Causes & Preventative Measures:
| Cause | Preventative Measure |
| Inadequate Cooling | Ensure your cooling bath has sufficient capacity and is at the appropriate temperature (e.g., dry ice/acetone for very low temperatures).[11] |
| Rapid Addition of Nitrating Agent | Add the nitrating agent slowly and dropwise, monitoring the internal temperature continuously.[4] |
| Poor Agitation | Use a properly sized stir bar or overhead stirrer to ensure efficient mixing and prevent the formation of localized hot spots.[11] |
| Incorrect Reagent Concentrations | Double-check the concentrations and ratios of your acids. Using fuming acids when not specified can drastically increase the reaction rate and exotherm. |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent temperature increase can then trigger a delayed and violent reaction.[11] Ensure the reaction initiates as the nitrating agent is added. |
Issue 2: Low Yield of the Desired Nitropyridine
Symptom: After workup and purification, the isolated yield of the target compound is significantly lower than expected.
Potential Causes & Corrective Actions:
| Cause | Corrective Action |
| Incomplete Reaction | As discussed in the FAQs, ensure your reaction conditions are sufficiently forcing. Consider increasing the temperature, reaction time, or using a more potent nitrating agent. Monitor the reaction to completion via TLC or GC-MS.[4] |
| Product Decomposition | The harsh, acidic, and oxidative conditions of nitration can lead to product degradation.[6] Minimize the reaction time and temperature required for complete conversion of the starting material. |
| Side Reactions | Besides over-nitration, other side reactions can occur. The choice of nitrating agent and reaction conditions can influence these. For example, using dinitrogen pentoxide can lead to the formation of N-nitropyridinium nitrate intermediates.[12][13] |
| Losses During Workup | Nitropyridines can have varying solubilities. Ensure you are using an appropriate extraction solvent and performing a sufficient number of extractions. Back-extraction of the aqueous layer can sometimes recover more product. Also, be mindful of the product's volatility during solvent removal. |
Issue 3: Difficulty in Isolating the Product
Symptom: The crude product is an oil that is difficult to purify, or the product is challenging to separate from starting material and byproducts.
Potential Causes & Solutions:
| Cause | Solution |
| Complex Product Mixture | If multiple nitrated isomers or over-nitrated products are formed, purification by standard recrystallization may be difficult. Column chromatography is often the most effective method for separating such mixtures. |
| Residual Acidic Impurities | Ensure the crude product is thoroughly neutralized and washed during the workup.[4] Residual acids can interfere with purification and degrade the product. A wash with a dilute sodium bicarbonate solution is often effective.[11] |
| Product is Water Soluble | Some nitropyridines, especially those with other polar functional groups, may have significant water solubility. In such cases, continuous liquid-liquid extraction or salting out the product from the aqueous layer may be necessary. |
Experimental Protocols & Visualizations
General Protocol for the Controlled Nitration of Pyridine-N-Oxide
This protocol is an example for the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide, which is generally a more facile reaction than the direct nitration of pyridine.[14]
1. Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with constant stirring.[14]
-
Allow the mixture to come to the desired temperature before use.
2. Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place the pyridine-N-oxide.[14]
-
Cool the flask to the desired starting temperature (e.g., 0-10 °C).
3. Slow Addition of Nitrating Agent:
-
Add the pre-cooled nitrating mixture dropwise to the stirred pyridine-N-oxide solution, ensuring the internal temperature does not exceed the set limit.[14]
-
The rate of addition should be adjusted to maintain this temperature.
4. Reaction Monitoring and Workup:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[4]
-
Neutralize the resulting solution with a base such as sodium carbonate until the pH is neutral or slightly basic.[4]
-
The product can then be isolated by filtration or extraction.
Visualization of Key Concepts
Diagram 1: Decision Workflow for a Runaway Exotherm
Caption: Troubleshooting a runaway exothermic reaction.
Diagram 2: Factors Influencing Mono- vs. Poly-Nitration
Caption: Key parameters for controlling nitration selectivity.
Concluding Remarks
The nitration of pyridines is a powerful tool in synthetic chemistry, but it requires a thorough understanding of the reaction's thermodynamics and kinetics to be performed safely and efficiently. By carefully controlling reaction parameters such as temperature, addition rates, and stoichiometry, and by being prepared to address potential issues like thermal runaways, researchers can successfully synthesize a wide range of nitropyridine derivatives. Always prioritize safety by conducting a thorough risk assessment before beginning any experiment and by adhering to all established laboratory safety protocols.[1][15][16]
References
- 1. fcad.com [fcad.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. datapdf.com [datapdf.com]
- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. davuniversity.org [davuniversity.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: Column Chromatography Purification of 5-Nitro-2-(N-propylamino)pyridine
Welcome to the technical support guide for the purification of 5-Nitro-2-(N-propylamino)pyridine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during column chromatography. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested solutions to help you navigate your purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and strategic decisions you'll face during the purification process, from initial method development to troubleshooting complex separations.
Part 1: Method Development & Initial Setup
Question: I am starting my purification. What are the key physicochemical properties of this compound that I should consider?
Answer: Understanding the molecule's structure is critical for designing a successful purification strategy. This compound (MW: 181.19 g/mol , Formula: C₈H₁₁N₃O₂) has several key features that dictate its chromatographic behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially causing significant peak tailing.
-
Secondary Amine: The N-propylamino group is also basic, further increasing the likelihood of strong interactions with the stationary phase.
-
Nitro Group: The nitro group (-NO₂) is a strong electron-wasting group, which makes the compound highly polar and often imparts a yellow color.
-
Overall Polarity: The combination of these functional groups makes this compound a polar molecule. Therefore, normal-phase chromatography on a polar stationary phase like silica gel is a suitable starting point.[1]
Question: How do I select the appropriate stationary phase? Is silica gel always the best choice?
Answer: For most applications involving polar compounds like this, silica gel (SiO₂) is the default and most cost-effective choice for the stationary phase. Its surface is rich in acidic silanol groups (-Si-OH), which effectively separate compounds based on their polarity through hydrogen bonding and dipole-dipole interactions.
However, silica gel is not always ideal. If you observe compound degradation or irreversible binding, you should consider alternatives:
-
Deactivated Silica: If your compound is acid-sensitive, the acidic nature of silica can cause decomposition.[2] You can "deactivate" the silica by pre-treating it with a base, such as by preparing a slurry of silica in your mobile phase containing 1% triethylamine (Et₃N) and then packing the column.
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that is available in acidic, neutral, and basic grades. For a basic compound like this compound, neutral or basic alumina can be an excellent alternative to prevent the tailing and degradation issues associated with acidic silica.[2]
Question: How do I efficiently develop a mobile phase system using Thin-Layer Chromatography (TLC)?
Answer: TLC is an indispensable tool for rapidly developing the optimal mobile phase (eluent) for your column. The goal is to find a solvent system where your target compound has a Retention Factor (R_f) between 0.25 and 0.4 .[2] This R_f value typically ensures that the compound separates well from impurities without requiring an excessively large volume of solvent to elute.
A common starting point for polar compounds is a binary mixture of a non-polar solvent and a polar solvent. Good initial systems to screen include:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol[3]
Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the polar solvent until the desired R_f is achieved. A detailed protocol for this process is provided later in this guide.
Part 2: Troubleshooting Common Purification Problems
Question: My compound shows significant tailing on both the TLC plate and the column. What is causing this and how can I fix it?
Answer: Tailing is a classic sign of strong, non-ideal interactions between your basic analyte and the acidic stationary phase. The basic nitrogen atoms on your molecule are interacting too strongly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" and elute slowly, creating a tail.
Solution: To resolve this, add a small amount of a competitive base to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., 90:10:1 Hexane:EtOAc:Et₃N). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly and resulting in sharper, more symmetrical peaks.
Question: The separation looks perfect on my TLC plate, but on the column, all the fractions are mixed. Why is this happening?
Answer: This frustrating issue typically points to one of three problems:
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a mass ratio of at least 30:1 of silica gel to crude sample (e.g., 30g silica for 1g crude). If the column is overloaded, the separation bands will broaden significantly and overlap.
-
Poor Column Packing: An improperly packed column will have cracks, channels, or an uneven surface, leading to a non-uniform solvent front and poor separation. Always ensure your silica bed is compact, level, and free of air bubbles.
-
Sample Dissolution Solvent Effect: If you dissolve your sample in a solvent that is much more polar than your mobile phase, it will disrupt the initial separation at the top of the column. Always dissolve your crude sample in the minimum amount of the mobile phase itself or a slightly more polar solvent.[4] If solubility is an issue, use the "dry loading" method described in the protocols section.
Question: My compound is not eluting from the column, even after I've passed a large volume of a highly polar eluent. Where did it go?
Answer: There are two likely scenarios when a compound appears to be irreversibly stuck to the column:
-
Decomposition on the Stationary Phase: The compound may have degraded upon contact with the acidic silica gel.[2] You can test for this by performing a "2D TLC" or by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is confirmed, switch to a less reactive stationary phase like neutral alumina or deactivated silica.
-
Irreversible Adsorption: The compound may be so polar that it has formed an extremely strong bond with the silica. Before assuming it's lost, try flushing the column with a very strong eluent, such as 5-10% methanol in dichloromethane , which can disrupt even strong hydrogen bonds. If this fails, the compound is likely lost.
Question: What are the likely impurities I might encounter from the synthesis of this compound, and how do I separate them?
Answer: The impurities present will depend on the synthetic route. A common synthesis involves the nitration of 2-(N-propylamino)pyridine. Electrophilic nitration of substituted pyridines can be complex and may yield undesired byproducts.[5][6]
-
Starting Material: Unreacted 2-(N-propylamino)pyridine. This is less polar than the nitrated product and should elute first.
-
Regioisomers: Nitration could potentially occur at other positions on the ring (e.g., the 3-position), creating isomers like 3-Nitro-2-(N-propylamino)pyridine. These isomers will likely have very similar polarities, requiring a carefully optimized mobile phase (often with lower polarity) to achieve baseline separation.
-
Di-nitrated Products: Over-nitration could lead to di-nitro species, which would be significantly more polar and would elute much later than your target compound.
To separate these, careful TLC analysis is key. Test multiple solvent systems to maximize the difference in R_f values between your product and the impurities before attempting the column.
Experimental Protocols & Data
Data Presentation
Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography
| Non-Polar Solvent | Polar Solvent | Polarity Index | Typical Use Case |
| Hexane / Pentane | Ethyl Acetate | Low to Medium | Good starting point for moderately polar compounds. |
| Hexane / Pentane | Diethyl Ether | Low | For less polar compounds; ether is more volatile. |
| Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | Excellent for highly polar compounds that are poorly soluble in ethyl acetate.[3] |
| Toluene | Acetone | Medium | Alternative non-polar base to hexane; can improve solubility. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Elution | Eluent is not polar enough. | Gradually increase the percentage of the polar solvent in your mobile phase. |
| Product in First Fraction | Eluent is too polar. | Decrease the percentage of the polar solvent; increase the non-polar component.[2] |
| Peak/Band Tailing | Strong acid-base interaction between basic analyte and acidic silica. | Add 0.1-1% triethylamine or ammonia to the mobile phase. |
| Poor Separation/Mixed Fractions | Column overloading; poor packing; sample loaded in a solvent that is too strong. | Reduce sample load; re-pack column carefully; use dry loading method. |
| Low Recovery / Lost Product | Compound decomposed on silica; irreversible adsorption. | Test for stability on TLC; flush column with a very strong solvent (e.g., 10% MeOH in DCM); consider using neutral alumina.[2][7] |
Experimental Workflows
Protocol 1: Step-by-Step Mobile Phase Development via TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Initial Screening: Develop the plate in a chamber with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Analyze R_f: Visualize the plate under UV light. If the desired spot has not moved significantly from the baseline (R_f < 0.1), increase the polarity.
-
Iterate and Optimize: Prepare new mobile phases with increasing polarity (e.g., 8:2, 7:3 Hexane:EtOAc). Repeat the TLC development until your product spot has an R_f value between 0.25 and 0.4. This is your optimal mobile phase for the column.
-
Check for Tailing: If the spot is smeared or "tailing," add 0.5% triethylamine to the optimized mobile phase and run one final TLC to confirm that the spot shape improves.
Protocol 2: Column Packing and Sample Loading
A) Wet Loading Method (Preferred for most applications)
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 30-50g for 1g of crude) with your starting mobile phase until a consistent slurry is formed.
-
Pack Column: Pour the slurry into your column. Use gentle air pressure or a pump to help pack the silica into a firm, stable bed. Ensure the top of the silica bed is flat.
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed silica to ensure it is fully equilibrated and free of air bubbles.
-
Load Sample: Dissolve your crude product in the absolute minimum volume of mobile phase. Using a pipette, carefully add the sample solution to the top of the silica bed without disturbing the surface.[4]
-
Run Column: Carefully add your mobile phase, apply pressure, and begin collecting fractions.
B) Dry Loading Method (Ideal for samples with poor solubility)
-
Adsorb Sample: Dissolve your crude product in a volatile solvent (like DCM or acetone). Add 2-3 times the mass of silica gel relative to your sample.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of silica gel with your sample adsorbed onto it.
-
Load Column: Add the dry powder to the top of your pre-packed and equilibrated column, forming a thin, even layer.
-
Run Column: Carefully add the mobile phase and proceed with the elution.
Visualized Workflows
Caption: Workflow for chromatographic method development.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. quora.com [quora.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-2-(N-propylamino)pyridine
Welcome to the technical support center for the synthesis of 5-Nitro-2-(N-propylamino)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and frequently asked questions (FAQs) related to the scalable synthesis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and safely scale up your production from the lab bench to pilot plant and beyond.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a suitable starting material, 2-chloro-5-nitropyridine, with n-propylamine. The electron-withdrawing nature of the nitro group at the 5-position activates the pyridine ring, making the chlorine atom at the 2-position an excellent leaving group for nucleophilic displacement.[1][2][3]
The general reaction scheme is as follows:
Step 1: Synthesis of 2-chloro-5-nitropyridine (Precursor)
The precursor, 2-chloro-5-nitropyridine, can be synthesized from 2-aminopyridine through a multi-step process involving nitration to form 2-amino-5-nitropyridine, followed by hydrolysis to 2-hydroxy-5-nitropyridine, and finally chlorination.
Step 2: Synthesis of this compound
The final product is synthesized by reacting 2-chloro-5-nitropyridine with n-propylamine. A base, such as triethylamine, is often used to neutralize the HCl generated during the reaction.[1]
II. Scalable Laboratory Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, with considerations for scaling up the reaction.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater unit for precise temperature control
-
Quench tank
-
Filtration and drying equipment
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Reagents:
-
2-chloro-5-nitropyridine
-
n-Propylamine
-
Triethylamine (or another suitable base)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reactor with 2-chloro-5-nitropyridine (1.0 equivalent) and anhydrous ethanol to achieve a concentration of approximately 0.2 M.
-
Initiate Agitation: Begin stirring the mixture to ensure homogeneity.
-
Addition of Reactants: In a separate vessel, prepare a solution of n-propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in ethanol.
-
Controlled Addition: Slowly add the n-propylamine/triethylamine solution to the reactor via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The reaction is exothermic, and maintaining a controlled temperature (e.g., below 30°C) is vital to prevent side reactions.[4]
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[5]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Verify the purity of 2-chloro-5-nitropyridine using analytical techniques like NMR or melting point. 2. Ensure the reaction is heated to the appropriate reflux temperature and monitor for completion by TLC/HPLC. 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Formation of Impurities/Side Products | 1. Overheating: Exothermic reaction leading to side reactions. 2. Di-substitution: Reaction of the product with another molecule of n-propylamine. 3. Hydrolysis of starting material: Presence of water leading to the formation of 2-hydroxy-5-nitropyridine. | 1. Maintain strict temperature control during the addition of n-propylamine. For larger scale, ensure the reactor has adequate heat transfer capabilities.[4] 2. Use a slight excess of n-propylamine (e.g., 1.1 equivalents) and control the reaction temperature. 3. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | 1. Presence of closely related impurities. 2. Oiling out during recrystallization. | 1. Optimize the reaction conditions to minimize side product formation. Consider using column chromatography for purification if recrystallization is ineffective. 2. Adjust the solvent system for recrystallization. A solvent screen can identify a more suitable system. |
| Poor Yield on Scale-Up | 1. Inefficient Mixing: Inadequate agitation in a larger reactor. 2. Heat Transfer Issues: Difficulty in dissipating the heat of reaction.[4] 3. Longer Addition Times: Slower addition on a larger scale may affect reaction kinetics. | 1. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. 2. Use a jacketed reactor with a reliable temperature control unit. Consider a slower addition rate to manage the exotherm. 3. Maintain a consistent addition rate and monitor the reaction closely. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the n-propylamine, which would render it non-nucleophilic, and also prevents potential acid-catalyzed side reactions.
Q2: Can other solvents be used for this reaction?
A2: Yes, other polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile can be used.[2] The choice of solvent can influence the reaction rate and temperature profile. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide structural confirmation.[6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q4: What are the key safety precautions to consider when scaling up this synthesis?
A4:
-
Exotherm Control: The reaction is exothermic. Ensure the cooling capacity of the reactor is sufficient to handle the heat generated, especially during the addition of n-propylamine.[4]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of volatile reagents and solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Material Handling: Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
V. Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
VI. References
-
Benchchem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. --INVALID-LINK--
-
Benchchem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. --INVALID-LINK--
-
Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. --INVALID-LINK--
-
Guidechem. (n.d.). How is 5-Chloro-2-nitropyridine synthesized and what are its applications?. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis. --INVALID-LINK--
-
Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. --INVALID-LINK--
-
Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. --INVALID-LINK--
-
Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. --INVALID-LINK--
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines. --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
Parchem. (n.d.). This compound. --INVALID-LINK--
-
Synquest Labs. (n.d.). 5-Nitro-2-N-(propylamino)pyridine. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum. --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Chloro-5-nitropyridine. --INVALID-LINK--
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-5-nitropyridine. --INVALID-LINK--
-
PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Addressing low reactivity in 5-Nitro-2-(N-propylamino)pyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Nitro-2-(N-propylamino)pyridine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. As a Senior Application Scientist, my goal is to provide not only solutions but also the underlying chemical principles to empower your research.
Introduction to this compound
This compound (CAS 25948-11-2) is a substituted pyridine derivative.[1][2] Its structure, featuring an electron-donating propylamino group and a powerful electron-withdrawing nitro group, creates a unique electronic landscape on the pyridine ring. This substitution pattern significantly influences its reactivity, making it a valuable, yet sometimes challenging, intermediate in medicinal chemistry and materials science.[3] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic attack, while the amino and pyridine nitrogens can complicate metal-catalyzed cross-coupling reactions through catalyst inhibition.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound failing or giving low yields?
A1: Low yields in cross-coupling reactions with this substrate are common and can stem from several factors. The primary issue is often catalyst inhibition or deactivation.[4] The lone pairs of electrons on both the pyridine nitrogen and the N-propylamino group can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[4][5] Additionally, the strong electron-withdrawing effect of the nitro group can deactivate the ring towards certain types of cross-coupling reactions.
Q2: What are the most common side reactions to look out for?
A2: Besides catalyst deactivation, several side reactions can plague your synthesis:
-
Protodeboronation: In Suzuki couplings, this is the hydrolysis of the boronic acid/ester back to the corresponding arene.[4] It's often promoted by aqueous conditions.
-
Homocoupling: Dimerization of your starting material or coupling partner can occur, especially if oxygen is not rigorously excluded from the reaction.
-
Reduction of the Nitro Group: Depending on the reaction conditions and reagents used, the nitro group can be partially or fully reduced to nitroso, hydroxylamino, or amino functionalities.[6] This is a particular concern when using certain catalysts or reductants.[7]
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on the ring, and if so, where would it occur?
A3: While the nitro group strongly activates the pyridine ring for SNAr, the positions available for substitution are key.[8][9] In this compound, there isn't a leaving group (like a halogen) in an activated position (ortho or para to the nitro group). Therefore, direct SNAr by displacing a hydrogen atom (a Vicarious Nucleophilic Substitution or VNS) is more likely, though it requires specific reagents and conditions.[10] Nucleophilic attack would be favored at the 4- or 6-positions, which are ortho and para to the nitro group.
Q4: How does the nitro group affect the basicity of the pyridine nitrogen?
A4: The strongly electron-withdrawing nitro group significantly reduces the electron density on the pyridine ring, including at the nitrogen atom. This makes the pyridine nitrogen in this compound much less basic than in pyridine itself. Consequently, protonation under acidic conditions is less favorable, which can be an advantage in preventing the formation of highly deactivated pyridinium species that are resistant to electrophilic substitution.[11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Your attempt to couple an aryl boronic acid with a halogenated version of this compound is yielding poor results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Protocol: Suzuki-Miyaura Reaction Optimization
-
Reagent & System Preparation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Seal the flask, and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.[12]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
-
Work-up and Analysis:
-
Once the starting material is consumed or the reaction has stalled, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
-
Quantitative Data Summary: Condition Screening
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Ligand | PPh₃ | SPhos | Bulky ligands like SPhos are more effective for electron-deficient and heteroaromatic substrates, preventing catalyst inhibition.[4][5] |
| Base | Na₂CO₃ | K₃PO₄ | Stronger, non-aqueous bases can sometimes accelerate the transmetalation step and reduce protodeboronation.[13] |
| Solvent | Toluene/H₂O | 1,4-Dioxane (anhydrous) | Using anhydrous conditions with a more stable boronic ester can minimize protodeboronation.[4] |
| Temperature | 110 °C | 90 °C | Lowering the temperature can sometimes reduce catalyst decomposition and side reactions.[5] |
Issue 2: Failure in Buchwald-Hartwig Amination
Attempts to couple an amine with a halogenated version of this compound are unsuccessful.
Troubleshooting Logic
The challenges are similar to the Suzuki coupling, primarily revolving around catalyst inhibition by the two nitrogen atoms. The choice of ligand and base is even more critical in C-N bond formation.
Caption: Decision process for troubleshooting Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Amination
-
Ligand Choice: The development of the Buchwald-Hartwig amination has seen several "generations" of ligands. For challenging substrates like this, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often required.[14][15]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are commonly used. The choice can affect the solubility of the base and the stability of the catalytic species.
Issue 3: Unwanted Reduction of the Nitro Group
During a reaction, you observe the formation of the corresponding aniline derivative (5-amino-2-(N-propylamino)pyridine).
Mitigation Strategies
-
Avoid Reductive Conditions:
-
Catalytic Hydrogenation: Reagents like H₂/Pd/C will readily reduce the nitro group.[6] If hydrogenation is necessary for another part of the molecule, consider protecting the nitro group or using alternative reduction methods for the other functional group.
-
Transfer Hydrogenation: Sources like ammonium formate with Pd/C can also reduce nitro groups.
-
Strong Hydride Reagents: While LiAlH₄ tends to form azo products from aromatic nitro compounds, care should be taken with other hydrides.[6]
-
-
Choose Milder Reagents:
-
For reactions that don't inherently involve reduction, ensure your reagents are pure and free from contaminants that could act as reducing agents.
-
In cross-coupling reactions, ensure the phosphine ligands are not undergoing oxidation that could lead to a corresponding reduction of the substrate.
-
-
Reaction-Specific Solutions:
Conclusion
The reactivity of this compound is a delicate balance between the activating effect of the nitro group and the coordinating properties of its two nitrogen atoms. Low reactivity in cross-coupling reactions is a common but surmountable challenge. A systematic approach to troubleshooting, focusing on the optimization of the catalyst system, base, and reaction conditions, is paramount. By understanding the underlying chemical principles, researchers can effectively harness the synthetic potential of this versatile building block.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 5-Nitro-2-(N-propylamino)pyridine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is the bedrock upon which all subsequent data rests. In the synthesis of heterocyclic compounds like pyridine derivatives, which are pivotal scaffolds in medicinal chemistry, the potential for isomeric impurities necessitates a robust, multi-technique analytical approach.[1][2][3] This guide provides an in-depth, comparative framework for confirming the structure of 5-Nitro-2-(N-propylamino)pyridine, contrasting its expected spectroscopic data with that of a potential isomer, 3-Nitro-2-(N-propylamino)pyridine, to illustrate the principles of definitive structural elucidation.
The Analytical Challenge: Positional Isomerism
The synthesis of this compound, often achieved via nucleophilic aromatic substitution on a di-substituted pyridine ring, carries an inherent risk of forming positional isomers. For instance, starting from 2-chloro-3-nitropyridine versus 2-chloro-5-nitropyridine could yield two distinct products with the same molecular weight and formula (C₈H₁₁N₃O₂, MW: 181.19 g/mol ).[4][5] Differentiating the target molecule from its isomers is not merely an academic exercise; it is critical for understanding structure-activity relationships (SAR) and ensuring the purity and safety of a potential drug candidate.
This guide will focus on a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment and connectivity of atoms within a molecule.[6][7][8][9] We will examine both ¹H and ¹³C NMR to build a complete picture of the carbon-hydrogen framework.
Expertise & Causality: Why NMR is Crucial
The key to differentiating the 5-nitro and 3-nitro isomers lies in the distinct electronic environments of the protons and carbons on the pyridine ring. The nitro group (NO₂) is a strong electron-withdrawing group, significantly deshielding (shifting to a higher ppm value) adjacent and para nuclei. The propylamino group is an electron-donating group, which shields (shifting to a lower ppm value) adjacent and para nuclei. The resulting chemical shifts and, critically, the proton-proton coupling patterns, provide a unique fingerprint for each isomer.
Predicted Spectroscopic Data: A Comparative Analysis
The following table summarizes the anticipated NMR data for the target compound and its key isomer. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[10][11][12][13]
| Assignment | This compound (Target) | 3-Nitro-2-(N-propylamino)pyridine (Isomer) | Rationale for Differentiation |
| ¹H NMR | |||
| H-3 | ~6.4-6.6 ppm (d, J ≈ 9.0 Hz) | ~8.4-8.6 ppm (dd, J ≈ 4.5, 1.5 Hz) | H-3 in the target is ortho to the electron-donating amino group, causing a significant upfield shift. In the isomer, it is para to the nitro group, causing a strong downfield shift. |
| H-4 | ~8.0-8.2 ppm (dd, J ≈ 9.0, 2.5 Hz) | ~7.0-7.2 ppm (dd, J ≈ 8.5, 4.5 Hz) | H-4 in the target is ortho to the strongly withdrawing nitro group, shifting it downfield. In the isomer, it is between two carbons, experiencing less extreme electronic effects. |
| H-6 | ~8.8-9.0 ppm (d, J ≈ 2.5 Hz) | ~8.2-8.4 ppm (dd, J ≈ 8.5, 1.5 Hz) | H-6 in the target is ortho to the nitro group and para to the amino group, resulting in a very downfield signal. The coupling pattern (doublet) is also distinct from the isomer's doublet of doublets. |
| -NH- | Broad singlet, variable | Broad singlet, variable | Position is solvent and concentration-dependent. |
| -CH₂- (α) | ~3.3-3.5 ppm (t) | ~3.4-3.6 ppm (t) | Similar environments, attached to the secondary amine nitrogen. |
| -CH₂- (β) | ~1.6-1.8 ppm (sextet) | ~1.6-1.8 ppm (sextet) | Similar environments. |
| -CH₃ (γ) | ~0.9-1.1 ppm (t) | ~0.9-1.1 ppm (t) | Similar environments. |
| ¹³C NMR | |||
| C-2 | ~158-160 ppm | ~155-157 ppm | Carbon directly attached to the amino group. |
| C-3 | ~106-108 ppm | ~148-150 ppm | In the target, C-3 is shielded by the amino group. In the isomer, it's directly attached to the withdrawing nitro group, causing a massive downfield shift. This is a key differentiator. |
| C-4 | ~135-137 ppm | ~118-120 ppm | C-4 in the target is deshielded by the adjacent nitro group. |
| C-5 | ~138-140 ppm | ~133-135 ppm | Carbon attached to the nitro group in the target. |
| C-6 | ~145-147 ppm | ~142-144 ppm | C-6 in the target is strongly deshielded by the para nitro group. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized, dried compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate spectral width and resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.[6]
-
(Optional but Recommended): Perform 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) for unambiguous assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][14]
Expertise & Causality: What to Look For
While FTIR will not typically distinguish between positional isomers, it provides a crucial and rapid confirmation that the key functional groups—the nitro group (NO₂), the secondary amine (N-H), and the aromatic pyridine ring—have been incorporated into the final structure. The absence of vibrations from starting materials (e.g., a C-Cl stretch if starting from 2-chloro-5-nitropyridine) is a strong indicator of reaction completion.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Secondary Amine) | 3350 - 3450 (sharp, medium) | Confirms the presence of the propylamino group.[15][16] |
| C-H Stretch (Aromatic) | 3000 - 3100 (weak to medium) | Indicates the pyridine ring protons. |
| C-H Stretch (Aliphatic) | 2850 - 2960 (medium to strong) | Confirms the propyl chain. |
| NO₂ Asymmetric Stretch | 1500 - 1560 (very strong) | A characteristic and intense band confirming the nitro group.[17][18] |
| C=C, C=N Ring Stretches | 1400 - 1600 (multiple bands) | Fingerprint region for the pyridine ring. |
| NO₂ Symmetric Stretch | 1330 - 1390 (very strong) | The second characteristic intense band for the nitro group.[17][18] |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dry synthesized compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[19]
Expertise & Causality: Confirming Identity and Fragmentation
The primary goal is to identify the molecular ion peak (M⁺·), which should correspond to the calculated molecular weight of the compound (181.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₁N₃O₂). Fragmentation patterns can also offer structural clues. For N-propylamino pyridine derivatives, a common fragmentation is the loss of an ethyl radical (·CH₂CH₃, 29 Da) via cleavage beta to the nitrogen, resulting in a stable fragment.
| Ion/Fragment | Expected m/z | Significance |
| [M]⁺· (Molecular Ion) | 181 | Confirms the molecular weight of the synthesized product. |
| [M - 29]⁺ | 152 | Corresponds to the loss of an ethyl group (·C₂H₅) from the propyl chain, a common fragmentation for N-propyl amines. |
| [M - 46]⁺ | 135 | Potential loss of the nitro group (·NO₂).[20] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[21]
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[22][23]
Integrated Analysis: A Self-Validating Workflow
No single technique is sufficient for unambiguous confirmation. True confidence is achieved when the data from all three methods converge to support a single, logical structure. The diagram below illustrates a self-validating workflow for structural confirmation.
Caption: Self-validating workflow for structural confirmation.
This integrated approach ensures trustworthiness. The MS confirms the correct mass is present, the FTIR confirms the necessary building blocks (functional groups) are assembled, and the NMR provides the definitive blueprint of how they are connected, allowing for clear differentiation from any isomers.
Conclusion
The structural confirmation of this compound is a clear example of the necessity for a rigorous, multi-faceted analytical strategy. By comparing the expected spectroscopic data against potential isomers, researchers can move forward with confidence. The convergence of data from NMR, FTIR, and Mass Spectrometry provides a self-validating system that upholds the principles of scientific integrity, ensuring that subsequent research and development efforts are built on a solid foundation of confirmed molecular identity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jchps.com [jchps.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. researchgate.net [researchgate.net]
- 10. testbook.com [testbook.com]
- 11. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. instanano.com [instanano.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scienceready.com.au [scienceready.com.au]
- 20. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Bioactivity of 5-Nitro-2-(N-propylamino)pyridine and Its Analogs in Antiparasitic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiparasitic drug discovery, nitroaromatic compounds represent a promising class of molecules, demonstrating potent activity against a range of protozoan parasites. Among these, 5-Nitro-2-(N-propylamino)pyridine has emerged as a scaffold of significant interest. This guide provides an in-depth comparison of the bioactivity of this compound and its structural analogs, grounded in experimental data and established principles of medicinal chemistry. We will explore the nuanced relationship between chemical structure and antiparasitic efficacy, offering insights to guide the rational design of more potent and selective therapeutic agents.
The Central Role of the Nitro Group: A Prodrug Activation Strategy
The bioactivity of this compound and its analogs is intrinsically linked to the presence of the nitroaromatic system. These compounds function as prodrugs, remaining relatively inert until they enter the target parasite. Within the parasite's unique low-oxygen environment, specific enzymes known as nitroreductases catalyze the reduction of the nitro group. This bioactivation process is a critical first step in the cascade of events leading to parasite death.
The reduction of the nitro group generates highly reactive nitroso and hydroxylamino intermediates, as well as cytotoxic nitro radical anions. These reactive species can induce significant damage to the parasite's cellular machinery through multiple mechanisms, including:
-
DNA Damage: The reactive intermediates can directly interact with parasitic DNA, causing strand breaks and inhibiting replication and transcription.
-
Protein Dysfunction: Covalent modification of essential parasitic proteins and enzymes by these reactive species can disrupt critical metabolic pathways.
-
Oxidative Stress: The generation of reactive nitrogen and oxygen species can overwhelm the parasite's antioxidant defenses, leading to widespread cellular damage and apoptosis.
This parasite-specific activation mechanism provides a therapeutic window, as mammalian cells generally possess lower levels of the requisite nitroreductases, leading to a degree of selective toxicity.
Caption: Mechanism of action of this compound.
Structure-Activity Relationship: A Comparative Analysis
While direct comparative studies on a systematic series of this compound analogs are not extensively published, we can infer structure-activity relationships (SAR) from research on related nitroaromatic compounds, such as 5-nitroimidazoles and 5-nitrothiazoles. These studies provide valuable insights into how modifications to the scaffold can impact antiparasitic potency.
| Compound/Analog Class | Key Structural Feature | Anticipated Impact on Bioactivity | Rationale |
| This compound | N-propyl chain | Moderate lipophilicity, balanced solubility and cell permeability. | Provides a baseline for comparison. |
| Analogs with Varying Alkyl Chains (e.g., methyl, ethyl, butyl) | Altered N-alkyl substituent | Shorter chains may decrease lipophilicity and potency; longer chains may increase lipophilicity but could also lead to reduced solubility. An optimal chain length likely exists for balancing these properties. | Lipophilicity is a key factor in drug absorption and distribution. |
| Positional Isomers of the Nitro Group (e.g., 3-Nitro, 4-Nitro) | Location of the electron-withdrawing nitro group | The position of the nitro group is critical for its reduction potential and subsequent bioactivation by nitroreductases. The 5-nitro position is often found to be optimal in related series. | The electronic environment of the nitro group influences its susceptibility to enzymatic reduction. |
| Analogs with Substituents on the Pyridine Ring | Introduction of other functional groups (e.g., halogens, methoxy) | Can modulate the electronic properties of the nitro group and the overall lipophilicity of the molecule, potentially enhancing or diminishing activity. | Fine-tuning of physicochemical properties can improve target engagement and pharmacokinetic profile. |
| Bioisosteric Replacements of the Pyridine Ring (e.g., pyrimidine, pyrazine) | Alteration of the core heterocyclic scaffold | May lead to improved metabolic stability, altered target interactions, and potentially reduced toxicity. | Explores new chemical space while retaining key pharmacophoric features. |
Experimental Protocols for Bioactivity Assessment
The evaluation of antiparasitic activity typically involves a series of in vitro assays to determine the potency and selectivity of the compounds. A standard workflow is outlined below.
Caption: Workflow for evaluating the bioactivity of antiparasitic compounds.
Detailed Methodology: In Vitro Antiparasitic Assay (Resazurin-Based)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against a protozoan parasite, such as Leishmania.
Materials:
-
Target parasite culture (e.g., Leishmania donovani promastigotes)
-
Complete cell culture medium (e.g., M199)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Incubator (26°C for promastigotes)
-
Microplate reader (spectrofluorometer)
Procedure:
-
Parasite Seeding: Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium. Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 100 µL of each compound dilution to the respective wells in triplicate. Include a positive control (a known antiparasitic drug) and a negative control (vehicle solvent).
-
Incubation: Incubate the plates for 72 hours at the appropriate temperature for the parasite stage being tested.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Concluding Remarks and Future Directions
This compound stands as a promising scaffold in the quest for novel antiparasitic agents. Its bioactivity is critically dependent on the parasite-specific reduction of its nitro group, a mechanism that offers a degree of selective toxicity. While direct comparative data for a comprehensive set of its analogs is still emerging, the established principles of structure-activity relationships for nitroaromatic compounds provide a strong framework for rational drug design.
Future research should focus on the systematic synthesis and evaluation of analogs with modifications to the N-alkyl chain, the position of the nitro group, and the substitution pattern on the pyridine ring. Such studies will be instrumental in elucidating the precise structural requirements for optimal antiparasitic activity and will pave the way for the development of next-generation nitroaromatic drugs with improved efficacy and safety profiles. The integration of in silico modeling with empirical testing will undoubtedly accelerate the identification of lead candidates with the potential to address the urgent need for new treatments for neglected tropical diseases.
A Researcher's Guide to the Validation of a High-Throughput Screening Assay for KCNQ2/3 Potassium Channel Openers
This guide provides a comprehensive framework for the validation of a primary screening assay designed to identify and characterize novel modulators of voltage-gated potassium channels, using the hypothetical compound 5-Nitro-2-(N-propylamino)pyridine (herein referred to as "Compound N") as a case study. We will objectively compare its performance with the well-characterized KCNQ opener, Retigabine, and provide the supporting experimental methodologies required for robust assay validation.
Introduction: The Therapeutic Promise of KCNQ2/3 Channels
Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are critical regulators of neuronal excitability. These channels generate the "M-current," a sub-threshold potassium current that stabilizes the membrane potential and suppresses repetitive firing.[1] Enhancing the activity of KCNQ2/3 channels through positive allosteric modulators, or "openers," is a clinically validated strategy for treating diseases of hyperexcitability, most notably epilepsy.[2]
Retigabine (Ezogabine) was a first-in-class KCNQ channel opener approved for treating partial-onset seizures.[3][4] Its mechanism involves shifting the voltage-dependence of channel activation, allowing the channels to open at more hyperpolarized potentials, thereby reducing neuronal firing.[5] The discovery of novel compounds with similar or improved profiles is a key objective in neuroscience drug discovery. This guide establishes a robust screening paradigm for such a discovery, centered on our hypothetical lead, Compound N.
The Mechanism: How KCNQ2/3 Openers Regulate Neuronal Excitability
The fundamental role of a KCNQ2/3 opener is to increase the efflux of potassium (K+) ions from the neuron. This outflow of positive charge drives the neuron's membrane potential to a more negative state (hyperpolarization), moving it further away from the threshold required to fire an action potential. This stabilizing effect makes the neuron less likely to respond to excitatory stimuli.
Caption: Mechanism of action for a KCNQ2/3 channel opener.
Selecting the Primary Screening Assay: A Comparative Approach
The choice of a primary assay format is a critical decision, balancing throughput, cost, and physiological relevance. Two leading methodologies for ion channel screening are considered here.
| Feature | Thallium (Tl+) Flux Assay | Automated Patch-Clamp (APC) |
| Principle | Indirect; measures influx of K+ surrogate (Tl+) via a fluorescent reporter dye.[6][7] | Direct; measures ion flow across the cell membrane with high temporal resolution.[8][9] |
| Throughput | High to Ultra-High (384- to 1536-well plates) | Low to Medium (96- to 384-well plates) |
| Cost per Well | Low | High |
| Data Richness | Single endpoint or kinetic fluorescence read. | Detailed biophysical parameters (e.g., voltage-dependence, kinetics). |
| Best Use Case | Primary screening of large compound libraries; SAR studies. | Secondary validation; mechanism of action studies; safety screening.[10] |
Decision: For the initial validation and screening of Compound N, the Thallium Flux Assay is the superior choice. Its high throughput and lower cost are ideal for initial characterization and future structure-activity relationship (SAR) studies. Automated Patch-Clamp will be employed as a crucial secondary assay to confirm hits and provide detailed mechanistic insights.
Validation Protocol: High-Throughput Thallium Flux Assay
This protocol is designed to validate the assay's suitability for measuring the potency of KCNQ2/3 openers. It establishes the robustness, dynamic range, and reproducibility of the screening system.
A. Causality Behind Experimental Choices
-
Cell Line: A HEK293 cell line stably co-expressing human KCNQ2 and KCNQ3 is used. This provides a consistent and homogenous source of the target channel, minimizing biological variability.
-
Thallium Surrogate: Potassium channels are permeable to thallium (Tl+) ions.[11] Commercially available dyes (e.g., FluxOR™, Thallos™) show a significant increase in fluorescence upon binding intracellular Tl+, providing a robust signal for channel opening.[7][11]
-
Controls:
-
Negative Control (0% Effect): DMSO vehicle. This defines the baseline fluorescence signal of closed channels.
-
Positive Control (100% Effect): A saturating concentration of Retigabine (e.g., 10 µM). This defines the maximum signal window for the assay.
-
-
Assay Plate Format: A 384-well plate is used to balance throughput with sufficient cell numbers and manageable liquid handling volumes.
B. Detailed Experimental Protocol
-
Cell Plating:
-
Culture HEK293-KCNQ2/3 cells to ~80% confluency.
-
Harvest cells and resuspend in complete media to a density of 250,000 cells/mL.
-
Dispense 40 µL of cell suspension (10,000 cells) into each well of a 384-well, black-walled, clear-bottom assay plate.
-
Incubate overnight at 37°C, 5% CO2. Rationale: Allows cells to adhere and form a monolayer, ensuring consistent health and channel expression.
-
-
Compound Preparation (Test Plate):
-
Prepare a 10-point, 3-fold serial dilution of Compound N and Retigabine in 100% DMSO, starting at a 200X final concentration (e.g., 2 mM for a 10 µM final top concentration).
-
Using a liquid handler, transfer 2 µL of these DMSO dilutions into an intermediate plate containing 98 µL of Assay Buffer (HBSS, 20 mM HEPES, pH 7.4) per well. This creates a 2X final concentration plate.
-
-
Dye Loading:
-
Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.
-
Aspirate the culture media from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light. Rationale: Allows for passive diffusion and de-esterification of the dye, trapping it inside the cells.
-
-
Assay Execution:
-
Transfer the cell plate to a fluorescence plate reader equipped with automated liquid handling (e.g., a FLIPR® or FlexStation®).
-
Add 20 µL from the 2X compound intermediate plate to the corresponding wells of the cell plate. The final assay volume is now 40 µL with a 1X compound concentration and 0.5% DMSO.
-
Incubate for 10 minutes. Rationale: Allows compounds to bind to the target channel.
-
Initiate the fluorescence read. After 10-20 seconds of baseline reading, the instrument injects 10 µL of Stimulus Buffer (Assay Buffer containing Thallium Sulfate).
-
Continue reading the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) for 120-180 seconds.
-
C. Validation Metrics & Data Analysis
The assay is validated by assessing its statistical robustness and performance. This is a self-validating system where the controls on every plate confirm its performance.
-
Signal-to-Background (S/B) Ratio:
-
Calculation: S/B = Mean Fluorescence (Positive Control) / Mean Fluorescence (Negative Control)
-
Acceptance Criterion: S/B ≥ 3. A higher ratio indicates a larger dynamic range.
-
-
Z'-Factor:
-
Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ] where SD is the standard deviation of the positive (pos) and negative (neg) controls.
-
Acceptance Criterion: Z' ≥ 0.5. This metric accounts for both the dynamic range and data variation, providing a measure of assay quality and suitability for high-throughput screening. A Z' factor of 0.5 or greater is considered excellent.
-
-
EC50 Determination:
-
The fluorescence response for each concentration of Compound N and Retigabine is normalized to the plate controls: % Activation = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100.
-
The normalized data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
-
Comparative Performance Data (Hypothetical)
The following data summarizes the results from the assay validation, comparing Compound N to the reference compound, Retigabine.
| Parameter | Compound N | Retigabine (Reference) | Assay Performance |
| EC50 (nM) | 125 nM | 350 nM | - |
| Maximal Activation (%) | 98% | 100% (by definition) | - |
| Hill Slope | 1.1 | 1.2 | - |
| Signal-to-Background | - | - | 6.2 |
| Z'-Factor | - | - | 0.78 |
Interpretation: The hypothetical data demonstrates that the thallium flux assay is robust and high-quality, as indicated by the high S/B ratio and Z'-factor. In this scenario, Compound N is shown to be approximately 2.8-fold more potent than Retigabine, with a similar maximal efficacy, marking it as a promising lead compound for further investigation.
Secondary Validation: Automated Electrophysiology
To confirm the primary screening results and verify the mechanism of action, hit compounds must be tested using the gold-standard method of electrophysiology.
Workflow:
-
HEK293-KCNQ2/3 cells are cultured on the specialized microfluidic chips of an automated patch-clamp system.
-
The system achieves a whole-cell patch configuration, allowing direct control of membrane voltage and measurement of ionic currents.
-
A voltage protocol is applied to activate the KCNQ2/3 channels, and the resulting current is measured.
-
Compound N is applied at various concentrations, and the effect on the KCNQ2/3 current is recorded. The primary mechanistic endpoint is a shift in the voltage of half-maximal activation (V50) to more negative potentials.
| Parameter | Compound N | Retigabine (Reference) |
| EC50 (Current Potentiation) | 150 nM | 410 nM |
| ΔV50 at 10 µM (mV) | -45 mV | -38 mV |
Interpretation: The electrophysiology data confirms the potency of Compound N observed in the primary screen. Crucially, it demonstrates that Compound N causes a significant negative shift in the V50 of activation, which is the hallmark mechanism of a KCNQ channel opener.
Screening and Validation Workflow
The following diagram illustrates the logical flow from primary screening to secondary validation.
Caption: High-throughput screening and validation workflow.
Conclusion
This guide outlines a robust, two-tiered approach for the validation and screening of novel KCNQ2/3 channel openers. By first employing a validated high-throughput thallium flux assay, researchers can efficiently screen and rank compounds like the hypothetical this compound. Subsequent confirmation using automated electrophysiology provides the necessary mechanistic detail and confidence to advance promising leads into the drug discovery pipeline. This self-validating system, with its integrated controls and clear acceptance criteria, ensures data integrity and supports confident decision-making for researchers, scientists, and drug development professionals.
References
- 1. KCNQ Potassium Channels as Targets of Botanical Folk Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for small-molecule modulators of inward rectifier potassium channels [pubmed.ncbi.nlm.nih.gov]
- 7. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Validation of a high-throughput, automated electrophysiology platform for the screening of nicotinic agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 11. ionbiosciences.com [ionbiosciences.com]
A Technical Guide to Cross-Reactivity Profiling of 5-Nitro-2-(N-propylamino)pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding the compound's specificity. This guide provides an in-depth look at the cross-reactivity studies of 5-Nitro-2-(N-propylamino)pyridine derivatives, a class of compounds showing promise in various therapeutic areas, including as potential kinase inhibitors.[1] This document will delve into the rationale behind experimental choices, provide detailed protocols for assessing cross-reactivity, and present illustrative data to guide your research.
The Significance of Selectivity in Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry, with many derivatives acting as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] While the goal is to design inhibitors that are highly selective for a specific kinase, off-target activity is a common challenge.[2] Unintended interactions with other kinases or biomolecules can lead to reduced efficacy and adverse side effects. Therefore, comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental step in developing safe and effective therapeutics.
This guide will focus on a key immunological technique for assessing the cross-reactivity of small molecules: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Understanding Cross-Reactivity with Competitive ELISA
A competitive ELISA is a powerful tool for quantifying the binding affinity of a small molecule (hapten) to a specific antibody.[3][4] It operates on the principle of competition between the analyte of interest (the this compound derivative in this case) and a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4]
By testing a panel of structurally related and unrelated compounds in the same assay, we can determine their ability to compete with the primary analyte, thus quantifying their cross-reactivity.
Experimental Workflow: A Self-Validating System
The following sections outline a detailed, step-by-step methodology for conducting a cross-reactivity study using a competitive ELISA. The causality behind each step is explained to ensure a robust and self-validating protocol.
Part 1: Preparation of Assay Components
The foundation of a reliable competitive ELISA lies in the quality of its components. This involves the synthesis of a hapten-carrier conjugate for antibody production and an enzyme-labeled competitor.
1.1. Hapten-Carrier Conjugate Synthesis for Immunization:
To elicit an immune response and generate antibodies against a small molecule like this compound, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Rationale: Small molecules (haptens) are typically not immunogenic on their own. Covalently linking them to a large protein provides the necessary epitopes to stimulate B-cell activation and antibody production.
1.2. Development of a Specific Polyclonal or Monoclonal Antibody:
Polyclonal antibodies offer high sensitivity due to the recognition of multiple epitopes, while monoclonal antibodies provide high specificity to a single epitope.[5] The choice depends on the specific needs of the assay.
-
Rationale: A highly specific antibody is the cornerstone of a selective assay. The antibody's ability to discriminate between the target analyte and other structurally similar molecules will dictate the reliability of the cross-reactivity data.
1.3. Synthesis of an Enzyme-Labeled Competitor:
A derivative of this compound is conjugated to an enzyme, commonly Horseradish Peroxidase (HRP), to create the labeled competitor.
-
Rationale: The enzyme-labeled competitor provides the means of signal generation. The competition between the unlabeled analyte and this labeled competitor for antibody binding is what allows for quantification.
Part 2: Competitive ELISA Protocol
This protocol details the steps for performing the assay to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.
Step-by-Step Protocol: [6]
-
Coating: Dilute the purified antibody against this compound in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Causality: This step immobilizes the antibody to the solid phase, providing the capture molecule for the competitive binding reaction.
-
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Causality: Washing removes any unbound antibody, reducing background noise.
-
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, further minimizing background.
-
-
Competition: Prepare serial dilutions of the this compound derivative (standard) and the test compounds (potential cross-reactants). In separate tubes, mix 50 µL of each dilution with 50 µL of the enzyme-labeled competitor. Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Causality: This is the critical competitive step. The amount of enzyme-labeled competitor that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Causality: The enzyme on the bound competitor catalyzes a color change in the substrate.
-
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4 for TMB) to each well.
-
Causality: The stop solution halts the enzymatic reaction, fixing the color for measurement.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Presentation and Interpretation
The results of a cross-reactivity study are typically presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity.
Calculating IC50 and Cross-Reactivity:
-
IC50: The concentration of the analyte that causes a 50% reduction in the maximum signal. This is determined by plotting the absorbance against the log of the analyte concentration and fitting a sigmoidal curve.
-
Cross-Reactivity (%): Calculated using the following formula: (IC50 of this compound / IC50 of Test Compound) x 100
Illustrative Cross-Reactivity Data
While specific cross-reactivity data for this compound derivatives is not publicly available, the following table provides an illustrative example based on selectivity profiling of other small molecule kinase inhibitors. This demonstrates how the data would be presented to compare the lead compound with relevant alternatives.
| Compound | Target Kinase | Alternative Kinase 1 (e.g., p38α)[7] | Alternative Kinase 2 (e.g., JNK2)[7] | Cross-Reactivity (%) |
| This compound Derivative (Lead) | IC50: 10 nM | IC50: 500 nM | IC50: >10,000 nM | 100% (by definition) |
| Alternative 1 (Structurally similar aminopyridine) | IC50: 50 nM | IC50: 250 nM | IC50: 8,000 nM | 20% |
| Alternative 2 (Different aminopyridine scaffold) | IC50: 200 nM | IC50: 1,000 nM | IC50: >10,000 nM | 5% |
| Alternative 3 (Unrelated kinase inhibitor) | IC50: >10,000 nM | IC50: >10,000 nM | IC50: 200 nM | <0.1% |
Note: The IC50 values in this table are for illustrative purposes and are modeled after publicly available data for other kinase inhibitors to demonstrate the concept of a selectivity profile.[7][8]
Visualizing Experimental Logic and Pathways
Diagrams are essential for conveying complex experimental workflows and biological pathways.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Competitive ELISA - Creative Diagnostics [cd-elisakit.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyridine Synthesis: Comparing Efficiency and Practicality of Classical Methods
For the dedicated researcher, scientist, and drug development professional, the pyridine scaffold represents a cornerstone of modern molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, objective comparison of the most prominent classical methods for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, Kröhnke, and Chichibabin syntheses. Beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and crucially, the comparative efficiency of these venerable reactions, supported by experimental data and green chemistry metrics.
The Enduring Importance of the Pyridine Ring
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization have cemented its role in a vast array of therapeutic agents. From the anti-tuberculosis agent isoniazid to the calcium channel blocker amlodipine, the impact of pyridine-containing molecules on human health is undeniable.[1] Consequently, the efficient and scalable synthesis of substituted pyridines remains a paramount objective in both academic and industrial research.
Classical Approaches to Pyridine Synthesis: A Comparative Overview
The following sections will dissect five classical named reactions for pyridine synthesis. Each will be examined through the lens of its reaction mechanism, a detailed experimental protocol for a representative transformation, and a critical evaluation of its strengths and weaknesses.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a stalwart for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[2] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2]
The Hantzsch synthesis is a beautiful example of a domino reaction, where a series of transformations occur in a single pot. The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate a reactive enamine.
-
Michael Addition and Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.
-
Aromatization: The dihydropyridine intermediate is then oxidized to the final pyridine product, a step driven by the stability gained from aromatization.[2]
Part A: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [3]
-
To a 100 mL round-bottom flask, add benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ammonium bicarbonate (3.95 g, 50 mmol).
-
Add 25 mL of ethanol and stir the mixture at room temperature.
-
After a few minutes, the reaction will become exothermic and the mixture will turn yellow.
-
Continue stirring for 30 minutes, during which a precipitate will form.
-
Cool the flask in an ice bath to complete the precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the 1,4-dihydropyridine.
Part B: Oxidation to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Dissolve the dried 1,4-dihydropyridine (10.0 g, 30.4 mmol) in 50 mL of glacial acetic acid in a 250 mL flask.
-
While stirring, add a solution of sodium nitrite (2.3 g, 33.3 mmol) in 5 mL of water dropwise.
-
After the addition is complete, heat the mixture to 80°C for 1 hour.
-
Cool the reaction mixture and pour it into 200 mL of ice-water.
-
Collect the precipitated product by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure pyridine derivative.
The Bohlmann-Rahtz Pyridine Synthesis
This method provides a route to substituted pyridines in two steps, commencing with the condensation of an enamine with an ethynylketone.[4] A key feature of this synthesis is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[4]
The Bohlmann-Rahtz synthesis proceeds through the following key steps:
-
Michael Addition: The enamine adds to the electron-deficient alkyne of the ethynylketone in a Michael-type fashion.
-
Isomerization: The resulting aminodiene intermediate undergoes a heat-induced E/Z isomerization to adopt a conformation suitable for cyclization.
-
Cyclodehydration: An intramolecular cyclization followed by the elimination of water affords the final substituted pyridine.[4]
Recent modifications have focused on one-pot procedures, often employing acid catalysis to facilitate both the Michael addition and the cyclodehydration at lower temperatures.[1]
-
In a round-bottom flask, prepare a solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 4-(trimethylsilyl)but-3-yn-2-one (1.68 g, 12 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL).
-
Heat the solution at 50°C for 26 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target pyridine.
The Guareschi-Thorpe Condensation
This classical reaction provides access to 2-pyridone derivatives through the condensation of cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5]
The Guareschi-Thorpe condensation is initiated by a Knoevenagel condensation between the active methylene group of cyanoacetamide and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring system.[5]
-
In a 50 mL round-bottom flask, combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL) as the solvent.
-
Heat the mixture at 80°C for 4 hours.
-
Upon cooling, the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield the desired 2-pyridone.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[7]
The mechanism of the Kröhnke synthesis is thought to proceed as follows:
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.
-
Michael Addition: This ylide acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate.
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate then reacts with ammonia (from ammonium acetate) and undergoes cyclization and dehydration to afford the final aromatic pyridine.[7]
-
Preparation of the Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol). Heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash it with ether.
-
Pyridine Synthesis: Add the dried pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.
The Chichibabin Pyridine Synthesis
The Chichibabin synthesis is an industrially important method that typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures and pressures over a catalyst.[8]
The mechanism of the Chichibabin synthesis is complex and involves a series of aldol condensations, Michael additions, and imine formations.[9] For example, the synthesis of pyridine itself from formaldehyde and acetaldehyde is believed to proceed via the in-situ formation of acrolein, which then condenses with another molecule of acetaldehyde and ammonia to form a dihydropyridine, which is subsequently oxidized.[10] Due to the harsh reaction conditions, this method is generally less suitable for laboratory-scale synthesis of complex, functionalized pyridines.
A gaseous mixture of acetaldehyde, formaldehyde, and ammonia is passed over a solid acid catalyst, such as silica-alumina, at 350-500°C. The product mixture, which includes pyridine and various alkylpyridines, is then separated by distillation.
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following tables summarize key performance indicators for the discussed pyridine synthesis methods.
Table 1: General Comparison of Pyridine Synthesis Methods
| Synthesis Method | Key Features | Typical Substrates | Typical Products | Advantages | Limitations |
| Hantzsch | Multicomponent reaction, forms 1,4-dihydropyridine intermediate | Aldehydes, β-ketoesters, ammonia/ammonium acetate | Symmetrically substituted pyridines | High atom economy, operational simplicity, access to important dihydropyridine intermediates | Requires a separate oxidation step, can have long reaction times |
| Bohlmann-Rahtz | Two-step or one-pot synthesis | Enamines, ethynylketones | 2,3,6-Trisubstituted pyridines | Direct formation of the aromatic pyridine, good regioselectivity | Can require high temperatures for cyclodehydration, enamines can be unstable |
| Guareschi-Thorpe | Condensation reaction | Cyanoacetamide, 1,3-dicarbonyls | 2-Pyridone derivatives | Access to biologically relevant 2-pyridones, often uses mild conditions | Limited to the synthesis of 2-pyridones |
| Kröhnke | Convergent synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | 2,4,6-Trisubstituted pyridines | High yields, mild reaction conditions, broad substrate scope | Requires pre-synthesis of the pyridinium salt |
| Chichibabin | Industrial gas-phase synthesis | Simple aldehydes and ketones, ammonia | Pyridine and simple alkylpyridines | Uses inexpensive and readily available starting materials | Harsh reaction conditions (high T & P), low yields, lack of selectivity for complex molecules |
Table 2: Quantitative Comparison for the Synthesis of a Representative Pyridine
For a more direct comparison, let's consider the synthesis of 2,4,6-triphenylpyridine, a common benchmark molecule.
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Kröhnke | Acetophenone, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Reflux | 4 | ~85-95 | [11] |
| Modified Chichibabin | Acetophenone, Benzaldehyde, Ammonium Acetate | Solvent-free | 120-140 | 2-4 | ~90 | [9] |
| Hantzsch-type | Benzaldehyde, Ethyl Benzoylacetate, Ammonium Acetate | Ethanol | Reflux | 6 | ~80 | [12] |
Note: A direct Bohlmann-Rahtz or Guareschi-Thorpe synthesis of 2,4,6-triphenylpyridine is not the most common application of these methods.
Green Chemistry Perspective: A Modern Imperative
In contemporary chemical synthesis, efficiency is not solely defined by yield. Green chemistry principles, such as atom economy and the reduction of waste (measured by the E-factor), are critical considerations.[13]
-
Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product.
Table 3: Estimated Green Chemistry Metrics for Pyridine Syntheses
| Synthesis Method | Theoretical Atom Economy (%) | Key Byproducts | Estimated E-Factor | Green Chemistry Considerations |
| Hantzsch | High (~80-90%) | Water, acetic acid (from ammonium acetate) | Low to Moderate | Multicomponent nature is atom-economical. The oxidation step can introduce less green reagents. |
| Bohlmann-Rahtz | High (~80-90%) | Water | Low to Moderate | Direct formation of the pyridine is advantageous. High temperatures can increase energy consumption. |
| Guareschi-Thorpe | Moderate (~70-80%) | Water, ethanol (if ethyl cyanoacetate is used) | Moderate | Often uses greener solvents like water and ethanol. |
| Kröhnke | Moderate (~60-70%) | Pyridine, water, acetic acid | Moderate to High | The pre-synthesis of the pyridinium salt adds steps and potential waste. |
| Chichibabin | Variable | Water, various side-products | High | Generates significant byproducts and requires high energy input. |
Conclusion and Future Outlook
The classical methods for pyridine synthesis each offer a unique set of advantages and disadvantages. The Hantzsch and Bohlmann-Rahtz syntheses are excellent for their high atom economy and the ability to construct the pyridine ring from simple acyclic precursors. The Guareschi-Thorpe reaction provides a reliable route to the medicinally important 2-pyridone scaffold. The Kröhnke synthesis stands out for its versatility and generally high yields for 2,4,6-trisubstituted pyridines. The Chichibabin synthesis, while historically and industrially significant, is less suited for the precision and mildness required in modern drug discovery labs.
For the contemporary researcher, the choice of synthetic route will be dictated by the desired substitution pattern, the scale of the reaction, and increasingly, the principles of green chemistry. While these classical methods remain highly relevant, the field continues to evolve with the development of novel catalytic and C-H activation strategies that promise even greater efficiency and sustainability in the future.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Chichibabin synthesis of pyridine [quimicaorganica.org]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of 5-Nitro-2-(N-propylamino)pyridine as a Novel Scaffold for Cereblon-Recruiting PROTACs
Abstract
In the rapidly evolving landscape of targeted protein degradation (TPD), the discovery of novel, efficacious, and synthetically accessible E3 ubiquitin ligase ligands is of paramount importance. Proteolysis-targeting chimeras (PROTACs), which co-opt E3 ligases to induce the degradation of specific proteins of interest, have emerged as a powerful therapeutic modality. The vast majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). This guide presents a prospective, in-depth technical evaluation of 5-Nitro-2-(N-propylamino)pyridine as a potential novel scaffold for CRBN-recruiting PROTACs. Due to the absence of published performance data for this specific compound in TPD applications, this document serves as an investigational framework. We will outline the scientific rationale for its consideration, propose a comprehensive suite of experiments to characterize its performance, and present illustrative, hypothetical data to benchmark it against established CRBN ligands, namely pomalidomide and lenalidomide. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation protein degraders.
Introduction: The Quest for Novel E3 Ligase Ligands
Targeted protein degradation via PROTACs offers a catalytic approach to downregulating pathogenic proteins, including those previously considered "undruggable".[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical event that leads to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
The choice of the E3 ligase ligand is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[5] While ligands for VHL have proven highly effective, the thalidomide-derived immunomodulatory drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—are the most widely employed ligands for recruiting the CRBN E3 ligase complex.[6][7] The well-defined structure-activity relationship (SAR) of IMiDs provides a solid foundation for PROTAC design.[3][8] However, the exploration of novel chemotypes for CRBN engagement is an active area of research aimed at expanding the chemical space, improving drug-like properties, and potentially altering the spectrum of degradable "neosubstrate" proteins.[9][10]
This guide focuses on This compound (CAS 25948-11-2), a compound identified as a "Protein Degrader Building Block" by some chemical suppliers, suggesting its potential utility in this field.[11] Its structure, featuring a nitropyridine core, presents an interesting starting point for investigation as a novel CRBN ligand scaffold. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine ring, which may impact its binding to CRBN.[12]
Rationale for Investigating this compound as a CRBN Ligand
The consideration of this compound as a potential CRBN ligand is based on several chemical principles:
-
Bioisosteric Similarity: The pyridine ring is a common motif in medicinal chemistry and can act as a bioisostere for other aromatic systems found in known bioactive molecules.[13][14]
-
Modulation of Electronic Properties: The nitro group at the 5-position of the pyridine ring is a potent electron-withdrawing group. This electronic feature could modulate the hydrogen bonding network and other non-covalent interactions within the CRBN binding pocket, potentially leading to a novel binding mode compared to the glutarimide moiety of IMiDs.[12]
-
Synthetic Tractability: The amino group at the 2-position provides a convenient handle for linker attachment, a critical step in PROTAC synthesis. The synthesis of derivatives from this scaffold is anticipated to be straightforward, allowing for rapid exploration of structure-activity relationships.
The following diagram illustrates the proposed mechanism of action if this compound were to function as a CRBN ligand within a PROTAC.
Caption: Proposed PROTAC mechanism utilizing this compound.
Comparative Benchmarking: Performance Metrics
To evaluate the potential of this compound, its performance must be benchmarked against well-characterized CRBN ligands. Pomalidomide and lenalidomide are chosen as the gold standards due to their high binding affinity to CRBN and their successful incorporation into numerous potent PROTACs.[3][15]
Binding Affinity to Cereblon (CRBN)
The initial and most critical parameter for an E3 ligase ligand is its binding affinity to the target ligase. A strong binding affinity is often a prerequisite for the formation of a stable and productive ternary complex. The dissociation constant (Kd) is the primary metric for quantifying this interaction, with a lower Kd value indicating a stronger binding affinity.
Table 1: Hypothetical and Benchmark Binding Affinities of CRBN Ligands
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) | Assay Method |
| This compound | CRBN | To Be Determined | SPR |
| Pomalidomide (Benchmark) | CRBN | ~180 nM[15] | ITC |
| Lenalidomide (Benchmark) | CRBN | ~250 nM[15] | ITC |
This table presents benchmark data from cited literature and indicates that the binding affinity for the topic compound is yet to be experimentally determined.
Target Protein Degradation Efficiency
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of the target protein. This is typically assessed by measuring the DC50 (the concentration of the PROTAC required to achieve 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). For this prospective analysis, we will hypothesize the creation of a PROTAC targeting the well-characterized bromodomain-containing protein 4 (BRD4), a common target in PROTAC development.
Table 2: Hypothetical Degradation Performance of a BRD4-Targeting PROTAC
| PROTAC Component (CRBN Ligand) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | BRD4 | Hypothetical: 85 nM | Hypothetical: >90% | HEK293T |
| Pomalidomide (Benchmark) | BRD4 | ~5-20 nM | >95% | Various |
| Lenalidomide (Benchmark) | BRD4 | ~20-50 nM | >95% | Various |
Disclaimer: The DC50 and Dmax values for the PROTAC utilizing this compound are purely hypothetical and for illustrative purposes. Actual performance would depend on experimental outcomes.
Experimental Protocols for Performance Evaluation
To validate the potential of this compound as a CRBN ligand and benchmark its performance, a series of well-established biophysical and cell-based assays are required.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[16][17]
Objective: To determine the binding affinity (Kd) of this compound to purified recombinant human CRBN protein.
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize purified recombinant human CRBN protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Caption: Experimental workflow for SPR-based binding affinity analysis.
Western Blot for Target Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[18]
Objective: To determine the DC50 and Dmax of a hypothetical PROTAC utilizing this compound for the degradation of a target protein (e.g., BRD4).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293T or a cancer cell line endogenously expressing BRD4) in multi-well plates. Treat the cells with increasing concentrations of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe the same membrane with a primary antibody against a housekeeping protein (e.g., GAPDH or β-actin).[18]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the evaluation of this compound as a novel E3 ligase ligand for the development of CRBN-recruiting PROTACs. While there is currently no direct evidence of its application in this context, its chemical structure presents a rational basis for investigation. The proposed experimental workflows for determining binding affinity and degradation efficiency represent standard, robust methods in the field of targeted protein degradation.
The hypothetical data presented herein serves as a template for how the performance of a novel ligand can be benchmarked against established standards like pomalidomide. Should experimental data demonstrate that this compound or its derivatives can effectively bind to CRBN and induce target protein degradation, it would represent a valuable addition to the medicinal chemist's toolbox for PROTAC design. Future work would involve extensive SAR studies to optimize the scaffold, characterization of its selectivity profile across the proteome, and evaluation of its pharmacokinetic properties. The exploration of such novel chemical matter is essential for advancing the field of targeted protein degradation and developing the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
- 6. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 9. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2019140380A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 18. WO2020206608A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]
The 5-Nitro-2-(N-propylamino)pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in drug design. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the ring, often enhancing biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitro-2-(N-propylamino)pyridine analogs, drawing upon a range of studies investigating their potential as therapeutic agents. While a singular, comprehensive SAR study on a continuous series of these specific analogs is not extensively documented in publicly available literature, by synthesizing data from various research endeavors on closely related compounds, we can elucidate key structural determinants of activity.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, biological evaluation, and SAR of this promising class of compounds. We will explore how modifications to the core scaffold influence activity across different biological targets, including cancer cell lines and various enzymes.
The Core Scaffold: Synthesis and Chemical Properties
The foundational this compound structure is typically synthesized through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-5-nitropyridine, is readily available and serves as a versatile precursor. The electron-withdrawing nature of the nitro group at the 5-position activates the chlorine at the 2-position for displacement by a nucleophile, in this case, N-propylamine.
Experimental Protocol: General Synthesis of 5-Nitro-2-(alkylamino)pyridines
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide) is added the desired primary or secondary amine (1.1-1.5 eq).
-
Base Addition: A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), is added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-nitro-2-(substituted amino)pyridine analog.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of 5-nitro-2-(alkylamino)pyridine analogs.
Comparative Analysis of Biological Activities
The 5-nitro-2-aminopyridine scaffold has been explored for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibition. The nature of the substituent at the 2-amino position plays a crucial role in determining the potency and selectivity of these analogs.
Anticancer Activity
Numerous studies have demonstrated the potential of nitropyridine derivatives as anticancer agents.[2][3] The nitro group is often a key pharmacophore, contributing to the compound's mechanism of action.
A review of pyridine derivatives highlights that the presence and position of substituents like -NH2 can enhance antiproliferative activity against various cancerous cell lines.[1] While specific data for a series of this compound analogs is sparse, we can infer SAR trends from related compounds. For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have shown potent anticancer activities.[2]
| Compound/Analog Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Various | Potent activity reported | [2] |
| Ruthenium complex with 3,5-dinitropyridine moiety | MCF7 (breast), HeLa (cervical) | Significant activity reported | [2] |
| Pyridine-based dihydrazones | ISH | IC50 = 8.26 µM | [3] |
Table 1: Anticancer Activity of Related Nitropyridine Derivatives.
The data suggests that the 5-nitropyridine moiety is a valuable component for anticancer drug design. The N-propylamino group in our core structure likely influences physicochemical properties such as lipophilicity and membrane permeability, which are critical for reaching intracellular targets. Further studies systematically varying the alkyl chain length and branching at the 2-amino position would be necessary to establish a clear SAR for this specific subclass.
Enzyme Inhibition
The 5-nitro-2-aminopyridine scaffold has also been investigated for its ability to inhibit various enzymes. For example, derivatives of 3-nitropyridylpiperazine have been evaluated as potential urease inhibitors.[2] In one study, a 5-nitropyridin-2-yl derivative exhibited dual inhibitory activity against chymotrypsin and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively.[2]
Furthermore, the development of selective inhibitors for the JAK family of kinases has explored pyridine-based structures. In a study on TYK2 inhibitors, replacing a deuterated formamide group with a nitro group on a pyridine ring led to a significant loss of activity, indicating the sensitive nature of substitutions on the pyridine core for this particular target.[4]
| Compound/Analog Class | Target Enzyme(s) | Reported Activity (IC50) | Reference |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin, Urease | 8.67 ± 0.1 μM, 29.21 ± 0.98 μM | [2] |
| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | ~2.0–2.3 μM | [2] |
| Pyridine derivatives | CDK2 | 0.24 - 3.52 µM | [5] |
Table 2: Enzyme Inhibitory Activity of Related Nitropyridine Derivatives.
These findings underscore the importance of the substitution pattern on the pyridine ring for specific enzyme inhibition. The N-propylamino group in this compound would be expected to interact with the enzyme's active site, and modifications to this group would likely have a significant impact on inhibitory potency.
The following diagram illustrates the key structural components influencing the activity of 5-nitro-2-(alkylamino)pyridine analogs.
Caption: Key areas for structural modification and their influence on biological activity.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature on related compounds suggests that this chemical class possesses a diverse range of biological activities. However, to fully exploit its potential, systematic SAR studies are required.
Key areas for future investigation should include:
-
Variation of the N-alkyl substituent: A systematic exploration of different alkyl chains (linear, branched, cyclic) at the 2-amino position would provide crucial insights into the steric and lipophilic requirements for optimal activity against specific targets.
-
Modification of the pyridine ring: Investigating the effect of moving the nitro group to other positions or introducing additional substituents on the pyridine ring could lead to improved potency and selectivity.
-
Bioisosteric replacement of the nitro group: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) may modulate the compound's electronic properties and metabolic stability.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 5-Nitropyridine Derivatives
An Objective Guide for Researchers
Introduction: The Significance of the 5-Nitropyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged structural motif," forming the core of approximately 14% of N-heterocyclic drugs approved by the FDA[1]. The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the pyridine ring. This modification not only facilitates further chemical synthesis but also frequently imparts a diverse range of biological activities, including antitumor, antiviral, and antimicrobial effects[1]. While the specific compound 5-Nitro-2-(N-propylamino)pyridine represents a distinct chemical entity, comprehensive comparative data for its derivatives are not widely available in peer-reviewed literature. Therefore, this guide will provide a broader comparative framework by examining representative compounds from the 5-nitropyridine class. Our objective is to dissect the journey of a compound from a promising result in a petri dish (in vitro) to its functional performance in a complex biological system (in vivo), offering a realistic perspective for drug development professionals.
Part 1: In Vitro Efficacy - The Proving Ground for Molecular Action
In vitro studies are the foundational step in drug discovery, designed to rapidly screen compounds for biological activity and elucidate their mechanism of action in a controlled, isolated environment. These assays are invaluable for establishing a compound's potential before committing to more complex and resource-intensive animal studies.
Causality in Experimental Design: Why Cytotoxicity Assays?
For potential anticancer agents, the primary in vitro screen is almost always a cytotoxicity assay. The goal is to determine the concentration at which a compound can kill or inhibit the proliferation of cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted standard for this purpose[2]. Its principle lies in the metabolic activity of viable cells: mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, converting it to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Quantitative Analysis of In Vitro Cytotoxicity
The following table summarizes the in vitro performance of several novel pyridine derivatives, showcasing their potency against different cancer cell lines. The key metric here is the IC₅₀ value—the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC₅₀ value signifies higher potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Derivative 35a (R=OMe) | MCF-7 (Breast Cancer) | 6.41 | [1] |
| Derivative 35d (Piperidine) | HepG2 (Liver Cancer) | 7.63 | [1] |
| Pyridine Derivative S4 | A549 (Lung Cancer) | Data Not Specified | [2] |
| Pyridine Derivative S4 | MCF-7 (Breast Cancer) | Data Not Specified | [2] |
Note: Specific IC₅₀ values for S4 were not provided in the source material, but its superior performance was noted[2].
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating untreated controls to establish a baseline for cell viability and a known cytotoxic agent as a positive control.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C to allow for cell attachment[2].
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM). Add 100 µL of each dilution to the designated wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like 5-Fluorouracil (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C to allow the compounds to exert their effects[2].
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Visualizing a Potential Mechanism of Action
Many anticancer agents function by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that a 5-nitropyridine derivative might trigger, leading to cell death.
Caption: Hypothetical apoptotic pathway initiated by a 5-nitropyridine derivative.
Part 2: In Vivo Efficacy - The Ultimate Test in a Living System
A compound that excels in vitro is not guaranteed to succeed in vivo. The complexity of a whole organism—including drug absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity—presents significant hurdles. In vivo studies, typically in animal models, are therefore critical for validating a drug candidate's therapeutic potential.
Causality in Experimental Design: Why Xenograft Models?
To assess the antitumor efficacy of a compound in a living system, researchers often use xenograft models. In the case of the Ehrlich ascites carcinoma (EAC) solid tumor model, mouse models are injected with aggressive tumor cells to induce rapid tumor growth[2][3]. This creates a reliable and reproducible system to test whether a compound can inhibit tumor progression in vivo. This model was chosen for its aggressive nature, providing a stringent test for the efficacy of the novel pyridine derivatives[2][3].
Quantitative Analysis of In Vivo Antitumor Activity
The true test of a compound is its ability to perform within a complex biological system. The data below is from a study using an EAC solid tumor-bearing mice model, which demonstrates the significant enhancement in efficacy when a promising compound is formulated for better delivery.
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Control (Untreated) | 2105 ± 155 | 0% | [3] |
| Free Compound S4 | 1024 ± 98 | 51.3% | [3] |
| 5-Fluorouracil (Standard Drug) | 854 ± 75 | 59.4% | [3] |
| S4-loaded Lipid Nanocapsules | 388 ± 41 | 81.6% | [3] |
This table clearly illustrates the translational gap and how it can be bridged. While the "Free Compound S4" showed promise in vitro, its in vivo efficacy was moderate. However, by encapsulating it in a lipid-based nanocarrier (LPNCs), its ability to inhibit tumor growth dramatically surpassed even the standard anticancer drug, 5-fluorouracil[2][3].
Experimental Protocol: EAC Solid Tumor Model
This protocol describes a validated workflow to assess the in vivo antitumor activity of a test compound.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are harvested and prepared. A suspension containing 2.5 × 10⁶ cells is injected subcutaneously into the right thigh of each mouse to initiate solid tumor formation.
-
Group Allocation: Once the tumors reach a palpable size (approx. 100 mm³), the mice are randomly divided into experimental groups (e.g., Control, Free Compound, Standard Drug, Formulated Compound).
-
Treatment Administration: Treatment begins, typically via intraperitoneal injection, according to the predefined dosing schedule for each group. The control group receives the vehicle solution only.
-
Tumor Measurement: Tumor volume is measured every other day using calipers. The volume is calculated using the formula: (Length × Width²)/2.
-
Monitoring: Animals are monitored daily for signs of toxicity, and body weight is recorded regularly.
-
Endpoint and Analysis: The experiment is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size. The primary endpoint is the percentage of tumor growth inhibition compared to the control group. Secondary endpoints can include animal survival rates and biochemical analysis of liver and kidney function to assess toxicity[3].
Visualizing the In Vivo Experimental Workflow
The following diagram outlines the logical flow of an in vivo efficacy study, from model preparation to data analysis.
Caption: Standard workflow for an in vivo solid tumor xenograft model.
Part 3: Comparative Analysis - Reconciling the Benchtop with the Bedside
The ultimate goal of preclinical research is to identify compounds that are effective in living systems. The journey from an in vitro hit to an in vivo lead is fraught with challenges, primarily centered on a molecule's ADME profile and overall tolerability.
-
Potency vs. Efficacy: In vitro results, like a low IC₅₀, demonstrate a compound's potency at the molecular or cellular level. The in vivo results, however, reflect its true efficacy —its therapeutic effect in the context of a complex organism. A compound can be highly potent but have low efficacy due to poor bioavailability or rapid clearance.
-
The Formulation Bridge: The case of Compound S4 is a powerful example of this principle. Its free form showed promising cytotoxicity in vitro, but its in vivo performance was hampered, likely by limited aqueous solubility and lack of target selectivity[2]. By enclosing S4 in lipid nanocapsules, researchers overcame these pharmacokinetic barriers. The formulation protected the drug, improved its circulation time, and potentially enhanced its delivery to the tumor site, leading to a remarkable 81.6% tumor inhibition[3].
-
Toxicity and Selectivity: A compound might be highly effective at killing cancer cells in a dish but prove too toxic for the host organism in vivo. For example, some nitropyridine-containing complexes have shown antimicrobial activity comparable to standard antibiotics but must be carefully evaluated for host toxicity[1]. The in vivo model is essential for establishing a therapeutic window—the dose range that is effective without causing unacceptable adverse effects.
Conclusion
The development of therapeutic agents from scaffolds like this compound requires a rigorous, multi-step evaluation. In vitro assays serve as an indispensable high-throughput screening tool to identify potent molecules and probe their mechanisms. However, these results must be viewed as a preliminary indicator of potential. The true measure of a compound's therapeutic utility can only be determined through well-designed in vivo studies that account for the complexities of a living biological system. The significant disparity between the efficacy of free versus encapsulated drugs underscores that overcoming pharmacokinetic challenges is as critical as achieving high molecular potency. Future development of 5-nitropyridine derivatives must therefore co-evolve formulation and delivery strategies alongside the optimization of the core molecule to successfully bridge the gap from benchtop discovery to clinical reality.
References
A Researcher's Guide to Navigating the Metabolic Labyrinth: A Comparative Analysis of Nitropyridine Derivative Stability
For researchers, scientists, and professionals navigating the complex landscape of drug development, understanding a compound's metabolic fate is paramount. A promising candidate with high therapeutic efficacy can falter if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. Conversely, excessive metabolic stability can result in undesirable accumulation and potential toxicity. This guide provides an in-depth comparison of the metabolic stability of nitropyridine derivatives, a scaffold of increasing interest in medicinal chemistry.[1] We will delve into the key factors governing their metabolic breakdown, provide detailed experimental protocols for assessment, and present comparative data to inform your drug discovery and development endeavors.
The Critical Role of Metabolic Stability
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] This property is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability allows for the timely optimization of lead compounds, a crucial step in the journey from a promising molecule to a viable therapeutic agent.
Nitropyridine derivatives are a class of compounds with diverse biological activities. However, the presence of both a pyridine ring and a nitro group introduces specific metabolic liabilities that warrant careful consideration. The electron-withdrawing nature of the nitro group and the inherent reactivity of the pyridine ring can make these molecules susceptible to both oxidative and reductive metabolic pathways.
Key Metabolic Pathways of Nitropyridine Derivatives
The metabolic fate of nitropyridine derivatives is primarily dictated by two major enzymatic pathways: Cytochrome P450 (CYP)-mediated oxidation and nitroreduction. The interplay between these pathways, influenced by the position of the nitro group and other substituents on the pyridine ring, determines the overall metabolic stability of a given derivative.
Cytochrome P450-Mediated Oxidation
The cytochrome P450 superfamily of enzymes, predominantly located in the liver, are major players in the metabolism of a vast array of xenobiotics, including many drugs.[3] For nitropyridine derivatives, CYP-mediated oxidation can occur at several positions on the pyridine ring, leading to the formation of hydroxylated metabolites.[4][5] The specific CYP isoforms involved can vary depending on the substrate, with CYP3A4 and CYP2D6 being common contributors to the metabolism of many pharmaceuticals.[6][7]
Nitroreduction
The reduction of the nitro group is another critical metabolic pathway for nitroaromatic compounds, including nitropyridines.[8] This process is catalyzed by a group of enzymes known as nitroreductases, which are present in both mammalian tissues and the gut microbiota.[8][9][10] Nitroreduction proceeds through a series of intermediates, including nitroso and hydroxylamino species, ultimately leading to the corresponding amine.[8] The formation of these reactive intermediates can sometimes be associated with toxicity.
Below is a diagram illustrating the primary metabolic pathways for nitropyridine derivatives.
Caption: Primary metabolic pathways of nitropyridine derivatives.
Comparative Metabolic Stability of Nitropyridine Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of three representative nitropyridine derivatives in human liver microsomes. The data in the following table is illustrative and intended to highlight key principles. Actual experimental results may vary.
| Compound | Structure | Position of Nitro Group | Predicted Major Metabolic Pathway | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A: 4-Methoxy-2-nitropyridine | 2-position | Nitroreduction & O-demethylation | 15 | 46.2 | |
| Compound B: 4-Methoxy-3-nitropyridine | 3-position | Ring Hydroxylation & Nitroreduction | 45 | 15.4 | |
| Compound C: Hypothetical Drug Candidate | 3-position with steric hindrance | Ring Hydroxylation | 90 | 7.7 |
Analysis of Comparative Data:
-
Compound A (4-Methoxy-2-nitropyridine): The 2-position of the nitro group can make it more susceptible to nitroreductases. Additionally, the methoxy group is a common site for CYP-mediated O-demethylation. The combination of these two pathways is predicted to result in lower metabolic stability (shorter half-life and higher intrinsic clearance).
-
Compound B (4-Methoxy-3-nitropyridine): With the nitro group at the 3-position, steric hindrance may slightly reduce the rate of nitroreduction compared to the 2-position. The primary metabolic routes are likely to be CYP-mediated hydroxylation on the pyridine ring and, to a lesser extent, nitroreduction. This is predicted to result in moderate metabolic stability.
-
Compound C (Hypothetical Drug Candidate): This molecule is designed with bulky substituents flanking the nitro group at the 3-position, which can sterically hinder the approach of nitroreductases. This design strategy would likely shift the metabolic burden primarily to CYP-mediated ring hydroxylation, potentially at a slower rate, leading to significantly improved metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This section provides a detailed, step-by-step protocol for assessing the metabolic stability of nitropyridine derivatives using human liver microsomes (HLM). This assay is a widely used and cost-effective method for early-stage drug discovery.[11][12][13]
Materials
-
Test nitropyridine derivatives
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: Step-by-step workflow for the human liver microsomal stability assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test nitropyridine derivative (e.g., 10 mM in DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) point, add the quenching solution before the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., 3 volumes of acetonitrile containing an internal standard) to the respective wells.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[14] The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Conclusion and Future Directions
The metabolic stability of nitropyridine derivatives is a multifaceted property governed by the interplay of oxidative and reductive pathways. The position of the nitro group and the nature of other substituents on the pyridine ring play a crucial role in determining the predominant metabolic route and, consequently, the compound's stability. A thorough understanding of these structure-metabolism relationships is essential for the rational design of nitropyridine-based drug candidates with optimized pharmacokinetic profiles.
The in vitro human liver microsomal stability assay, as detailed in this guide, provides a robust and efficient platform for the early assessment and comparison of nitropyridine derivatives. The data generated from such assays can guide medicinal chemists in modifying molecular structures to enhance metabolic stability, for instance, by introducing steric hindrance around metabolic soft spots or by replacing metabolically labile functional groups.
Future research in this area should focus on developing more predictive in silico models for the metabolism of nitropyridine derivatives and on further elucidating the specific roles of different CYP isoforms and nitroreductases in their biotransformation. A deeper understanding of these processes will undoubtedly accelerate the development of novel and effective nitropyridine-based therapeutics.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of 5-Nitro-2-(N-propylamino)pyridine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Reference: Key Safety and Handling Information
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin and Eye Irritant [1] | Chemical safety goggles, face shield, butyl or nitrile rubber gloves (minimum 8 mil thickness), and a chemically resistant lab coat.[2][3] |
| Respiratory Tract Irritant [1] | Use in a certified chemical fume hood is mandatory. For situations with potential for aerosolization or exceeding exposure limits, a full-facepiece respirator with organic vapor cartridges is required.[4][5][6] |
| Ingestion Hazard [1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7] |
| Disposal | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[7] |
Introduction
As a Senior Application Scientist, this guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safe handling procedures for 5-Nitro-2-(N-propylamino)pyridine (CAS No. 25948-11-2)[1][8][9]. The toxicological properties of this compound have not been fully investigated, underscoring the importance of adhering to stringent safety protocols to minimize exposure and ensure a safe laboratory environment[1]. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety measure, empowering researchers to work confidently and securely.
Understanding the Risks: Hazard Analysis
This compound is classified as a skin, eye, and respiratory tract irritant[1]. The presence of the nitro group and the pyridine ring suggests potential for reactivity and systemic effects upon exposure. A thorough risk assessment is the foundational step before any handling of this compound.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a synthesis of safety data and best practices for handling related chemical classes.
Eye and Face Protection: The First Line of Defense
Given that this compound is a known eye irritant, robust eye and face protection is non-negotiable[1].
-
Chemical Safety Goggles: These are mandatory to protect against splashes and fine dust.
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
Skin Protection: Choosing the Right Barrier
Direct skin contact can cause irritation[1]. The selection of appropriate gloves is critical for preventing dermal exposure.
-
Glove Selection:
-
Butyl rubber gloves are highly recommended as they offer excellent protection against nitro compounds[3].
-
Nitrile rubber gloves with a minimum thickness of 8 mil are a suitable alternative, providing good resistance to pyridines[2].
-
Latex gloves are not recommended due to their poor chemical resistance to many organic compounds[7].
-
-
Lab Coat: A chemically resistant lab coat must be worn at all times and should be fully buttoned.
Respiratory Protection: Ensuring Clean Air
Inhalation of this compound can cause respiratory tract irritation[1].
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: In situations where a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator is required. A full-facepiece respirator with organic vapor cartridges provides both respiratory and eye protection[4][5][6]. The choice of respirator should be guided by a formal risk assessment and in accordance with your institution's respiratory protection program.
Operational Protocols: From Handling to Disposal
Adherence to standardized operational procedures is paramount for minimizing risk. The following workflow outlines the key steps for the safe handling and disposal of this compound.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary materials and equipment.
-
-
Handling:
-
Conduct all manipulations of the solid compound within the fume hood.
-
When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dissemination of the powder.
-
Keep the container tightly closed when not in use.
-
-
Spill Response:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected as hazardous chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.
-
Storage and Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your EHS department. Never dispose of this chemical down the drain or in the regular trash[7].
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By integrating the principles and protocols outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all researchers. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before beginning any work.
References
- 1. 2-Pyridinamine,5-nitro-N-propyl- MSDS CasNo.25948-11-2 [lookchem.com]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. This compound CAS#: 25948-11-2 [m.chemicalbook.com]
- 9. CAS 25948-11-2 | 4H55-1-1R | MDL MFCD00084819 | 5-Nitro-2-N-(propylamino)pyridine | SynQuest Laboratories [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

